4-(3-Hydroxypropyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
135832-46-1 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13) |
InChI Key |
NSNHWGDFYDLMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Hydroxypropyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Hydroxypropyl)benzenesulfonamide. As a member of the benzenesulfonamide class of compounds, this molecule holds potential for further investigation in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The primary sulfonamide group is a key structural feature, capable of acting as a hydrogen bond donor and acceptor, and its derivatives have demonstrated a broad spectrum of biological activities. These activities include, but are not limited to, antibacterial, carbonic anhydrase inhibition, and anticancer effects[1]. 4-(3-Hydroxypropyl)benzenesulfonamide, with its terminal hydroxyl group, presents a unique opportunity for further chemical modification and exploration of its structure-activity relationships.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-(3-Hydroxypropyl)benzenesulfonamide is not extensively reported in the literature, we can compile its known identifiers and computed properties.
Table 1: Chemical Identifiers and Computed Physicochemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide
| Property | Value | Source |
| CAS Number | 135832-46-1 | [2][3] |
| Molecular Formula | C₉H₁₃NO₃S | [2][3] |
| Molecular Weight | 215.27 g/mol | [2][3] |
| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide | [2] |
| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [2] |
| InChIKey | NSNHWGDFYDLMBS-UHFFFAOYSA-N | [2] |
| Computed LogP | 0.2 | [2] |
| Computed Polar Surface Area | 88.8 Ų | [2] |
| Computed Hydrogen Bond Donors | 2 | [2] |
| Computed Hydrogen Bond Acceptors | 3 | [2] |
Note: The LogP, Polar Surface Area, and Hydrogen Bond Donor/Acceptor counts are computationally predicted and should be considered as estimates. Experimental determination is recommended for precise values.
Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide.
Step-by-Step Experimental Protocol (General Procedure)
Step 1: Synthesis of 4-(3-Hydroxypropyl)benzene-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagents: Cool the flask containing 3-phenylpropan-1-ol (1 equivalent) in an ice bath.
-
Reaction: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if necessary.
Step 2: Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution in an ice bath and add an excess of aqueous ammonia (e.g., 28-30% solution) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: Remove the organic solvent under reduced pressure. The aqueous residue will contain the product.
-
Purification: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-(3-hydroxypropyl)benzenesulfonamide.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 4-(3-Hydroxypropyl)benzenesulfonamide, this section provides a predicted 1H and 13C NMR spectral analysis based on the chemical structure and typical chemical shifts for similar compounds.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR chemical shifts for 4-(3-Hydroxypropyl)benzenesulfonamide.
-
Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the four protons on the benzene ring. The protons ortho to the sulfonyl group (adjacent to the propyl chain) will be downfield (δ ~7.8 ppm) compared to the protons meta to the sulfonyl group (δ ~7.4 ppm).
-
Propyl Chain Protons: The three methylene groups of the propyl chain will give rise to three distinct signals. The methylene group attached to the hydroxyl group (-CH₂OH) is expected to be a triplet at around δ 3.6 ppm. The methylene group attached to the benzene ring (Ar-CH₂-) will likely be a triplet at approximately δ 2.7 ppm. The central methylene group (-CH₂-) will appear as a quintet (or multiplet) around δ 1.9 ppm.
-
Exchangeable Protons: The two protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet around δ 7.2 ppm. The proton of the hydroxyl group (-OH) will likely be a triplet around δ 4.5 ppm. The chemical shifts of these protons are highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom attached to the sulfonyl group and the carbon atom attached to the propyl chain will be quaternary and have distinct chemical shifts. The other two signals will correspond to the four CH carbons of the benzene ring.
-
Aliphatic Carbons: Three signals are expected for the propyl chain. The carbon of the -CH₂OH group will be in the range of δ 60-65 ppm. The other two methylene carbons will appear further upfield.
Potential Applications in Drug Discovery and Development
While specific biological activities for 4-(3-Hydroxypropyl)benzenesulfonamide have not been extensively reported, the benzenesulfonamide scaffold is a key feature in numerous clinically approved drugs. This suggests that 4-(3-Hydroxypropyl)benzenesulfonamide could serve as a valuable building block or lead compound in several therapeutic areas.
Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes[6]. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group of 4-(3-Hydroxypropyl)benzenesulfonamide is a key pharmacophoric element for CA binding. The hydroxypropyl side chain could be further modified to enhance potency and selectivity for different CA isoforms.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Antibacterial Agents
The benzenesulfonamide core is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents. While the use of simple sulfonamides has declined due to antibiotic resistance, the scaffold continues to be a source of inspiration for the development of new antimicrobial agents[2]. The 4-(3-hydroxypropyl) substituent could be a starting point for the design of novel sulfonamides with improved efficacy or a different spectrum of activity.
Anticancer Drug Development
Certain benzenesulfonamide derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in pH regulation and tumor progression in hypoxic environments[7]. The hydroxyl group on 4-(3-Hydroxypropyl)benzenesulfonamide provides a convenient handle for the attachment of other pharmacophores or targeting moieties to develop novel anticancer agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-Hydroxypropyl)benzenesulfonamide is not widely available, general precautions for handling benzenesulfonamide derivatives should be followed. These compounds are typically crystalline solids at room temperature.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. ChemScene suggests storage at 2-8°C[3].
For related compounds like N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[8][9]. Similar precautions should be taken when handling 4-(3-Hydroxypropyl)benzenesulfonamide.
Conclusion
4-(3-Hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative with potential for further exploration in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest it could serve as a valuable building block for the synthesis of novel carbonic anhydrase inhibitors, antibacterial agents, or anticancer compounds. The synthetic protocol outlined in this guide provides a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and unlock its full therapeutic potential.
References
-
PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide. [Link]
-
PubChem. p-Hydroxybenzenesulfonamide. [Link]
-
IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
-
PMC. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]
-
Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
RSC Publishing. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. [Link]
-
ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
PubMed. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 5. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide | 13379-98-1 [sigmaaldrich.com]
An In-Depth Technical Guide to 4-(3-Hydroxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the true value of a chemical entity lies not just in its structure, but in the comprehensive understanding of its synthesis, mechanism of action, and potential applications. This guide is designed to provide a deep, practical, and technically sound overview of 4-(3-Hydroxypropyl)benzenesulfonamide, a molecule of significant interest in the field of medicinal chemistry, particularly as a carbonic anhydrase inhibitor. The information herein is curated to be a valuable resource, blending established scientific principles with actionable protocols and data.
Introduction and Significance
4-(3-Hydroxypropyl)benzenesulfonamide is a primary benzenesulfonamide derivative. The core structure, a sulfonamide group attached to a benzene ring, is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs).[1][2] CAs are a family of ubiquitous zinc-containing metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4]
The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2][5][6] The benzenesulfonamide moiety is the key to this inhibitory activity, with the unsubstituted sulfonamide group (-SO₂NH₂) coordinating directly to the catalytic Zn(II) ion in the enzyme's active site.[5] The 4-position substituent, in this case, the 3-hydroxypropyl group, serves as a "tail." The nature of this tail is crucial as it can extend into different regions of the active site cavity, influencing the compound's binding affinity and, critically, its selectivity for different CA isoforms.[7]
This guide will delve into the essential technical aspects of 4-(3-Hydroxypropyl)benzenesulfonamide, from its fundamental properties to its biological evaluation.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation for its application in research and development. The key properties of 4-(3-Hydroxypropyl)benzenesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 135832-46-1 | [8][9] |
| Molecular Formula | C₉H₁₃NO₃S | [8][9] |
| Molecular Weight | 215.27 g/mol | [8][9] |
| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide | [9] |
| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [9] |
| Appearance | Typically a solid | |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [8] |
Synthesis and Purification Workflow
The following represents a generalized, yet detailed, protocol that a skilled chemist could adapt and optimize.
Proposed Synthetic Pathway
A plausible two-step synthesis would involve the sulfonation of a suitable precursor followed by amination.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-Hydroxypropyl)benzene-1-sulfonyl chloride
-
Causality: The chlorosulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the powerful electrophile needed to directly sulfonate the benzene ring. The reaction is performed at low temperature to control its high reactivity and prevent side reactions.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, cool chlorosulfonic acid (e.g., 4 equivalents) to 0°C in an ice-salt bath.
-
Slowly add 3-phenyl-1-propanol (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride intermediate should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
-
Causality: The sulfonyl chloride is a reactive intermediate. The chlorine atom is a good leaving group, readily displaced by a nucleophile like ammonia to form the stable sulfonamide.
-
Procedure:
-
Add the crude 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride from the previous step portion-wise to a stirred, chilled (0-5°C) solution of concentrated aqueous ammonia (e.g., 10 equivalents).
-
Stir the mixture vigorously at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the final product as a crystalline solid.
-
Column Chromatography: If further purification is needed, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane.
Mechanism of Action: Carbonic Anhydrase Inhibition
The therapeutic and research applications of 4-(3-Hydroxypropyl)benzenesulfonamide stem from its role as a carbonic anhydrase inhibitor. The mechanism is well-understood and relies on the fundamental chemistry of the sulfonamide group.[5]
-
Zinc Binding: The active site of all carbonic anhydrases contains a zinc ion (Zn²⁺).[4] In its catalytic state, this zinc ion is coordinated to three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[13]
-
Competitive Inhibition: The primary sulfonamide group (-SO₂NH₂) of the inhibitor is deprotonated to its anionic form (-SO₂NH⁻). This anion acts as a powerful ligand that displaces the zinc-bound water/hydroxide.[13]
-
Tetrahedral Coordination: The sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, establishing a stable, tetrahedral coordination geometry. This binding effectively blocks the active site, preventing the substrate (CO₂) from accessing the catalytic zinc ion and thus inhibiting the enzyme's function.[5]
Caption: Sulfonamide anion binding to the active site zinc ion.
In Vitro Biological Evaluation: CA Inhibition Assay
To quantify the inhibitory potency of 4-(3-Hydroxypropyl)benzenesulfonamide against various CA isoforms, a robust and reproducible enzymatic assay is required. A widely used method is the colorimetric assay based on the esterase activity of carbonic anhydrase.[14]
Principle of the Assay
This assay measures the ability of CA to hydrolyze a substrate, p-nitrophenyl acetate (pNPA), into the chromogenic product p-nitrophenol.[14] The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[14] When an inhibitor like 4-(3-Hydroxypropyl)benzenesulfonamide is present, the rate of this reaction decreases in a concentration-dependent manner, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[14]
Detailed Assay Protocol
This protocol is adapted from standard procedures for screening CA inhibitors.[14][15][16]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[14]
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, XII) in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.[14]
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile/assay buffer. This solution should be prepared fresh daily.[14]
-
Test Compound: Prepare a stock solution of 4-(3-Hydroxypropyl)benzenesulfonamide in a suitable solvent (e.g., DMSO) and create a series of dilutions at 10X the final desired concentrations.
-
Reference Inhibitor: A known potent CA inhibitor, such as Acetazolamide, should be used as a positive control.[16]
2. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes.[15][17]
-
Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells (except the blank) to initiate the reaction. The final volume in each well will be 200 µL.[14]
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-20 minutes at room temperature.[16][17]
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve.[14]
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic reaction rate by 50%.[14]
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any chemical research workflow. Standard analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound and monitor reaction progress.
-
Typical Method:
-
Column: A reversed-phase column, such as a C8 or C18 (e.g., 250 x 4.6 mm, 5 µm), is commonly used.[18][19]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[20]
-
Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.
-
Injection Volume: 5-10 µL.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
-
Expected Outcome: A pure sample should show a single major peak at a specific retention time. The peak area percentage can be used to quantify purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate and confirm the molecular structure of the compound.
-
¹H NMR:
-
Aromatic Protons: Expect signals in the aromatic region (~7.0-8.0 ppm) showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring (two doublets).
-
Alkyl Protons: Expect signals corresponding to the three methylene groups (-CH₂-) of the hydroxypropyl chain, likely in the range of 1.5-4.0 ppm. The -CH₂- group adjacent to the hydroxyl will be the most downfield.
-
Hydroxyl and Sulfonamide Protons: The -OH and -NH₂ protons will appear as broad singlets that are exchangeable with D₂O.
-
-
¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the three aliphatic carbons of the side chain.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.27.
Applications and Future Directions
The primary application for 4-(3-Hydroxypropyl)benzenesulfonamide is as a research tool and a scaffold for drug discovery. Its value lies in:
-
Structure-Activity Relationship (SAR) Studies: By serving as a parent compound, it allows researchers to systematically modify the 3-hydroxypropyl tail to explore how changes in length, branching, or functional groups affect potency and isoform selectivity.[7][21]
-
Probing CA Isoform Selectivity: While benzenesulfonamides are generally broad-spectrum CA inhibitors, the "tail" provides an opportunity to design inhibitors with greater selectivity for specific isoforms, such as the tumor-associated CA IX and XII, which could lead to more targeted anticancer therapies with fewer side effects.[7]
-
Development of Novel Therapeutics: As a lead compound, it can be optimized to improve pharmacokinetic and pharmacodynamic properties, potentially leading to new clinical candidates for glaucoma, epilepsy, or other CA-related pathologies.[10]
Future research will likely focus on using computational and structural biology techniques (e.g., X-ray crystallography) to understand how the 3-hydroxypropyl tail interacts within the active site of various CA isoforms, guiding the rational design of next-generation, isoform-selective inhibitors.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-(3-Hydroxypropyl)benzenesulfonamide.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Consult the Material Safety Data Sheet (MSDS) from the supplier for complete and detailed safety information.
References
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
- Carbonic Anhydrase Inhibitors | Mechanism of Action - YouTube.
- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.
- Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing).
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
- Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air.
- 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC.
- 135832-46-1 | 4-(3-Hydroxypropyl)benzenesulfonamide - ChemScene.
- 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- N-(4-Hydroxyphenyl)benzenesulfonamide - R Discovery.
- N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide | 13379-98-1.
- (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
- Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using.
Sources
- 1. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. lcms.cz [lcms.cz]
- 21. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical and Synthetic Profile of 4-(3-Hydroxypropyl)benzenesulfonamide: A Versatile Pharmaceutical Intermediate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide
Executive Summary
In modern medicinal chemistry, bifunctional intermediates serve as the architectural scaffolding for complex active pharmaceutical ingredients (APIs). 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) is a highly versatile building block characterized by two distinct reactive poles: a primary alcohol and a primary sulfonamide. This dual functionality allows orthogonal modifications, making it a critical precursor in the synthesis of sulfonamide-based therapeutics, particularly carbonic anhydrase inhibitors (CAIs) and targeted receptor agonists.
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, process-scale synthesis, and downstream functionalization of this critical intermediate.
Structural and Physicochemical Properties
Understanding the intrinsic properties of 4-(3-hydroxypropyl)benzenesulfonamide is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a rigid benzenesulfonamide core—a well-established zinc-binding pharmacophore—linked to a flexible 3-hydroxypropyl chain that can be oxidized, alkylated, or converted into a leaving group.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, verified against [1] and [2].
| Property | Value / Description |
| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide |
| CAS Number | 135832-46-1 |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Melting Point | 95.5 °C |
| Boiling Point | 420.6 °C (Predicted) |
| Density | 1.302 g/cm³ (Predicted) |
| Topological Polar Surface Area (TPSA) | 88.8 Ų |
| SMILES String | O=S(C1=CC=C(CCCO)C=C1)(N)=O |
Process Chemistry & Synthetic Workflow
The synthesis of 4-(3-hydroxypropyl)benzenesulfonamide from commercially available 3-phenyl-1-propanol requires a carefully orchestrated sequence of protection, electrophilic aromatic substitution, amidation, and deprotection.
Causality of Experimental Design
A common pitfall in novice synthesis is attempting direct chlorosulfonation of 3-phenyl-1-propanol. The free hydroxyl group will aggressively react with chlorosulfonic acid to form an alkyl sulfate ester, leading to intractable mixtures. Therefore, temporary protection of the primary alcohol as an acetate ester is mandatory to preserve the aliphatic chain while directing the electrophilic attack exclusively to the para-position of the aromatic ring.
Step-by-Step Methodology
Step 1: Protection (Acetylation)
-
Charge a dry reactor with 3-phenyl-1-propanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM).
-
Cool to 0 °C and add acetic anhydride (1.2 eq) dropwise to control the mild exotherm.
-
Stir at room temperature for 2 hours.
-
Self-Validating Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.2) must completely convert to the less polar acetate (Rf ~0.7). Wash with 1N HCl to remove pyridine, concentrate to yield 3-phenylpropyl acetate.
Step 2: Chlorosulfonation
-
Cool chlorosulfonic acid (4.0 eq) to 0 °C in a flask equipped with a gas scrubber (to neutralize HCl gas).
-
Add 3-phenylpropyl acetate neat, dropwise over 1 hour. The steric bulk of the propyl chain directs the incoming sulfonyl group to the para-position.
-
Warm to room temperature and stir for 3 hours.
-
Self-Validating Checkpoint: Carefully quench a 0.1 mL aliquot over ice. Extraction with EtOAc should yield a single highly UV-active spot on TLC, confirming 4-(3-acetoxypropyl)benzenesulfonyl chloride.
Step 3: Amidation
-
Pour the bulk reaction mixture slowly over crushed ice to precipitate the sulfonyl chloride.
-
Immediately dissolve the wet cake in THF and add to a vigorously stirring solution of 28% aqueous ammonia (10.0 eq) at 0 °C.
-
Self-Validating Checkpoint: The biphasic mixture will clarify as the sulfonamide forms. Evaporate the THF to precipitate 4-(3-acetoxypropyl)benzenesulfonamide.
Step 4: Deprotection (Hydrolysis)
-
Suspend the intermediate in a 1:1 mixture of Methanol and 2N NaOH (aq).
-
Reflux for 2 hours to hydrolyze the acetate ester. The sulfonamide remains stable under these basic conditions.
-
Cool and acidify to pH 4 with 2N HCl to precipitate the final product. Filter and recrystallize from ethanol.
Synthetic workflow of 4-(3-hydroxypropyl)benzenesulfonamide.
Downstream Functionalization: Pathway to Carbonic Anhydrase Inhibitors
The true value of 4-(3-hydroxypropyl)benzenesulfonamide lies in its downstream utility. By oxidizing the primary alcohol, chemists can generate 3-(4-sulfamoylphenyl)propanoic acid (CAS: 90610-69-8) [3]. This specific carboxylic acid is a documented inhibitor of beta-class carbonic anhydrase enzymes, making it highly relevant in antifungal and antibacterial drug discovery [4].
TEMPO-Catalyzed Oxidation Protocol
To avoid heavy metal contamination (e.g., Chromium from Jones reagent) in pharmaceutical intermediates, a TEMPO/NaClO oxidation is the industry standard.
-
Dissolve 4-(3-hydroxypropyl)benzenesulfonamide (1.0 eq) in a biphasic mixture of DCM and Water (1:1).
-
Add TEMPO (0.05 eq) and KBr (0.1 eq). Cool to 0 °C.
-
Add aqueous NaClO (bleach, 2.5 eq) dropwise. Maintain the pH of the aqueous layer between 9.0 and 9.5 using saturated NaHCO₃.
-
Causality of pH Control: If the pH drops below 8, hypochlorous acid (HOCl) dominates, leading to unwanted chlorination of the aromatic ring. If the pH exceeds 10, the oxidation rate plummets.
-
Quench with sodium thiosulfate, separate the aqueous layer, and acidify to pH 2 to precipitate 3-(4-sulfamoylphenyl)propanoic acid.
Downstream oxidation pathway to carbonic anhydrase inhibitors.
Analytical and Quality Control Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be employed.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.
-
Detection: Dual-wavelength UV at 220 nm (sulfonamide absorbance) and 254 nm (aromatic core).
-
Validation: The target compound elutes significantly earlier than the acetate-protected intermediate due to the polar hydroxyl group.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆
-
Key Assignments:
-
δ 7.75 (d, 2H): Aromatic protons ortho to the electron-withdrawing sulfonamide group.
-
δ 7.40 (d, 2H): Aromatic protons ortho to the alkyl chain.
-
δ 7.25 (s, 2H): Sulfonamide -NH₂ (exchanges with D₂O).
-
δ 4.50 (t, 1H): Hydroxyl -OH (exchanges with D₂O).
-
δ 3.40 (m, 2H): Aliphatic -CH₂- adjacent to the hydroxyl group.
-
References
-
National Center for Biotechnology Information (PubChem). "4-(3-Hydroxypropyl)benzene-1-sulfonamide | CID 15707360." PubChem Database. Available at:[Link][1]
-
National Center for Biotechnology Information (PubChem). "3-(4-Sulfamoylphenyl)propanoic acid | CID 3161908." PubChem Database. Available at:[Link] [3]
-
AA Blocks. "90610-69-8 | 3-(4-Sulfamoylphenyl)propanoic acid." (Referencing: Carbonic anhydrase inhibitors: inhibition of the beta-class enzyme from the yeast Saccharomyces cerevisiae with sulfonamides and sulfamates. Bioorganic & Medicinal Chemistry, 2009). Available at:[Link] [4]
Synthesis and Process Chemistry of 4-(3-Hydroxypropyl)benzenesulfonamide: A Technical Guide
Executive Summary
The compound 4-(3-Hydroxypropyl)benzenesulfonamide (CAS No. 135832-46-1) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1][2]. Featuring both a primary alcohol and a primary sulfonamide, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly those requiring zinc-binding motifs (e.g., carbonic anhydrase inhibitors) or specific hydrogen-bonding networks[3].
This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of 4-(3-hydroxypropyl)benzenesulfonamide. By evaluating retrosynthetic pathways and detailing a highly scalable, self-validating experimental protocol, this guide equips process chemists with the mechanistic insights necessary to optimize yield, purity, and safety.
Retrosynthetic Analysis & Pathway Selection
When designing a synthesis route for para-substituted alkylbenzenesulfonamides, two primary strategies emerge:
-
The Diazotization/Meerwein Approach: Starting from 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0)[4][5], the aniline amine is diazotized and subsequently reacted with sulfur dioxide and copper(II) chloride to form the sulfonyl chloride, followed by amination. While this guarantees absolute para-regioselectivity, the use of SO₂ gas and copper catalysts complicates industrial scaling and environmental compliance.
-
The Chlorosulfonation Approach (Recommended): Starting from the highly accessible 3-phenyl-1-propanol, the aromatic ring undergoes electrophilic aromatic substitution via chlorosulfonic acid[6][7]. Because the alkyl chain is an ortho/para-directing group, and the bulky propyl chain provides significant steric hindrance at the ortho position, the reaction is highly para-selective.
Mechanistic Imperative: Direct chlorosulfonation of 3-phenyl-1-propanol is unviable because chlorosulfonic acid will violently react with the free primary hydroxyl group, yielding unwanted alkyl sulfates or chlorides[8]. Therefore, a transient protecting group (such as an acetate ester) is strictly required to mask the alcohol during the introduction of the sulfonyl chloride moiety.
Caption: Four-step synthesis pathway of 4-(3-Hydroxypropyl)benzenesulfonamide via chlorosulfonation.
Detailed Experimental Methodologies
The following protocols represent a robust, self-validating system designed to maximize the yield of the target molecule (Molecular Weight: 215.27 g/mol )[2][9].
Step 1: O-Acetylation (Hydroxyl Protection)
Objective: Mask the nucleophilic hydroxyl group to prevent side reactions with chlorosulfonic acid.
-
Procedure: To a stirred solution of 3-phenyl-1-propanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).
-
Reaction Dynamics: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is driven to completion by the nucleophilic acyl substitution mechanism, with pyridine acting as both a base and a nucleophilic catalyst.
-
Workup: Quench with 1M HCl to remove residual pyridine, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 3-phenylpropyl acetate as a colorless oil.
Step 2: Electrophilic Chlorosulfonation
Objective: Introduce the sulfonyl chloride group selectively at the para position.
-
Procedure: Cool neat chlorosulfonic acid (ClSO₃H, 4.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add 3-phenylpropyl acetate (1.0 equiv) dropwise over 30 minutes to manage the highly exothermic reaction and control the release of HCl gas.
-
Reaction Dynamics: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours. The excess chlorosulfonic acid acts as both the reagent and the solvent, driving the equilibrium toward the sulfonyl chloride rather than the sulfonic acid[7][8].
-
Workup (Critical Safety Step): Carefully pour the reaction mixture over vigorously stirred crushed ice. Extract the resulting aqueous suspension with DCM. Wash the organic layer with cold water and brine, dry over MgSO₄, and concentrate to afford 4-(3-acetoxypropyl)benzenesulfonyl chloride . Note: Use immediately in the next step to prevent hydrolysis.
Caption: Experimental workflow and safety-critical steps for the chlorosulfonation phase.
Step 3: Amination
Objective: Convert the reactive sulfonyl chloride into a stable sulfonamide.
-
Procedure: Dissolve the crude 4-(3-acetoxypropyl)benzenesulfonyl chloride in tetrahydrofuran (THF) and cool to 0 °C. Add aqueous ammonia (28% NH₃, 5.0 equiv) dropwise.
-
Reaction Dynamics: The strong nucleophilicity of ammonia rapidly displaces the chloride ion. The biphasic system is stirred vigorously for 2 hours at room temperature.
-
Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc), wash with brine, dry, and concentrate to yield 4-(3-acetoxypropyl)benzenesulfonamide .
Step 4: Deprotection (Ester Hydrolysis)
Objective: Cleave the acetate ester to liberate the target primary alcohol.
-
Procedure: Dissolve the protected sulfonamide in a 1:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 equiv) and stir at room temperature for 4 hours.
-
Reaction Dynamics: Base-catalyzed saponification selectively cleaves the ester without affecting the robust sulfonamide linkage.
-
Workup: Neutralize the mixture with 1M HCl to pH 7. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via recrystallization (e.g., from EtOAc/Hexanes) or silica gel chromatography to afford pure 4-(3-hydroxypropyl)benzenesulfonamide [1][9].
Quantitative Data & Physicochemical Properties
To ensure rigorous quality control during scale-up, the following table summarizes the expected quantitative metrics for the synthesis and the verified physicochemical properties of the final API intermediate[1][2][3].
| Parameter / Step | Value / Description |
| Chemical Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| SMILES String | O=S(C1=CC=C(CCCO)C=C1)(N)=O |
| Melting Point | 95.5 °C |
| Predicted Boiling Point | 420.6 ± 47.0 °C |
| Predicted Density | 1.302 ± 0.06 g/cm³ |
| Step 1 (Acetylation) Yield | > 95% (Colorless oil) |
| Step 2 (Chlorosulfonation) Yield | 75 - 85% (Viscous oil/solid) |
| Step 3 (Amination) Yield | 85 - 90% (White solid) |
| Step 4 (Deprotection) Yield | > 90% (White crystalline solid) |
| Storage Conditions | Sealed in dry conditions, 2-8 °C |
Table 1: Physicochemical properties and expected step-wise yields for 4-(3-hydroxypropyl)benzenesulfonamide.
Conclusion
The four-step synthesis of 4-(3-hydroxypropyl)benzenesulfonamide leveraging the chlorosulfonation of a protected 3-phenyl-1-propanol derivative provides a highly scalable, economically viable, and regioselective pathway. By strictly adhering to the protective group strategy, process chemists can avoid the catastrophic side reactions associated with free hydroxyls in the presence of chlorosulfonic acid, thereby ensuring high purity of the final bifunctional intermediate.
References
-
PubChem (NIH). 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360. Retrieved from:[Link]
-
National Institutes of Health (PMC). Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination (Chlorosulfonation methodologies). Retrieved from:[Link]
-
American Chemical Society (ACS). Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination. Retrieved from:[Link]
Sources
- 1. 4-(3-hydroxypropyl)Benzenesulfonamide CAS#: 135832-46-1 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
The Benzenesulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide: 4-(3-Hydroxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(3-hydroxypropyl)benzenesulfonamide, a molecule of significant interest within the broader class of benzenesulfonamides. We will delve into its chemical identity, synthesis, and the extensive therapeutic potential of its structural class, grounding the discussion in established scientific principles and methodologies. This document is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery.
The benzenesulfonamide moiety is a privileged scaffold in drug development, forming the structural basis for a wide range of therapeutic agents.[1][2] Its prevalence stems from a combination of synthetic accessibility and versatile biochemical interactions. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor. Critically, in its primary or secondary form, it can function as a potent zinc-binding group, enabling the targeted inhibition of metalloenzymes.[1] This has led to the successful development of drugs targeting diverse pathologies, including bacterial infections, cancer, glaucoma, and epilepsy.[1][3]
Physicochemical Profile of 4-(3-Hydroxypropyl)benzenesulfonamide
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
IUPAC Nomenclature and Structural Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(3-hydroxypropyl)benzenesulfonamide .[4] Its structure consists of a central benzene ring substituted at the 1-position with a sulfonamide group and at the 4-position with a 3-hydroxypropyl chain.
Key Structural Identifiers:
-
SMILES: C1=CC(=CC=C1CCCO)S(=O)(=O)N[4]
Core Physicochemical Properties
The properties summarized below are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 215.27 g/mol | [4][5] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area (TPSA) | 88.8 Ų | [4] |
| XLogP3 | 0.2 | [4] |
Synthesis and Characterization
The synthesis of 4-(3-hydroxypropyl)benzenesulfonamide can be approached through several established organic chemistry routes. The following protocol represents a logical and efficient pathway, designed for clarity and reproducibility.
Synthesis Workflow
The synthesis is conceptualized as a multi-step process starting from a commercially available precursor. The key challenge is the selective functionalization of the benzene ring without interfering with the hydroxyl group, often necessitating the use of protecting groups.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative method. Each step is accompanied by an explanation of its chemical logic, a cornerstone of a self-validating and trustworthy experimental design.
Step 1: Protection of the Hydroxyl Group
-
Procedure: To a solution of 3-phenylpropan-1-ol in dichloromethane (DCM), add 1.2 equivalents of triethylamine followed by the dropwise addition of 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.
-
Causality: The hydroxyl group is reactive towards chlorosulfonic acid. Protection with a silyl ether group prevents side reactions during the subsequent sulfonation step. TBDMSCl is chosen for its stability under neutral/basic conditions and ease of removal under acidic conditions.
Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation)
-
Procedure: Cool the protected intermediate from Step 1 in a DCM solution to 0°C. Add 2.2 equivalents of chlorosulfonic acid dropwise, maintaining the temperature.[3] After the addition is complete, allow the reaction to stir at room temperature for 2 hours.[3] Carefully pour the reaction mixture onto crushed ice to quench the excess reagent. Extract the product with DCM, dry the organic layer, and concentrate to yield the sulfonyl chloride.
-
Causality: Chlorosulfonic acid is a powerful electrophile that regioselectively adds a -SO₂Cl group to the para position of the alkyl-substituted benzene ring due to the ortho-, para-directing nature of the alkyl group.
Step 3: Sulfonamide Formation (Ammonolysis)
-
Procedure: Dissolve the sulfonyl chloride from Step 2 in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C and bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide. Stir vigorously for 1-2 hours. Monitor for the disappearance of the sulfonyl chloride starting material by TLC.
-
Causality: The highly electrophilic sulfur of the sulfonyl chloride is readily attacked by the nucleophilic ammonia, displacing the chloride and forming the stable sulfonamide bond.
Step 4: Deprotection of the Hydroxyl Group
-
Procedure: Dissolve the silyl-protected sulfonamide from Step 3 in THF. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents) and stir at room temperature for 1-3 hours. Alternatively, mild acidic conditions (e.g., acetic acid in THF/water) can be used. After deprotection is complete, perform an aqueous workup and purify the final product by column chromatography or recrystallization.
-
Causality: The fluoride ion in TBAF has a very high affinity for silicon, leading to the clean and efficient cleavage of the TBDMS ether, liberating the desired primary alcohol.
Therapeutic Potential and Mechanisms of Action
While specific biological data for 4-(3-hydroxypropyl)benzenesulfonamide is emerging, the extensive research on the benzenesulfonamide class provides a strong basis for its potential applications.[6][7]
Carbonic Anhydrase Inhibition
A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3]
-
Anticancer Applications: Tumor-associated isoforms CA IX and XII are overexpressed under hypoxic conditions and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.[1] Benzenesulfonamides, by mimicking the transition state of the CO₂ hydration reaction and coordinating to the active site zinc ion, can effectively inhibit these isoforms.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
-
Quantitative Data: CA Inhibition by Benzenesulfonamide Analogs The following table presents inhibition data for representative benzenesulfonamide derivatives against key human (h) CA isoforms, demonstrating the potency of this chemical class.[8]
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Benzenesulfonamide Deriv. A | 49.3 - 6459 | 5.1 - 4171 | 9.4 - 945.1 | 5.2 - 1159 |
| Benzenesulfonamide Deriv. B | >10000 | 8.9 | 25.4 | 4.5 |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
Data adapted from studies on structurally related benzenesulfonamide derivatives to illustrate potential activity ranges.[8]
Antibacterial Activity
The original therapeutic success of sulfonamides was as antibacterial agents. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
-
Mechanism of Action: Bacteria synthesize folic acid de novo, a pathway not present in humans. Para-aminobenzoic acid (PABA) is a key substrate for DHPS. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately halts bacterial replication.[1]
Caption: Competitive inhibition of DHPS by benzenesulfonamides.
Conclusion and Future Directions
4-(3-Hydroxypropyl)benzenesulfonamide is a compound built upon a scaffold of immense pharmacological importance. Its structure combines the proven zinc-binding capability of the sulfonamide group with a flexible hydroxypropyl tail, which can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. Based on the robust data available for its chemical class, this molecule and its derivatives represent promising leads for continued investigation, particularly in the fields of oncology and infectious diseases. Future research should focus on its specific inhibitory profile against a panel of metalloenzymes and its efficacy in relevant cellular and preclinical models.
References
-
Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. [Link]
-
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Gül, M., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 39(15), 5449-5460. [Link]
-
Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 88, 129290. [Link]
-
PubChem. (n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MilliporeSigma. (n.d.). N-(3-HYDROXY-PROPYL)-4-METHYL-BENZENESULFONAMIDE. Fluorochem. [Link]
-
PubChem. (n.d.). p-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 779-789. [Link]
-
Rutkauskas, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
-
U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-. Substance Details - SRS. [Link]
-
Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1056. [Link]
-
Abdel-Aziz, A. K., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 4. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-(3-Hydroxypropyl)benzenesulfonamide is a bifunctional organic molecule that marries the well-established pharmacological potential of the benzenesulfonamide core with the synthetic versatility of a primary alcohol. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, famously integral to sulfa drugs and a privileged structure for targeting metalloenzymes like carbonic anhydrase.[1] The introduction of a 3-hydroxypropyl chain provides a handle for further molecular elaboration, potentially modulating the compound's physicochemical properties such as solubility and its pharmacokinetic profile.
This technical guide offers a detailed examination of the known and predicted physical and chemical properties of 4-(3-Hydroxypropyl)benzenesulfonamide. Recognizing the current scarcity of published experimental data for this specific molecule, this document integrates theoretical predictions and established principles of organic chemistry to provide a robust resource. Detailed, field-proven experimental protocols are provided to empower researchers to determine these properties in their own laboratories, ensuring a self-validating system of scientific inquiry.
Compound Identification and Structural Attributes
A precise identification of a chemical entity is the foundation of all subsequent scientific investigation. The following provides the key identifiers for 4-(3-Hydroxypropyl)benzenesulfonamide.
| Identifier | Value | Reference |
| IUPAC Name | 4-(3-Hydroxypropyl)benzenesulfonamide | [2] |
| CAS Number | 135832-46-1 | [3] |
| Molecular Formula | C₉H₁₃NO₃S | [3] |
| Molecular Weight | 215.27 g/mol | [3] |
| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [2] |
| InChI | InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13) | [2] |
Physical Properties: A Blend of Prediction and Practical Guidance
While specific experimental data for 4-(3-Hydroxypropyl)benzenesulfonamide is not extensively documented, its physical properties can be reliably predicted based on its structure and by analogy to related compounds. Commercial availability as a solid substance provides a key initial data point.
Table 1: Summary of Physical Properties
| Property | Predicted/Inferred Value | Rationale & Context |
| Physical Form | White to off-white crystalline solid | Based on information from chemical suppliers. |
| Melting Point | Estimated: 100-150 °C | The presence of strong hydrogen bond donors (-OH, -NH₂) and acceptors (=O) combined with a rigid aromatic core suggests a relatively high melting point. For context, the parent compound, benzenesulfonamide, melts at 150-152 °C.[4] |
| Boiling Point | High, with probable decomposition | Significant intermolecular forces (hydrogen bonding) and a relatively high molecular weight predict a high boiling point. It is likely that the compound will decompose before boiling under atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO) | The polar hydroxyl and sulfonamide groups confer some aqueous solubility, while the benzene ring and propyl chain contribute to its lipophilicity. Sulfonamides are generally known to have limited water solubility.[5] |
| pKa (Acidity) | Estimated: ~10 | The sulfonamide proton (-SO₂NH₂) is weakly acidic. The pKa of benzenesulfonamide is approximately 10.1.[4] The electron-donating nature of the alkyl substituent is expected to have a minimal effect on this value. |
Experimental Protocol for Melting Point Determination
The melting point is a fundamental physical property that serves as a critical indicator of a compound's purity. A narrow melting range (typically 0.5-1°C) is indicative of a high-purity substance.
Methodology: Capillary Method using a Digital Melting Point Apparatus
This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.
-
Sample Preparation:
-
Ensure the 4-(3-Hydroxypropyl)benzenesulfonamide sample is completely dry, as moisture can depress the melting point.
-
Finely crush the crystalline sample into a powder using a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.
-
Compact the sample to a height of 2-3 mm at the sealed end of the capillary by gently tapping it on a hard surface.
-
-
Instrument Setup and Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated digital melting point apparatus.
-
For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.
-
For an accurate measurement, heat the block to about 20°C below the anticipated melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first sign of melting is observed (the point at which the solid begins to liquefy).
-
Continue heating and record the temperature at which the last crystal melts completely.
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Experimental Protocol for Aqueous Solubility Determination
The aqueous solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology: Shake-Flask Equilibrium Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-(3-Hydroxypropyl)benzenesulfonamide to a series of vials containing a precise volume of the desired aqueous media (e.g., deionized water, 0.1 M HCl, phosphate-buffered saline at pH 7.4). The excess solid ensures that equilibrium with the solid phase is maintained.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).
-
-
Sample Collection and Phase Separation:
-
Following equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-(3-Hydroxypropyl)benzenesulfonamide of known concentrations.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.
-
-
Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) for each medium at the specified temperature.
-
Diagram 2: Logical Flow for Shake-Flask Solubility Assay
Caption: Logical Flow for Shake-Flask Solubility Assay.
Chemical Properties and Reactivity Profile
The chemical behavior of 4-(3-Hydroxypropyl)benzenesulfonamide is defined by the interplay of its two key functional groups: the primary alcohol and the benzenesulfonamide.
Reactivity of the Primary Alcohol
The terminal hydroxyl group is a site of rich chemical reactivity, allowing for a variety of transformations:
-
Oxidation: This primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-(3-oxopropyl)benzenesulfonamide, using mild oxidizing agents like pyridinium chlorochromate (PCC). More forceful oxidation, for instance with potassium permanganate (KMnO₄) or chromic acid, will lead to the formation of the carboxylic acid, 3-(4-sulfamoylphenyl)propanoic acid.
-
Esterification: In the presence of an acid catalyst, it will react with carboxylic acids to form esters. Alternatively, it can be acylated using more reactive acyl halides or anhydrides in the presence of a base.
-
Substitution Reactions: The hydroxyl group is a poor leaving group but can be activated by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate). This allows for nucleophilic substitution to introduce a range of other functional groups.
Reactivity of the Benzenesulfonamide Moiety
The benzenesulfonamide group imparts several key chemical characteristics:
-
Acidity: The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing effect of the two sulfonyl oxygens. This allows for deprotonation with a suitable base to form a sulfonamidate anion, which can then act as a nucleophile. The pKa is estimated to be around 10.[4]
-
N-Functionalization: The sulfonamide nitrogen can be alkylated or arylated, typically after deprotonation.
-
Stability: The sulfonamide bond is chemically robust and resistant to hydrolysis under mild conditions. Cleavage typically requires harsh acidic or basic conditions.
Spectroscopic Characterization: A Predictive Analysis
While a definitive experimental spectral library for 4-(3-Hydroxypropyl)benzenesulfonamide is not currently available, a detailed prediction of its spectral features can be made based on its molecular structure. This serves as a valuable guide for researchers in confirming the identity and purity of synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR (in DMSO-d₆) | - Aromatic Protons: Two doublets (an AA'BB' system) between δ 7.3-8.0 ppm. - Sulfonamide Protons (-SO₂NH₂): A broad singlet, typically around δ 7.2 ppm. - Hydroxyl Proton (-OH): A triplet around δ 4.5 ppm (coupling to adjacent CH₂). - Methylene (-CH₂-OH): A quartet (or triplet of triplets) around δ 3.4 ppm. - Methylene (-CH₂-Ar): A triplet around δ 2.7 ppm. - Methylene (-CH₂-): A multiplet (quintet) around δ 1.8 ppm. |
| ¹³C NMR (in DMSO-d₆) | - Aromatic Carbons: Four signals expected between δ 120-150 ppm. - Methylene (-CH₂-OH): Signal around δ 60 ppm. - Methylene (-CH₂-Ar): Signal around δ 34 ppm. - Methylene (-CH₂-): Signal around δ 32 ppm. |
| FTIR Spectroscopy (KBr pellet) | - O-H Stretch (alcohol): Broad band around 3400 cm⁻¹. - N-H Stretch (sulfonamide): Two distinct bands around 3350 and 3250 cm⁻¹. - C-H Stretch (aromatic/aliphatic): Bands in the 2850-3100 cm⁻¹ region. - S=O Asymmetric & Symmetric Stretch: Two strong, sharp bands around 1330 cm⁻¹ and 1160 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1600 and 1475 cm⁻¹. |
| Mass Spectrometry (ESI+) | - Molecular Ion [M+H]⁺: Expected at m/z 216. - Key Fragments: Loss of water (-18), ammonia (-17), and the SO₂ group (-64) are all plausible fragmentation pathways. |
Proposed Synthetic Route
A logical and efficient synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide can be envisioned through a two-step process starting from a commercially available precursor.
Diagram 3: Proposed Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
Caption: Proposed Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide.
Experimental Protocol:
-
Step 1: Chlorosulfonation of 3-Phenylpropan-1-ol
-
Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aromatic ring, activated by the alkyl side chain.
-
Procedure:
-
In a fume hood, cool a round-bottom flask containing 3-phenylpropan-1-ol in an ice bath to 0°C.
-
With vigorous stirring, add chlorosulfonic acid dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
The product, 4-(3-hydroxypropyl)benzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
-
Step 2: Amination of 4-(3-Hydroxypropyl)benzenesulfonyl chloride
-
Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the sulfonamide.
-
Procedure:
-
Dissolve the crude 4-(3-hydroxypropyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry can be acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
References
-
(2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Retrieved from [Link]
-
(n.d.). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. ResearchGate. Retrieved from [Link]
-
(n.d.). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC. Retrieved from [Link]
-
(2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]
-
(n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Retrieved from [Link]
-
(2026, February 24). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link]
-
(n.d.). Relative pKa values of the primary sulfonamide group across the series.... ResearchGate. Retrieved from [Link]
-
(n.d.). The pK a values of the sulfonamides studied | Download Table. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide. Retrieved from [Link]
-
(2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]
-
(n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. ResearchGate. Retrieved from [Link]
-
(2014, October 28). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
(n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
-
PubChem. (n.d.). p-Hydroxybenzenesulfonamide. Retrieved from [Link]
-
(2022, August 5). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. Retrieved from [Link]
-
(n.d.). Benzenesulfonamide. NIST WebBook. Retrieved from [Link]
-
(n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
-
(n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PMC. Retrieved from [Link]
-
Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved from [Link]
-
(2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]
-
(n.d.). Synthesis of Poly(p‐Benzenesulphonamide) Part II Solid State Polymerisation of Aniline‐4‐Sulphochloride via a Sulphene intermediate. ResearchGate. Retrieved from [Link]
-
(n.d.). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Retrieved from [Link]
Sources
- 1. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
- 5. bmj.com [bmj.com]
An In-depth Technical Guide to the Solubility of 4-(3-Hydroxypropyl)benzenesulfonamide for Pharmaceutical Research
This guide provides a comprehensive overview of the solubility of 4-(3-Hydroxypropyl)benzenesulfonamide, a key consideration for its development as a potential therapeutic agent. Recognizing that robust solubility data is foundational to all stages of drug development—from formulation to bioavailability—this document details not only the theoretical underpinnings of this critical physicochemical property but also provides actionable, field-proven methodologies for its precise determination. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to enable a thorough and accurate assessment of this compound's solubility profile.
The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its ultimate clinical efficacy and success. It directly influences the bioavailability of the drug, as a compound must first dissolve in physiological fluids to be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate drug absorption, high intra- and inter-patient variability, and potential gastrointestinal toxicity.[1][3][4] It is estimated that over 40% of new chemical entities are practically insoluble in water, making the early and accurate characterization of solubility a critical, non-negotiable step in preclinical development.[1][2]
For 4-(3-Hydroxypropyl)benzenesulfonamide, a thorough understanding of its solubility in various solvent systems is essential for developing viable dosage forms, predicting its in vivo behavior, and ensuring consistent therapeutic performance.
Physicochemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide
A foundational understanding of the molecule's physicochemical properties provides context for its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | [5] |
| Molecular Weight | 215.27 g/mol | [5] |
| XLogP3 | 0.2 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
The presence of a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group, both capable of hydrogen bonding, suggests that 4-(3-Hydroxypropyl)benzenesulfonamide will exhibit some degree of polarity. The XLogP3 value of 0.2 indicates a relatively balanced hydrophilic-lipophilic character. These structural features are key determinants of its interaction with different solvents.
Factors Influencing the Solubility of 4-(3-Hydroxypropyl)benzenesulfonamide
The solubility of 4-(3-Hydroxypropyl)benzenesulfonamide is not an intrinsic constant but is influenced by a variety of external factors. A systematic evaluation of these factors is crucial for a comprehensive solubility assessment.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents are generally expected to be more effective at dissolving polar molecules like 4-(3-Hydroxypropyl)benzenesulfonamide due to favorable dipole-dipole interactions and hydrogen bonding.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically.
-
pH: The sulfonamide moiety of 4-(3-Hydroxypropyl)benzenesulfonamide is weakly acidic, while the aromatic ring system can also be influenced by pH. Therefore, the pH of the aqueous medium will significantly impact the ionization state of the molecule and, consequently, its solubility.[6][7] Generally, the ionized form of a drug is more soluble in aqueous media than the unionized form.[6]
-
Crystal Polymorphism: The crystalline form of a solid drug can have a significant impact on its solubility.[3] Amorphous forms are typically more soluble than their more stable crystalline counterparts due to lower lattice energy. It is imperative to characterize the solid-state form of the material being used in solubility studies.
Experimental Determination of Equilibrium Solubility
The following section outlines a detailed, step-by-step protocol for determining the equilibrium solubility of 4-(3-Hydroxypropyl)benzenesulfonamide using the widely accepted shake-flask method.[3] This method is considered the gold standard for its reliability and direct measurement of saturated solubility.
Required Materials and Equipment
-
4-(3-Hydroxypropyl)benzenesulfonamide (solid, of known purity and characterized solid form)
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, etc.)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of 4-(3-Hydroxypropyl)benzenesulfonamide of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.
-
Sample Preparation: Add an excess amount of solid 4-(3-Hydroxypropyl)benzenesulfonamide to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the range of the calibration curve. Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV.[8]
-
Calculation: Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. Determine the concentration of 4-(3-Hydroxypropyl)benzenesulfonamide in the diluted samples from the calibration curve. Calculate the solubility in the original solvent by accounting for the dilution factor.
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following controls should be integrated into the experimental design:
-
Time to Equilibrium: Conduct a preliminary experiment where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration does not change significantly after a certain point, indicating that equilibrium has been achieved.
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to confirm that a significant amount of undissolved solid was present throughout the experiment.
-
Solid-State Analysis: The solid material before and after the solubility experiment should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or degradation has occurred during the experiment.
Anticipated Solubility Profile of 4-(3-Hydroxypropyl)benzenesulfonamide
Expected Solubility Data Table (Hypothetical)
| Solvent System | Expected Solubility Range | Rationale |
| Purified Water | Low to Moderate | The presence of polar functional groups will aid solubility, but the benzene ring contributes to hydrophobicity. |
| Phosphate Buffer (pH 2.0) | Moderate | At low pH, the sulfonamide nitrogen may be protonated, potentially increasing solubility.[7] |
| Phosphate Buffer (pH 7.4) | Low to Moderate | Near neutral pH, the compound will be largely in its unionized form. |
| Phosphate Buffer (pH 9.0) | Moderate to High | At higher pH, the acidic proton of the sulfonamide group will be removed, forming a more soluble salt. |
| Ethanol | High | Ethanol is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the molecule. |
| Propylene Glycol | High | A polar organic solvent commonly used in pharmaceutical formulations, expected to be a good solvent. |
| 1-Octanol | Moderate | As a surrogate for lipophilicity, moderate solubility is expected, consistent with the XLogP3 value.[10] |
| Hexane | Very Low | A non-polar solvent, not expected to effectively solvate the polar functional groups of the molecule.[10] |
Conclusion and Future Directions
This guide has outlined the critical importance of solubility for the pharmaceutical development of 4-(3-Hydroxypropyl)benzenesulfonamide and has provided a robust, detailed framework for its experimental determination. The shake-flask method, when coupled with a validated analytical technique like HPLC, offers a reliable means of generating the high-quality solubility data required for informed decision-making in formulation development and preclinical assessment.
Future work should focus on the empirical generation of a comprehensive solubility dataset for 4-(3-Hydroxypropyl)benzenesulfonamide across a range of pharmaceutically relevant solvents, pH values, and temperatures. This data will be invaluable for building predictive models, designing appropriate formulations, and ultimately, advancing the development of this promising compound.
References
-
Verma, S. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
(2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. News-Medical.Net. Retrieved from [Link]
-
(n.d.). Improving solubility and accelerating drug development. Veranova. Retrieved from [Link]
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]
-
(n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]
-
(n.d.). Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. Scielo. Retrieved from [Link]
-
(n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide. PubChem. Retrieved from [Link]
-
(n.d.). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. Retrieved from [Link]
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Jouyban, A. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]
-
Nesbitt, R. U., & Sandmann, B. J. (1978). Solubility studies of silver sulfonamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(n.d.). N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. PubChem. Retrieved from [Link]
-
(2018, February 16). Benzenesulfonamide, 4-hydroxy-. SIELC Technologies. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. veranova.com [veranova.com]
- 5. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. Solubility studies of silver sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide, 4-hydroxy- | SIELC Technologies [sielc.com]
- 9. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Physicochemical Characterization and Thermal Analysis of 4-(3-Hydroxypropyl)benzenesulfonamide
Executive Summary
4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) is a critical synthetic intermediate utilized in the development of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors [1]. As a bifunctional molecule containing both a sulfonamide moiety and a terminal hydroxyl group, its solid-state properties are heavily influenced by a complex network of intermolecular hydrogen bonds. Among its physicochemical properties, the melting point (95.5 °C) serves as a primary Critical Quality Attribute (CQA) [2]. This technical guide provides an in-depth mechanistic analysis of this thermal property and outlines self-validating experimental protocols for its accurate determination.
Physicochemical Profiling
Accurate baseline data is essential for process chemistry, polymorph screening, and formulation development. The table below summarizes the core quantitative data for 4-(3-Hydroxypropyl)benzenesulfonamide [3].
| Property | Value | Method / Note |
| CAS Registry Number | 135832-46-1 | Standard Identifier |
| Molecular Formula | C₉H₁₃NO₃S | - |
| Molecular Weight | 215.27 g/mol | Computed |
| Melting Point | 95.5 °C | Experimental / DSC Onset |
| Boiling Point | 420.6 ± 47.0 °C | Predicted |
| Density | 1.302 ± 0.06 g/cm³ | Predicted |
| Purity Standard | ≥ 98.0% | HPLC / Thermal Analysis |
Mechanistic Insights: The Causality of the 95.5 °C Melting Point
The melting point of a crystalline solid is not arbitrary; it is a macroscopic manifestation of its microscopic crystal lattice energy. For 4-(3-Hydroxypropyl)benzenesulfonamide, the melting transition at 95.5 °C requires sufficient thermal energy (enthalpy of fusion, ΔHf ) to disrupt three primary intermolecular forces:
-
Sulfonamide Hydrogen Bonding : The −SO2NH2 group acts as both a potent hydrogen bond donor (via the NH2 protons) and acceptor (via the sulfonyl oxygens). This creates highly directional, robust intermolecular chains.
-
Terminal Hydroxyl Interactions : The flexible 3-hydroxypropyl chain terminates in an −OH group, which cross-links the sulfonamide chains, forming a rigid 3D hydrogen-bonded network.
-
π−π Stacking : The central phenyl ring engages in van der Waals interactions and π−π stacking, providing structural rigidity to the crystal lattice.
The specific geometry of these interactions locks the molecule into a crystalline state that remains stable up to 95.5 °C[2]. Any disruption to this lattice—such as the presence of synthetic impurities, eutectic mixtures, or residual solvents—will lower the lattice energy, resulting in melting point depression (a broader, lower melting range).
Logical mapping of intermolecular forces dictating the 95.5 °C melting point.
Experimental Workflows: Self-Validating Thermal Analysis
To ensure absolute trustworthiness in quality control and batch release, the determination of the 95.5 °C melting point must be executed using self-validating protocols. Below are the two industry-standard methodologies.
Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard
DSC measures the heat flow associated with the melting transition, providing the true thermodynamic melting onset and allowing for polymorph detection.
-
Causality & Self-Validation : We utilize a highly specific 2-5 mg sample size to minimize thermal lag and ensure uniform heat distribution across the pan. A nitrogen purge is mandatory to prevent oxidative degradation during the thermal ramp. The system is self-validated by running an Indium standard (Onset: 156.6 °C) prior to the sample batch to confirm temperature and heat-flow calibration.
Step-by-Step Methodology :
-
Calibration : Run a high-purity Indium standard at 10 °C/min. Verify the onset temperature is within ±0.1 °C of 156.6 °C.
-
Sample Preparation : Accurately weigh 2.0 to 5.0 mg of 4-(3-Hydroxypropyl)benzenesulfonamide into a standard aluminum DSC pan.
-
Sealing : Hermetically seal the pan using a sample press to ensure optimal thermal contact between the sample and the pan base.
-
Purge : Place the sample and an empty reference pan into the DSC cell. Initiate a dry Nitrogen ( N2 ) purge at 50 mL/min.
-
Thermal Ramp : Equilibrate the cell at 25 °C. Apply a linear heating rate of 10 °C/min up to 120 °C.
-
Data Analysis : Integrate the resulting endothermic peak. The extrapolated onset temperature represents the true melting point (expected: 95.5 °C)[2], while the peak maximum represents the completion of the melt.
Step-by-step Differential Scanning Calorimetry (DSC) workflow for thermal analysis.
Protocol B: Capillary Melting Point Apparatus (Pharmacopeial Method)
For routine batch release, optical capillary melting point determination is highly efficient and aligns with standard pharmacopeial guidelines.
-
Causality & Self-Validation : The sample must be finely triturated (ground) prior to loading. Un-ground crystals contain microscopic air pockets that act as thermal insulators, causing an artificially broadened and elevated melting range. The method is self-validated by bracketing the test with a USP-grade reference standard, such as Vanillin (MP 81-83 °C), to ensure the heating block is calibrated.
Step-by-Step Methodology :
-
Trituration : Grind approximately 10 mg of the sample into a fine powder using an agate mortar and pestle.
-
Loading : Introduce the powder into a glass capillary tube (closed at one end). Tap the tube firmly on a hard surface to pack the powder to a uniform height of 2-3 mm.
-
Pre-Heating : Insert the capillary into the apparatus. Rapidly heat the block to 85 °C (approximately 10 °C below the expected 95.5 °C melting point).
-
Ramping : Reduce the heating rate to exactly 1 °C/min to ensure thermal equilibrium between the heating block and the sample.
-
Observation : Record the temperature at the first sign of liquid formation (meniscus) and the temperature where the solid is completely liquefied. A pure sample will exhibit a sharp melting range of 94.5 °C – 96.5 °C.
Impact of Melting Point on Process Chemistry
Understanding the 95.5 °C threshold is non-negotiable for scale-up manufacturing and process chemistry:
-
Crystallization & Isolation : During synthetic workup, anti-solvent crystallization must be conducted at temperatures well below 75 °C. Approaching the melting point in a solvent-rich environment can lead to "oiling out" (liquid-liquid phase separation) rather than true crystallization, trapping impurities in the resulting amorphous matrix.
-
Vacuum Drying : Wet cakes of 4-(3-Hydroxypropyl)benzenesulfonamide must be dried under vacuum at temperatures not exceeding 60-70 °C. Exceeding this thermal threshold risks partial surface melting, which causes particle agglomeration, reduces the effective surface area for solvent evaporation, and compromises the flowability of the final powder.
References
-
Title : 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 Source : PubChem (National Center for Biotechnology Information) URL :[Link]
Sources
Spectroscopic Data of 4-(3-Hydroxypropyl)benzenesulfonamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Hydroxypropyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this molecule. This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering field-proven insights into experimental design and data interpretation.
Introduction
4-(3-Hydroxypropyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The structural elucidation and confirmation of such molecules are paramount for their development and application. Spectroscopic techniques provide a non-destructive and highly informative means of verifying molecular structure and purity. This guide will focus on the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data for the title compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The principle of NMR is based on the interaction of the magnetic properties of certain atomic nuclei with an external magnetic field.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, the number of protons of each type, and the electronic environment of each proton.
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Hydroxypropyl)benzenesulfonamide in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Data Acquisition:
-
Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Employ a relaxation delay of 1-2 seconds between scans.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.[4]
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d, J = ~8.0 Hz | 2H | Ar-H (ortho to SO₂NH₂) |
| ~7.35 | d, J = ~8.0 Hz | 2H | Ar-H (ortho to CH₂CH₂CH₂OH) |
| ~7.20 | s | 2H | SO₂NH ₂ |
| ~4.50 | t, J = ~5.0 Hz | 1H | OH |
| ~3.45 | t, J = ~6.5 Hz | 2H | -CH₂-CH₂ -OH |
| ~2.65 | t, J = ~7.5 Hz | 2H | Ar-CH₂ -CH₂- |
| ~1.80 | quint, J = ~7.0 Hz | 2H | -CH₂-CH₂ -CH₂- |
This data is predicted based on the analysis of similar structures. Actual values may vary slightly.
The predicted ¹H NMR spectrum provides clear evidence for the structure of 4-(3-Hydroxypropyl)benzenesulfonamide. The two doublets in the aromatic region (~7.75 and ~7.35 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonamide group is expected. The broad singlet at ~7.20 ppm is indicative of the two exchangeable protons of the sulfonamide group.
The aliphatic region shows three distinct signals corresponding to the 3-hydroxypropyl chain. The triplet at ~3.45 ppm is assigned to the methylene group attached to the hydroxyl group. The triplet at ~2.65 ppm corresponds to the benzylic methylene group. The quintet at ~1.80 ppm is due to the central methylene group of the propyl chain, which is coupled to the two adjacent methylene groups. The broad triplet at ~4.50 ppm is assigned to the hydroxyl proton.
Molecular Structure and ¹H NMR Assignments
Caption: Correlation of predicted ¹H NMR chemical shifts with the molecular structure.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).[5]
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg' on a Bruker spectrometer) to simplify the spectrum to singlets for each carbon.[5]
-
The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
A relaxation delay of 2-5 seconds is typically used.[5]
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction.
-
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C -SO₂NH₂ |
| ~142.0 | C -CH₂CH₂CH₂OH |
| ~129.0 | Ar-C H (ortho to CH₂) |
| ~126.0 | Ar-C H (ortho to SO₂) |
| ~60.5 | -CH₂-CH₂ -OH |
| ~34.0 | Ar-CH₂ -CH₂- |
| ~31.0 | -CH₂-CH₂ -CH₂- |
This data is predicted based on the analysis of similar structures. Actual values may vary slightly.
The predicted ¹³C NMR spectrum is consistent with the proposed structure. The four signals in the aromatic region confirm the presence of a 1,4-disubstituted benzene ring with two types of quaternary carbons and two types of protonated carbons. The aliphatic region displays three signals, corresponding to the three distinct carbon atoms of the 3-hydroxypropyl side chain. The chemical shifts are in agreement with the expected electronic effects of the substituents.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
A general procedure for acquiring a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Instrument Setup:
-
Use a high-resolution mass spectrometer equipped with an ESI source.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Perform a full scan to identify the molecular ion.
-
Conduct tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. A range of collision energies should be applied to observe a comprehensive fragmentation pattern.[7]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose elemental compositions for the observed ions.
-
Elucidate the fragmentation pathways.
-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 216.0694 | [M+H]⁺ | - |
| 198.0589 | [M+H - H₂O]⁺ | H₂O |
| 156.0531 | [M+H - SO₂]⁺ | SO₂ |
| 141.0299 | [C₇H₄O₂S]⁺ | C₂H₅OH |
| 93.0578 | [C₆H₅O]⁺ | C₃H₈SO₂N |
| 77.0391 | [C₆H₅]⁺ | C₃H₈NO₃S |
Theoretical exact masses for the protonated molecule and its fragments.
The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 216.0694, which confirms the molecular weight of the compound. The fragmentation pattern will provide further structural information. Key expected fragmentations include the loss of water (H₂O) from the propyl chain, the loss of sulfur dioxide (SO₂), and cleavage of the sulfonamide bond. The fragmentation of benzenesulfonamides is known to often involve the loss of SO₂.[8][9]
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for protonated 4-(3-Hydroxypropyl)benzenesulfonamide.
Section 3: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The thin solid film method is also a viable option.[10]
Thin Solid Film Method: [10]
-
Sample Preparation: Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3350, 3250 | Medium | N-H stretch (sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1330, 1150 | Strong | S=O stretch (sulfonamide)[11] |
| 1090 | Medium | C-O stretch (alcohol) |
| 900 | Medium | S-N stretch[12] |
This data is predicted based on the analysis of similar structures. Actual values may vary.
The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A broad and strong band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. The two distinct peaks around 3350 and 3250 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of the primary sulfonamide group. The strong absorptions at approximately 1330 and 1150 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[11] The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands around 1600 and 1480 cm⁻¹. The aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural confirmation of 4-(3-Hydroxypropyl)benzenesulfonamide. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of organic molecules in research and development settings. The predicted data and interpretation provided in this guide serve as a valuable reference for scientists working with this compound and similar sulfonamide derivatives.
References
-
Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2013). Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(8), 1280–1287. [Link]
-
ACS Publications. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
-
NMR data acquisition. (n.d.). Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
PubMed. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
Sci-Hub. (2005). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations. Rapid Communications in Mass Spectrometry. [Link]
-
PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
J-Stage. (1965). Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 13(4), 403-408. [Link]
-
ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b). Retrieved from [Link]
-
Rsc.org. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Phenyl-1-propanol, acetate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Phenylpropanol. Retrieved from [Link]
-
Southern Illinois University. (2025). Protocols | Mass Spectrometry Facility. Retrieved from [Link]
-
University of Notre Dame. (n.d.). 1H NMR Protocol for Beginners AV-400. Retrieved from [Link]
-
University of Notre Dame. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
-
Journal of Chemical Education. (1973). Simple procedures for ir spectra of solids in the 20-120°C range. 7(1), 54. [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, N-(1H-indazol-6-yl)-5-methoxy-2,4-dimethyl- - Optional[13C NMR]. Retrieved from [Link]
-
Chegg. (2023). Please completely annotate the IR spectrum for 3-phenyl-1-propanol C9H12O. Retrieved from [Link]
-
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Physical Chemistry Laboratory Server. (2022). Infrared spectroscopic monitoring of solid-state processes. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Rsc.org. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Phenyl-1-propanol, acetate. Retrieved from [Link]
-
ACS.org. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-1-Phenyl-1-propanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Phenyl-1-propanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. r-nmr.eu [r-nmr.eu]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ripublication.com [ripublication.com]
- 12. Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives [jstage.jst.go.jp]
Engineering Selectivity in Benzenesulfonamide Derivatives: A Technical Guide to Carbonic Anhydrase Inhibition
Executive Summary
Benzenesulfonamide derivatives represent a cornerstone in modern medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrases (CAs, EC 4.2.1.1). While historically utilized as diuretics and systemic anti-glaucoma agents, recent structural biology and kinetic studies have repositioned these scaffolds as precision tools for targeting neuro-excitability (epilepsy) and the hypoxic tumor microenvironment (oncology).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the causality of structure-activity relationships (SAR), explore the thermodynamic basis of isoform selectivity via the "tail approach," and provide a self-validating experimental framework for quantifying enzyme kinetics using stopped-flow spectrophotometry.
Mechanistic Foundation: The Zinc-Binding Pharmacophore
The biological activity of benzenesulfonamides is fundamentally driven by their interaction with the metalloenzyme active site of CAs. CAs catalyze the reversible hydration of carbon dioxide ( CO2+H2O⇌HCO3−+H+ ).
The Causality of Inhibition: The active site of all catalytically active human CA isoforms contains a Zn2+ ion coordinated by three histidine residues and a water molecule/hydroxide ion. Benzenesulfonamides act as transition state analogs. In their deprotonated state (sulfonamidate anion, −SO2NH− ), they displace the zinc-bound water molecule, forming a highly stable tetrahedral adduct with the Zn2+ ion [1].
Because the Zn2+ coordination sphere is highly conserved across all 15 human CA isoforms, the unsubstituted benzenesulfonamide headgroup acts as a universal anchor, resulting in pan-inhibition. To engineer biological specificity, drug developers must exploit the variable regions of the enzyme's active site cavity.
Figure 1: Mechanism of benzenesulfonamide CA inhibition and downstream effects.
Engineering Isoform Selectivity: The "Tail Approach"
To prevent off-target toxicity (such as metabolic acidosis from hCA I and II inhibition when targeting tumors), researchers utilize the "Tail Approach." This involves appending diverse functional groups to the benzene ring to interact with the middle and outer rims of the CA active site, which vary significantly in their amino acid sequence across isoforms.
Neuro-modulation (hCA II and hCA VII)
hCA VII is predominantly expressed in the brain (cortex and hippocampus) and regulates GABAergic transmission through HCO3− currents. During intense neuronal firing, excessive HCO3− efflux leads to depolarization and epileptogenesis. Benzenesulfonamides incorporating flexible acetamide linkers or piperonyl moieties have demonstrated low nanomolar affinity for hCA VII, effectively acting as anticonvulsants [2].
Oncology and the Hypoxic Microenvironment (hCA IX and hCA XII)
Solid tumors often outgrow their vascular supply, leading to hypoxia. To survive the resulting intracellular acidosis, tumor cells overexpress transmembrane isoforms hCA IX and XII, which extrude protons into the extracellular space, acidifying the tumor microenvironment and promoting metastasis. Utilizing "click chemistry" to append bulky, flexible triazole moieties to the benzenesulfonamide scaffold restricts the molecule's ability to penetrate the cell membrane, effectively localizing inhibition to the extracellular domains of hCA IX and XII [1].
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table synthesizes the inhibition constants ( Ki ) of various functionalized benzenesulfonamides against key CA isoforms, demonstrating how tail modifications shift selectivity.
| Compound Class / Modification | Target Isoform(s) | Ki hCA I (nM) | Ki hCA II (nM) | Ki hCA IX (nM) | Ki hCA XII (nM) |
| Acetazolamide (Standard) | Pan-inhibitor | 250.0 | 12.1 | 25.8 | 5.7 |
| Triazole-linked (Click) | hCA IX / XII | >1000 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Benzamide-4-sulfonamides | hCA II / VII / IX | 5.3 - 334 | 0.2 - 15.5 | 0.5 - 24.5 | N/A |
| Piperonyl-substituted | hCA II / VII | >500 | 33.2 | >1000 | >1000 |
Data aggregated from authoritative kinetic studies utilizing stopped-flow methodologies [1][2][3].
Experimental Workflow: Stopped-Flow CO2 Hydration Assay
To accurately determine the Ki values presented above, standard steady-state kinetics are insufficient due to the extreme rapidity of the CA-catalyzed CO2 hydration reaction. As an application scientist, I mandate the use of Stopped-Flow Spectrophotometry .
Causality of the Protocol: The assay relies on mixing an out-of-equilibrium (OOE) CO2 solution with an enzyme/inhibitor solution. Because the reaction produces protons ( H+ ), the progression is monitored by the fluorescence decay of a pH-sensitive indicator (e.g., pyranine or phenol red). The assay is strictly conducted at 10°C (rather than 37°C) to artificially slow the enzymatic turnover rate, bringing it within the detectable dead-time limits of the stopped-flow instrument (typically ~1-2 milliseconds) [4].
Figure 2: Stopped-flow CO2 hydration assay workflow for CA kinetics.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. By running an uncatalyzed blank first, the system establishes a baseline hydration rate, ensuring that any subsequent rate acceleration is purely enzymatic, and any deceleration is purely inhibitor-driven.
Reagents & Preparation:
-
Solution A (Enzyme/Inhibitor): Prepare 20 mM HEPES buffer, pH 7.03. Add the purified recombinant CA isoform (e.g., 0.5 to 8 μg/mL). Add the benzenesulfonamide derivative at varying concentrations (spanning 0.1×Ki to 10×Ki ).
-
Solution B (Substrate/Indicator): Prepare an out-of-equilibrium solution containing ~1% CO2 and 44 mM HCO3− at pH 8.41. Supplement with 2 μM pyranine (a pH-sensitive fluorophore with a pKa perfectly matched to the assay's dynamic range).
-
Temperature Control: Equilibrate both syringes and the mixing chamber of the stopped-flow device (e.g., Applied Photophysics SX20) strictly to 10°C.
Execution:
-
System Validation (Uncatalyzed Rate): Fire Solution A (without enzyme/inhibitor) and Solution B into the mixing cell. Record the fluorescence decay over 200 seconds. The slow, uncatalyzed hydration of CO2 will cause a gradual pH drop. Calculate the uncatalyzed rate constant ( ku ).
-
Enzyme Baseline (Uninhibited Rate): Fire Solution A (with enzyme, no inhibitor) and Solution B. The pH will drop exponentially within 5-10 seconds. Extract the observed rate constant ( kobs ). The purely enzymatic rate is kcat=kobs−ku .
-
Inhibitor Titration: Fire Solution A (with enzyme and varying inhibitor concentrations) against Solution B. Record the reduced kobs for each concentration.
-
Data Analysis: Plot the initial velocities against inhibitor concentration. Utilize the Cheng-Prusoff equation or Morrison's quadratic equation for tight-binding inhibitors to calculate the exact Ki .
Note on Trustworthiness: The use of 10°C and the subtraction of the uncatalyzed baseline ( ku ) are non-negotiable steps. Failure to account for the background hydration of CO2 will result in artificially inflated Ki values, rendering the SAR data useless for lead optimization.
References
-
Teci, M., Tilley, M., McGuire, M. A., & Organ, M. G. (2016). Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations. Journal of Medicinal Chemistry, 59(23), 10692-10704. URL: [Link]
-
Mishra, C. B., Kumari, S., Angeli, A., Bua, S., Tiwari, M., & Supuran, C. T. (2017). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. URL: [Link]
-
Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules (Basel, Switzerland), 23(5), 1037. URL: [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. URL: [Link]
4-(3-Hydroxypropyl)benzenesulfonamide: A Versatile Bifunctional Building Block in Medicinal Chemistry
Executive Summary
In the landscape of rational drug design, the development of isoform-selective metalloenzyme inhibitors requires precise spatial control over pharmacophoric elements. 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) has emerged as a critical bifunctional intermediate, particularly in the synthesis of next-generation Carbonic Anhydrase Inhibitors (CAIs). By providing a primary sulfonamide to anchor to the catalytic zinc ion and a flexible, functionalizable 3-carbon aliphatic chain, this molecule serves as the ideal precursor for the "Tail Approach" in drug discovery[1]. This whitepaper details the chemical properties, mechanistic rationale, and validated synthetic workflows for utilizing this building block to target tumor-associated hypoxia markers.
Chemical Identity & Physicochemical Properties
Understanding the baseline properties of 4-(3-Hydroxypropyl)benzenesulfonamide is essential for optimizing reaction conditions and predicting the pharmacokinetic behavior of its downstream derivatives. The para-substitution pattern ensures linear projection out of deep enzymatic binding pockets[2].
| Property | Value / Description |
| Chemical Name | 4-(3-Hydroxypropyl)benzene-1-sulfonamide |
| CAS Registry Number | 135832-46-1 |
| PubChem CID | 15707360 |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Topological Polar Surface Area (TPSA) | 88.8 Ų |
| LogP (Predicted) | 0.2 - 0.35 |
| SMILES | O=S(C1=CC=C(CCCO)C=C1)(N)=O |
Data synthesized from PubChem and commercial chemical databases[2][3].
Mechanistic Rationale: The "Tail Approach"
Human Carbonic Anhydrases (hCAs) are a family of 15 zinc metalloenzymes. While hCA I and II are ubiquitous cytosolic isoforms responsible for normal physiological functions, hCA IX and XII are transmembrane isoforms overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer)[4].
The active site of all hCA isoforms features a highly conserved, ~15 Å deep conical cleft with a catalytic Zn²⁺ ion at the bottom. Because the bottom of the cleft is conserved, classic inhibitors like Acetazolamide (AAZ) bind indiscriminately, causing systemic side effects[5][6].
The Causality of the Scaffold: To achieve selectivity, medicinal chemists employ the "Tail Approach" [1]. 4-(3-Hydroxypropyl)benzenesulfonamide is perfectly engineered for this:
-
The Zinc-Binding Group (ZBG): The primary benzenesulfonamide (-SO₂NH₂) coordinates directly to the Zn²⁺ ion, displacing the zinc-bound water molecule and halting catalytic hydration of CO₂[5].
-
The Linker: The 3-carbon propyl chain (-CH₂CH₂CH₂-) provides optimal flexibility and length to span the middle region of the active site cleft without causing steric clashes.
-
The Functional Handle: The terminal primary hydroxyl (-OH) acts as a synthetic handle. It can be derivatized with bulky, diverse "tails" (e.g., via click chemistry, esterification, or etherification) that interact exclusively with the highly variable amino acid residues at the outer rim of the active site, driving isoform selectivity[7][8].
Fig 1: Structural rationale of the "Tail Approach" utilizing 4-(3-Hydroxypropyl)benzenesulfonamide.
Quantitative Inhibition Profiles
When 4-(3-Hydroxypropyl)benzenesulfonamide is derivatized using the tail approach, the resulting compounds exhibit profound shifts in selectivity. The table below summarizes representative inhibition constants ( Ki ) for typical tail-approach benzenesulfonamide derivatives compared to the clinical standard, Acetazolamide[5][9][10].
| Compound Class | hCA I (Off-target) Ki | hCA II (Off-target) Ki | hCA IX (Target) Ki | hCA XII (Target) Ki |
| Acetazolamide (AAZ) | 250.0 nM | 12.0 nM | 25.0 nM | 5.7 nM |
| Triazole-Linked Tail Derivatives | > 10,000 nM | 271.0 nM | 137.0 nM | 91.0 nM |
| Coumarin-Linked Tail Derivatives | > 5,000 nM | > 1,000 nM | 1.9 nM | 4.9 nM |
| Oxadiazole Hybrid Derivatives | 58.2 nM | 7.9 nM | 16.3 nM | 230.0 nM |
Note: Derivatization of the propyl chain allows tuning of the molecule to spare hCA I/II while achieving single-digit nanomolar affinity for tumor-associated hCA IX/XII.
Validated Experimental Protocols
To transform 4-(3-Hydroxypropyl)benzenesulfonamide into a selective inhibitor, the hydroxyl group is typically converted into an azide to enable Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry[10]. This protocol is designed as a self-validating system to ensure high fidelity at each step.
Protocol A: Synthesis of 4-(3-Azidopropyl)benzenesulfonamide
Objective: Convert the terminal hydroxyl into an azide functional group via a tosylate intermediate.
Step 1: Tosylation (Activation)
-
Reagents: Dissolve 1.0 eq of 4-(3-Hydroxypropyl)benzenesulfonamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of anhydrous pyridine and cool the reaction mixture to 0 °C using an ice bath. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
-
Electrophile Addition: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise.
-
Reaction: Stir at room temperature for 4 hours.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (lower Rf ) should disappear, replaced by a higher Rf spot (tosylate).
-
Workup: Wash with 1N HCl, extract with DCM, dry over MgSO₄, and concentrate in vacuo.
Step 2: Azidation (Nucleophilic Substitution)
-
Reagents: Dissolve the crude tosylate intermediate in anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophile: Add 3.0 eq of Sodium Azide (NaN₃).
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Causality: Elevated temperature overcomes the activation energy barrier for the SN2 displacement of the bulky tosylate leaving group.
-
Validation Checkpoint 2 (IR Spectroscopy): Isolate a small aliquot. FTIR must show a strong, sharp absorption band at ~2100 cm⁻¹ , confirming the presence of the azide group.
-
Workup: Quench with ice water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and concentrate.
Protocol B: CuAAC "Click" Chemistry for Tail Attachment
Objective: Attach a hydrophobic aryl-alkyne tail to the azide intermediate to generate a 1,2,3-triazole-linked CAI.
-
Reagents: Dissolve 1.0 eq of 4-(3-Azidopropyl)benzenesulfonamide and 1.1 eq of the desired terminal alkyne (e.g., phenylacetylene) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Add 0.1 eq of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) followed by 0.2 eq of Sodium Ascorbate. Causality: Sodium ascorbate acts as a reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkynes.
-
Reaction: Stir at room temperature for 12 hours.
-
Validation Checkpoint 3 (NMR): ¹H-NMR of the purified product must show a characteristic singlet at δ 7.8 - 8.2 ppm , corresponding to the triazole ring proton, and the disappearance of the terminal alkyne proton.
-
Purification: Extract with EtOAc, concentrate, and purify via flash column chromatography.
Fig 2: Step-by-step synthetic workflow for derivatizing the bifunctional building block.
References
-
[3] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15707360, 4-(3-Hydroxypropyl)benzene-1-sulfonamide." PubChem. Available at:[Link]
-
[5] Sharma, V., et al. "Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes." European Journal of Medicinal Chemistry, 193 (2020): 112219. Available at:[Link]
-
[4] Bonardi, A., et al. "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry, 37.1 (2022): 1064-1073. Available at:[Link]
-
[7] Bondock, S., et al. "Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism." RSC Advances, 13.34 (2023): 24003-24018. Available at:[Link]
-
[8] Han, et al. "Tail‐approach based design, synthesis, and molecular modeling of benzenesulfonamides carrying thiadiazole and urea moieties as novel carbonic anhydrase inhibitors." Archiv der Pharmazie, (2024). Available at:[Link]
-
[1] Sharma, P. K., et al. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry, 126 (2022): 105920. Available at:[Link]
-
[9] ACS Omega. "Tail-Approach-Based Design and Synthesis of Coumarin-Monoterpenes as Carbonic Anhydrase Inhibitors and Anticancer Agents." ACS Omega, (2023). Available at:[Link]
-
[6] Taylor & Francis. "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, (2022). Available at:[Link]
-
[10] MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." Molecules, (2025). Available at:[Link]
Sources
- 1. A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
The Dawn of a Chemical Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Core of a Pharmaceutical Powerhouse
The benzenesulfonamide scaffold, a deceptively simple arrangement of a benzene ring attached to a sulfonamide group (-SO₂NH₂), represents a cornerstone in the edifice of modern medicine. Its discovery and subsequent derivatization have led to a cascade of therapeutic breakthroughs, from the first effective antibacterial agents to essential treatments for diabetes, hypertension, and glaucoma. This in-depth technical guide will navigate the rich history of benzenesulfonamide compounds, from their serendipitous discovery to their evolution into a versatile pharmacophore. We will delve into the key scientific milestones, explore the causal relationships behind their diverse mechanisms of action, and provide detailed experimental protocols that underpin their synthesis and development.
PART 1: The Genesis of a Miracle - The Antibacterial Sulfonamides
The story of benzenesulfonamides begins not in a quest for medicine, but in the burgeoning German dye industry of the early 20th century. Chemists at Bayer AG, then a part of the IG Farben chemical trust, were exploring the biological properties of coal-tar dyes, believing that substances that could selectively bind to bacteria might be harnessed to combat infections.[1]
The Discovery of Prontosil: A Red Dye That Saved a Life
In 1932, a team led by the physician and researcher Gerhard Domagk began systematically testing newly synthesized dyes for their antibacterial potential.[2] One of these, a red azo dye named Prontosil rubrum, demonstrated a remarkable ability to protect mice from lethal streptococcal infections.[3][4] The initial findings were so promising that in a moment of desperate inspiration, Domagk administered the dye to his own daughter, who was suffering from a severe streptococcal infection and on the verge of amputation.[5] Her subsequent recovery was nothing short of miraculous and provided the first powerful evidence of the drug's efficacy in humans.[3][5] For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, although he was forced to decline it by the Nazi regime at the time.[5][6]
Unraveling the Mystery: From Prodrug to Active Metabolite
While Prontosil was a clinical success, its mechanism of action remained a puzzle. The dye was ineffective against bacteria in vitro, suggesting that it was somehow activated within the body. In 1935, a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, made a pivotal discovery. They demonstrated that Prontosil was metabolized in the body to release a simpler, colorless compound: p-aminobenzenesulfonamide, also known as sulfanilamide.[7] It was this molecule, first synthesized in 1906 as part of a doctoral thesis, that was responsible for the antibacterial activity.[1][2] This discovery not only explained the mechanism of Prontosil but also opened the floodgates for the development of a vast new class of "sulfa drugs." Since sulfanilamide was a known compound and its patent had expired, it could be produced by anyone, leading to a "sulfa craze" in the late 1930s.[1][2]
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it themselves.[1][8] Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[9] The bacterial enzyme dihydropteroate synthase (DHPS) is a key player in this pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][9]
Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[1][9] They bind to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of folic acid.[9] This ultimately leads to a depletion of essential building blocks for DNA and RNA, inhibiting bacterial growth and replication.[9] This bacteriostatic action allows the host's immune system to clear the infection.[8]
Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.
Further chemical modifications of the benzenesulfonamide structure led to the development of thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide). [1]While these drugs retain the sulfonamide group, their primary mechanism of diuretic action is not through carbonic anhydrase inhibition. Thiazides inhibit the sodium-chloride symporter in the distal convoluted tubule, while loop diuretics block the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. These actions lead to a more potent diuretic effect and are mainstays in the treatment of hypertension and edema.
A Serendipitous Finding: The Dawn of Oral Hypoglycemic Agents
The discovery of sulfonylureas, a major class of oral medications for type 2 diabetes, was another fortuitous event stemming from research on antibacterial sulfonamides. During World War II, clinicians in France observed that some patients treated with a novel sulfonamide for typhoid fever developed hypoglycemic symptoms. [2][10]
This observation was investigated by the physiologist Auguste Loubatières, who demonstrated that these compounds stimulated the release of insulin from the pancreas. [2][3]This led to the development of the first generation of sulfonylureas, such as tolbutamide and chlorpropamide, and later, more potent second-generation agents like glyburide and glipizide. [10] The mechanism of action of sulfonylureas involves binding to and closing the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. [10]The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules.
Caption: Mechanism of insulin secretion by sulfonylureas.
PART 3: Synthesis and Experimental Protocols
The synthesis of benzenesulfonamide derivatives is a fundamental process in medicinal chemistry. The following protocols provide detailed methodologies for the preparation of the key intermediate, benzenesulfonyl chloride, and its subsequent reaction to form a benzenesulfonamide.
Experimental Protocol 1: Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation of Benzene
This classical method involves the electrophilic aromatic substitution of benzene with chlorosulfonic acid.
Materials and Reagents:
-
Benzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place benzene. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred benzene. Maintain the reaction temperature below 10 °C throughout the addition. The reaction is exothermic and generates HCl gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The benzenesulfonyl chloride will separate as an oily layer or a solid.
-
Extraction and Drying: Extract the product into dichloromethane. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude benzenesulfonyl chloride. The product can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| Benzene | 1 | 70-80% |
| Chlorosulfonic acid | 2-3 |
graph "Benzenesulfonyl_Chloride_Synthesis" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Benzene [label="Benzene in Flask", fillcolor="#F1F3F4", style=filled]; Cooling [label="Cool to 0-5 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Add_Chlorosulfonic_Acid [label="Add Chlorosulfonic Acid Dropwise", fillcolor="#FBBC05", style=filled]; Stir [label="Stir at Room Temp", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Quench [label="Pour onto Ice", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Extract [label="Extract with DCM", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Wash_Dry [label="Wash and Dry Organic Layer", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Evaporate [label="Evaporate Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Product [label="Benzenesulfonyl Chloride", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];
Benzene -> Cooling; Cooling -> Add_Chlorosulfonic_Acid; Add_Chlorosulfonic_Acid -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Wash_Dry; Wash_Dry -> Evaporate; Evaporate -> Product; }
Caption: Experimental workflow for benzenesulfonyl chloride synthesis.
Experimental Protocol 2: General Synthesis of a Benzenesulfonamide from Benzenesulfonyl Chloride and an Amine
This protocol describes the reaction of benzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials and Reagents:
-
Benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the amine in dichloromethane in a round-bottom flask. If the amine is a salt, neutralize it with a suitable base first. Cool the solution in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride in dichloromethane and add it dropwise to the stirred amine solution.
-
Base Addition: Add pyridine or another non-nucleophilic base to the reaction mixture to neutralize the HCl generated during the reaction.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| Benzenesulfonyl chloride | 1 | 85-95% |
| Amine | 1-1.2 | |
| Pyridine | 1.1-1.5 |
Conclusion: A Legacy of Innovation and a Future of Possibilities
The journey of benzenesulfonamide compounds, from a simple dye component to a vast arsenal of life-saving drugs, is a testament to the power of scientific observation, chemical ingenuity, and serendipity. The core benzenesulfonamide structure has proven to be a remarkably versatile platform for drug discovery, yielding therapies that have profoundly impacted human health. As our understanding of biology and disease deepens, the potential for new benzenesulfonamide-based therapeutics continues to expand, promising a future where this unassuming chemical scaffold will continue to play a pivotal role in the advancement of medicine.
References
- Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com.
- Synthesis, Mechanism of action And Characteriz
- 3.9 Sulfonamides – Nursing Pharmacology - WisTech Open.
- Sulfonamide (medicine) - Wikipedia.
- Gerhard Domagk - Wikipedia.
- Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters.
- Gerhard Domagk | Science History Institute.
- Sulfonamide (medicine) - wikidoc.
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- “Gerhard Domagk: The forgotten man of antibiotic discovery.
- [The discovery of hypoglycemic sulfonamides] - PubMed.
-
Discovery of the sulphonylureas - DiabetesontheNet. [Link]
- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem.
- Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem.
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. [Link]
- CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google P
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. [Link]
- Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implic
Sources
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. [The discovery of hypoglycemic sulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openaccesspub.org [openaccesspub.org]
The Unexplored Potential of 4-(3-Hydroxypropyl)benzenesulfonamide: A Technical Guide for Researchers
Foreword: A Molecule of Latent Possibilities
In the vast landscape of chemical compounds available for research and development, some molecules, despite their seemingly simple structures, harbor significant and often overlooked potential. 4-(3-Hydroxypropyl)benzenesulfonamide is one such compound. While its broader chemical family, the benzenesulfonamides, is renowned for its contributions to medicine, particularly as carbonic anhydrase inhibitors, this specific molecule remains largely unexplored in the scientific literature. This guide serves to illuminate the untapped research applications of 4-(3-Hydroxypropyl)benzenesulfonamide, providing a technical roadmap for scientists and drug development professionals to unlock its latent value. Drawing upon established principles of medicinal chemistry and proven experimental methodologies for analogous compounds, we will delve into its promising future in therapeutic and diagnostic development.
The Benzenesulfonamide Scaffold: A Foundation of Therapeutic Success
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its defining feature, the sulfonamide group (-SO₂NH₂), is a potent zinc-binding group, enabling the design of inhibitors for a wide array of metalloenzymes.[2] This has led to the development of drugs with diverse therapeutic applications, including antibacterial, anticancer, and diuretic agents.
A critical and extensively studied application of this scaffold is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[2] Dysregulation of CA activity is implicated in various pathologies, making them attractive targets for therapeutic intervention.
4-(3-Hydroxypropyl)benzenesulfonamide: Structure and Physicochemical Properties
4-(3-Hydroxypropyl)benzenesulfonamide is a derivative of benzenesulfonamide characterized by a 3-hydroxypropyl group at the para position of the benzene ring. This seemingly minor substitution has significant implications for its potential biological activity and research applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | PubChem |
| Molecular Weight | 215.27 g/mol | PubChem |
| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide | PubChem |
| CAS Number | 135832-46-1 | PubChem |
The presence of the hydroxyl group introduces a key functional handle for further chemical modification and imparts a degree of hydrophilicity, which can influence its pharmacokinetic properties.
Potential Research Application: A Prime Candidate for Carbonic Anhydrase Inhibition
The primary and most compelling research application of 4-(3-Hydroxypropyl)benzenesulfonamide lies in its potential as a carbonic anhydrase (CA) inhibitor. The unsubstituted sulfonamide group is the quintessential zinc-binding pharmacophore for this enzyme class. The 4-substituted "tail" plays a crucial role in determining the inhibitor's potency and isoform selectivity.[3]
The "Tail Approach" in CA Inhibitor Design
The "tail approach" is a well-established strategy in the design of selective CA inhibitors.[4] It involves the modification of the benzene ring of a benzenesulfonamide with various chemical moieties (tails) that can extend into and interact with different regions of the CA active site, leading to enhanced binding affinity and isoform selectivity.[3] The 3-hydroxypropyl group of our target molecule represents a hydrophilic tail that can form hydrogen bonds with amino acid residues in the active site, potentially contributing to potent and selective inhibition of specific CA isoforms.
Targeting Tumor-Associated Carbonic Anhydrase IX
A particularly exciting avenue of research is the targeting of tumor-associated CA isoforms, especially CA IX and XII. These isoforms are overexpressed in many hypoxic solid tumors and play a crucial role in tumor pH regulation, survival, and metastasis.[5] The development of selective CA IX inhibitors is a promising strategy for anticancer therapy. The structural features of 4-(3-Hydroxypropyl)benzenesulfonamide make it an intriguing candidate for development as a selective CA IX inhibitor.
Experimental Workflows: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 4-(3-Hydroxypropyl)benzenesulfonamide and its derivatives. These protocols are adapted from established procedures for analogous compounds.
Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases | MDPI [mdpi.com]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
4-(3-Hydroxypropyl)benzenesulfonamide: A Comprehensive Guide to its Synthesis and Utility as a Chemical Intermediate
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, bifunctional intermediates are critical for the modular assembly of complex therapeutics. 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1)[1] is a highly versatile, bifunctional building block featuring a zinc-binding sulfonamide pharmacophore and a reactive hydroxypropyl tail[2]. With a molecular weight of 215.27 g/mol [2], this compound serves as a foundational intermediate in the synthesis of carbonic anhydrase (CA) inhibitors, COX-2 inhibitors, and targeted protein degraders (PROTACs).
This whitepaper provides an in-depth technical analysis of its chemical profile, mechanistic synthetic pathways, and standardized experimental protocols, designed specifically for researchers and drug development professionals.
Chemical Profile & Structural Significance
The structural architecture of 4-(3-Hydroxypropyl)benzenesulfonamide dictates its utility in drug design:
-
The Sulfonamide Moiety (-SO₂NH₂): Acts as a classic primary pharmacophore. In physiological environments, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of metalloenzymes like Carbonic Anhydrase.
-
The 3-Hydroxypropyl Chain: The three-carbon alkyl chain provides optimal steric spacing, allowing the molecule to bridge the deep catalytic cleft of target enzymes and the outer hydrophilic/hydrophobic rims. Furthermore, the terminal primary alcohol is a highly malleable synthetic handle. It can be readily oxidized to a carboxylic acid, converted to a leaving group (e.g., mesylate or halide) for nucleophilic substitution, or utilized in Mitsunobu etherifications.
Mechanistic Pathways for Synthesis
The most scalable and economically viable route to synthesize 4-(3-Hydroxypropyl)benzenesulfonamide is via the chlorosulfonation of a protected 3-phenyl-1-propanol [3].
Causality in Experimental Design
Direct chlorosulfonation of unprotected 3-phenyl-1-propanol is unviable. Chlorosulfonic acid (ClSO₃H) is a highly aggressive electrophile and dehydrating agent[4]. If left unprotected, the primary alcohol will either form an unstable alkyl chlorosulfate or undergo dehydration. Therefore, transient protection of the hydroxyl group—typically via acetylation—is a mandatory prerequisite.
Following protection, the alkyl chain acts as an ortho/para-directing group. Due to the steric bulk of the acetoxypropyl chain, electrophilic aromatic substitution heavily favors the para position, yielding the desired para-sulfonyl chloride[3]. The sulfonyl chloride is subsequently trapped with ammonia to form the sulfonamide[5], followed by base-catalyzed hydrolysis to liberate the terminal alcohol.
Synthetic Workflow Visualization
Figure 1: Stepwise synthetic workflow for 4-(3-Hydroxypropyl)benzenesulfonamide via chlorosulfonation.
Standardized Experimental Protocol
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Each step includes In-Process Controls (IPCs) to verify conversion before proceeding.
Step 1: Hydroxyl Protection (Acetylation)
-
Procedure: Dissolve 3-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0 °C. Add acetic anhydride (1.2 eq) dropwise. Stir at room temperature for 2 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
IPC: TLC (Hexane:EtOAc 4:1) must show complete disappearance of the starting material (Rf ~0.2) and formation of the less polar acetate (Rf ~0.6).
Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation)
-
Procedure: In a fume hood, cool chlorosulfonic acid (5.0 eq) to 0 °C in a round-bottom flask equipped with a drying tube[4]. Add 3-phenylpropyl acetate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to suppress ortho-substitution and polysulfonation. Stir at room temperature for 3 hours.
-
Workup: Caution: Highly exothermic. Carefully pour the mixture over crushed ice with vigorous stirring. Extract the precipitated sulfonyl chloride with DCM.
-
IPC: Quench a 10 µL aliquot in methanol; LC-MS should indicate the formation of the methyl sulfonate ester derivative.
Step 3: Amidation
-
Procedure: Dissolve the crude 4-(3-acetoxypropyl)benzenesulfonyl chloride in THF and cool to 0 °C. Add aqueous ammonia (28%, 5.0 eq) dropwise. Stir for 2 hours at room temperature.
-
Workup: Evaporate THF, extract with EtOAc, wash with brine, and concentrate.
-
IPC: LC-MS must confirm the mass of the sulfonamide intermediate (M+H⁺).
Step 4: Deprotection (Ester Hydrolysis)
-
Procedure: Dissolve the intermediate in methanol. Add 2N NaOH (aqueous, 3.0 eq) and stir at room temperature for 4 hours.
-
Workup: Neutralize with 1N HCl to pH 7. Extract the product with EtOAc. Recrystallize from EtOAc/Hexane to remove trace ortho-isomers.
-
IPC: LC-MS confirms the final product mass (215.27 g/mol )[2]. NMR should show the reappearance of the broad singlet for the -OH proton and the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring.
Quantitative Analysis of Synthetic Routes
When scaling up the production of 4-(3-Hydroxypropyl)benzenesulfonamide, process chemists must evaluate the trade-offs between yield, regioselectivity, and cost.
| Synthetic Route | Overall Yield | Regioselectivity (Para:Ortho) | Scalability | Cost-Efficiency | Primary Limitation |
| Protected Chlorosulfonation | 65 - 72% | 9:1 | High | Excellent | Requires recrystallization to remove ortho isomer. |
| Diazotization of Aminophenylpropanol | 40 - 50% | >99:1 | Moderate | Poor | Hazardous diazonium intermediates; low yield. |
| Pd-Catalyzed Sulfonamidation | 75 - 85% | >99:1 | Low | Very Poor | High cost of palladium catalysts and specialized ligands. |
Table 1: Comparative analysis of synthetic methodologies for 4-(3-Hydroxypropyl)benzenesulfonamide.
Applications in Advanced Drug Design
The commercial availability of 4-(3-Hydroxypropyl)benzenesulfonamide at high purities (≥98%)[1] has accelerated its use in several advanced therapeutic modalities:
-
Isoform-Selective Metalloenzyme Inhibitors: The primary sulfonamide is a privileged structure for Carbonic Anhydrase (CA) inhibition. By utilizing the terminal hydroxyl group to attach bulky, tailored moieties (via ether or ester linkages), medicinal chemists can design inhibitors that selectively target tumor-associated isoforms (CA IX and CA XII) over off-target cytosolic isoforms (CA I and CA II).
-
PROTAC Linker Chemistry: The 3-carbon chain serves as an excellent starting point for synthesizing PEGylated or alkyl linkers. The hydroxyl group can be activated and coupled to E3 ligase ligands (e.g., thalidomide or VHL ligands), while the sulfonamide end recruits specific target proteins for ubiquitination and subsequent proteasomal degradation.
References
- ChemScene. "135832-46-1 | 4-(3-Hydroxypropyl)benzenesulfonamide". ChemScene Commercial Catalog.
- National Center for Biotechnology Information. "4-(3-Hydroxypropyl)benzene-1-sulfonamide | CID 15707360". PubChem Database.
- BenchChem. "p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent - Technical Guide on Chlorosulfonation". BenchChem Reagents.
- The Journal of Organic Chemistry. "Organophosphorus-Catalyzed Dual-Substrate Deoxygenation Strategy for C–S Bond Formation from Sulfonyl Chlorides and Alcohols/Acids". ACS Publications.
- ResearchGate. "Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy". Polymer Chemistry.
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1)
Introduction & Mechanistic Rationale
4-(3-Hydroxypropyl)benzenesulfonamide is a highly versatile bifunctional building block utilized in the development of sulfonamide-based therapeutics and advanced pharmaceutical intermediates [1]. Synthesizing this molecule directly from 3-phenyl-1-propanol via electrophilic aromatic substitution presents a chemoselectivity challenge: the primary alcohol is highly susceptible to sulfation or chlorination by chlorosulfonic acid.
To bypass this, we employ a robust, self-validating three-step protocol: O-Acetylation (Protection) → Chlorosulfonation → Telescoped Amination/Hydrolysis .
-
Causality of Protection: The acetate group is selected because it is entirely stable to the strongly acidic, electrophilic conditions of chlorosulfonation, yet it can be cleaved under mild aqueous basic conditions that leave the resulting sulfonamide intact[2].
-
Regioselectivity: The linear 3-acetoxypropyl chain acts as an ortho/para-directing group. Due to significant steric hindrance at the ortho position, the incoming sulfonyl group is directed almost exclusively to the para position.
-
Reagent Stoichiometry: Chlorosulfonic acid is used in a 5-fold excess. The first equivalent acts as the electrophile (forming the sulfonic acid), while the remaining equivalents drive the conversion of the sulfonic acid to the highly reactive sulfonyl chloride and serve as the reaction solvent.
Figure 1: Three-step synthetic workflow for 4-(3-Hydroxypropyl)benzenesulfonamide.
Materials and Reagents
The following quantitative parameters are scaled for a standard 10 mmol synthesis.
Table 1: Reagent Equivalents and Roles
| Chemical Name | Role in Synthesis | MW ( g/mol ) | Equivalents | Amount |
| 3-Phenyl-1-propanol | Starting Material | 136.19 | 1.0 | 1.36 g |
| Acetic Anhydride | Acetylating Agent | 102.09 | 1.2 | 1.22 g (1.13 mL) |
| Triethylamine (TEA) | Acid Scavenger / Base | 101.19 | 1.5 | 1.52 g (2.09 mL) |
| DMAP | Nucleophilic Catalyst | 122.17 | 0.1 | 0.12 g |
| Chlorosulfonic Acid | Electrophile / Solvent | 116.52 | 5.0 | 5.83 g (3.33 mL) |
| Ammonium Hydroxide (28%) | Aminating Agent | 35.05 | 10.0 | ~7.0 mL |
| Sodium Hydroxide (2M) | Hydrolysis Base | 40.00 | 3.0 | 15.0 mL |
Step-by-Step Experimental Protocols
Step 1: O-Acetylation of 3-Phenyl-1-propanol
This step masks the hydroxyl group to prevent competitive side reactions during electrophilic aromatic substitution.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1-propanol (1.36 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 15 mL).
-
Reagent Addition: Add triethylamine (2.09 mL, 15.0 mmol) and DMAP (0.12 g, 1.0 mmol). Cool the mixture to 0 °C using an ice-water bath.
-
Activation: Dropwise, add acetic anhydride (1.13 mL, 12.0 mmol) over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf≈0.2 , stains strongly with KMnO4 ) will be entirely replaced by a less polar spot ( Rf≈0.6 ).
-
Workup: Quench the reaction with saturated aqueous NH4Cl (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 3-phenylpropyl acetate as a colorless oil (~95% yield). Use directly in Step 2.
Step 2: Chlorosulfonation
This step installs the sulfonyl chloride moiety. Strict temperature control is required to manage the exothermic release of HCl gas [3].
-
Setup: In a dry 50 mL two-neck flask under nitrogen, cool chlorosulfonic acid (3.33 mL, 50.0 mmol) to 0 °C. Caution: Highly corrosive and water-reactive.
-
Addition: Dissolve the intermediate 3-phenylpropyl acetate in 2 mL of anhydrous DCM. Add this solution dropwise to the stirring chlorosulfonic acid over 30 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Visual Cue: Continuous evolution of HCl gas (bubbling) confirms the activation of the aromatic ring.
-
Quench (Critical Step): Carefully pour the reaction mixture dropwise over 50 g of crushed ice with vigorous stirring. Causality: Rapid quenching on ice prevents the hydrolysis of the highly moisture-sensitive sulfonyl chloride intermediate into an unreactive sulfonic acid.
-
Workup: Immediately extract the aqueous slurry with cold DCM ( 2×20 mL). Wash the combined organics with cold water, dry over Na2SO4 , and concentrate in vacuo to yield 4-(3-acetoxypropyl)benzenesulfonyl chloride as a pale yellow oil/solid. Proceed to Step 3 immediately.
Step 3: Telescoped Amination and Ester Hydrolysis
This one-pot procedure converts the sulfonyl chloride to a sulfonamide and subsequently unmasks the primary alcohol.
-
Amination: Dissolve the crude sulfonyl chloride in THF (15 mL) and cool to 0 °C. Slowly add 28% aqueous ammonium hydroxide (7.0 mL, ~100 mmol). Stir for 2 hours at room temperature. Causality: The excess ammonia rapidly traps the sulfonyl chloride, forming the sulfonamide.
-
Hydrolysis: To the same reaction flask, add 2M aqueous NaOH (15.0 mL, 30.0 mmol) and methanol (10 mL) to maintain a homogeneous solution. Stir at room temperature for 4 hours.
-
Self-Validation: The initial biphasic/cloudy mixture will become a clear, homogeneous solution as the lipophilic acetate group is cleaved to reveal the more polar hydroxyl group.
-
Workup & Purification: Concentrate the mixture under reduced pressure to remove THF and methanol. Adjust the aqueous layer to pH ~7 using 1M HCl. Extract with EtOAc ( 3×20 mL). Wash with brine, dry over MgSO4 , and concentrate. Recrystallize the crude residue from EtOAc/Hexanes to afford 4-(3-Hydroxypropyl)benzenesulfonamide as a white crystalline solid (~75% overall yield).
Analytical Characterization
To verify the structural integrity of the synthesized 4-(3-Hydroxypropyl)benzenesulfonamide, compare the obtained analytical data against the expected values below.
Table 2: Expected Spectral Data and Assignments
| Analytical Technique | Signal / Value | Structural Assignment / Interpretation |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 7.72 (d, J=8.2 Hz, 2H) | Aromatic protons ortho to the sulfonamide group. |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 7.40 (d, J=8.2 Hz, 2H) | Aromatic protons meta to the sulfonamide group. |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 7.28 (s, 2H) | Sulfonamide −NH2 (Broad, D2O exchangeable). |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 4.48 (t, J=5.1 Hz, 1H) | Primary hydroxyl −OH ( D2O exchangeable). |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 3.38 (q, J=6.0 Hz, 2H) | Aliphatic −CH2− directly adjacent to the hydroxyl. |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 2.68 (t, J=7.5 Hz, 2H) | Benzylic −CH2− adjacent to the aromatic ring. |
| LC-MS (ESI+) | m/z 216.07 | [M+H]+ corresponding to C9H14NO3S+ . |
Troubleshooting & Safety
-
Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. Ensure all glassware in Step 2 is rigorously oven-dried.
-
Low Yield in Step 2: If the yield of the sulfonyl chloride is low, it is likely due to delayed extraction during the ice quench. Sulfonyl chlorides hydrolyze slowly in water; extraction into cold DCM must be performed immediately.
-
Incomplete Deprotection: If TLC indicates a less polar impurity after Step 3, the ester hydrolysis is incomplete. Add an additional 1.0 equivalent of NaOH and gently warm the mixture to 40 °C for 1 hour.
References
-
National Center for Biotechnology Information. "4-(3-Hydroxypropyl)benzene-1-sulfonamide." PubChem Compound Summary for CID 15707360. Available at:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at:[Link]
-
Liu, L., et al. (2019). "Cu-Catalyzed Photoredox Chlorosulfonation of Alkenes and Alkynes." The Journal of Organic Chemistry, 84(12), 8232-8241. (Demonstrates standard chlorosulfonation principles and handling). Available at:[Link]
Application Note: A Comprehensive Guide to the Purification of 4-(3-Hydroxypropyl)benzenesulfonamide from Reaction Mixtures
Abstract
This application note provides a detailed guide for the purification of 4-(3-Hydroxypropyl)benzenesulfonamide, a polar molecule often synthesized as an intermediate in drug discovery and development. Due to the presence of both a hydrophilic hydroxyl group and a polar sulfonamide moiety, this compound presents unique purification challenges, including high water solubility and strong interactions with polar stationary phases. We present two primary, robust protocols: an optimized recrystallization method for efficient bulk purification and a high-resolution column chromatography strategy for separating closely-related impurities. The rationale behind each step is thoroughly explained to empower researchers to adapt these methods to their specific reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for this class of compounds.
Introduction
4-(3-Hydroxypropyl)benzenesulfonamide is a valuable bifunctional molecule, serving as a key building block in the synthesis of various pharmaceutical agents. The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs[1][2]. The presence of a terminal hydroxyl group offers a convenient handle for further chemical modification, making this compound a versatile intermediate.
The primary challenge in isolating 4-(3-Hydroxypropyl)benzenesulfonamide stems from its physicochemical properties. The molecule's structure, featuring both hydrogen bond donor and acceptor sites, imparts significant polarity and water solubility. Consequently, crude reaction mixtures often contain a complex array of starting materials, reagents, salts, and byproducts with similar polarities, making purification by standard methods non-trivial.
This document outlines a systematic approach to achieving high purity (>98%). We will first discuss the characterization of the crude material, followed by a detailed, step-by-step protocol for purification via recrystallization—a cost-effective and scalable first-line approach. For cases where recrystallization yields insufficient purity, we provide an in-depth guide to purification by column chromatography, including a discussion on the selection of appropriate stationary and mobile phases to effectively manage this polar analyte.
Understanding the Crude Reaction Mixture
Prior to any purification attempt, a preliminary analysis of the crude reaction mixture is critical. This allows for the identification of the target compound and major impurities, which informs the selection of the most effective purification strategy.
Common Impurities in Sulfonamide Synthesis:
-
Unreacted Starting Materials: Such as the corresponding sulfonyl chloride or sulfonic acid.
-
Hydrolyzed Reagents: For instance, the hydrolysis of a sulfonyl chloride starting material to its sulfonic acid derivative[3].
-
Inorganic Salts: Generated during the reaction or aqueous workup steps (e.g., NaCl, Na₂SO₄).
-
Reaction Byproducts: Products arising from side reactions or incomplete conversions.
-
Catalyst Residues: For example, triphenylphosphine oxide may be a significant impurity if coupling reagents are used[4].
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in the crude mixture and estimate the polarity of the target compound relative to impurities. A typical mobile phase for this polar compound would be a mixture of a moderately polar and a highly polar solvent (e.g., 9:1 Dichloromethane:Methanol).
-
¹H NMR Spectroscopy: Provides structural confirmation of the desired product and helps identify the nature of organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product (215.27 g/mol )[5][6] and provides a more accurate assessment of the impurity profile.
Overall Purification Workflow
The purification strategy is designed as a multi-step process to systematically remove impurities and isolate the target compound at high purity. The general workflow is outlined below.
Caption: General workflow for the purification of 4-(3-Hydroxypropyl)benzenesulfonamide.
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred initial method for purifying solid sulfonamides due to its efficiency, scalability, and cost-effectiveness[3][7]. The principle relies on the differential solubility of the target compound and impurities in a selected solvent system at varying temperatures.
Rationale for Solvent Selection
The ideal solvent for recrystallization should dissolve the crude product completely at its boiling point but sparingly at low temperatures (0-4 °C). For polar sulfonamides, single-solvent systems are often inadequate. Mixed-solvent systems, particularly alcohol-water mixtures, are highly effective[7][8]. Isopropanol-water and ethanol-water are excellent candidates. The alcohol solubilizes the organic compound, while water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization.
Detailed Experimental Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(3-Hydroxypropyl)benzenesulfonamide solid. Add the minimum volume of hot 70-80% isopropanol in water required to fully dissolve the solid at a gentle boil. Add the solvent in small portions to avoid using an excess, which would reduce the final yield[7].
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes[9].
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel[7].
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution can lead to rapid precipitation and trapping of impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize the recovery of the product from the solution[3][7].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent (the same isopropanol-water mixture) to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Recrystallization
| Problem Encountered | Potential Cause | Recommended Solution |
| "Oiling Out" | The melting point of the compound is lower than the solvent's boiling point, or the impurity level is very high.[7] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent (the alcohol component), and allow it to cool more slowly.[7] |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, reduce the solvent volume by gentle heating and allow it to cool again.[7][9] |
| Low Yield | Too much solvent was used, or the product has significant solubility in the cold solvent mixture. | Ensure the minimum amount of hot solvent was used for dissolution. Optimize the alcohol:water ratio; increasing the water content (anti-solvent) may decrease solubility at cold temperatures. |
| Product is still impure | Impurities have similar solubility profiles and co-crystallized with the product. | Proceed to Protocol 2: Column Chromatography for a more effective separation based on a different physical principle (adsorption).[3] |
Protocol 2: Purification by Column Chromatography
When recrystallization is ineffective, column chromatography provides a powerful alternative for separating compounds based on their differential adsorption to a stationary phase[10]. Given the polar nature of 4-(3-Hydroxypropyl)benzenesulfonamide, a normal-phase chromatography setup is most appropriate.
Rationale for Method Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard polar stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar analytes. Polar compounds like our target will adsorb strongly and thus move more slowly down the column[10][11].
-
Mobile Phase (Eluent): A solvent system of increasing polarity is required to first elute non-polar impurities and then the more polar product. A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a common choice. DCM is a moderately polar solvent that will wash out less polar compounds, while the highly polar MeOH is a strong eluent needed to displace the target compound from the silica gel.
Caption: Workflow for purification by normal-phase column chromatography.
Detailed Experimental Protocol
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or DCM). Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a layer of sand on top to protect the silica bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% DCM or 1-2% MeOH in DCM). Gradually increase the polarity of the mobile phase (e.g., step-wise to 5% MeOH, then 7%, then 10% MeOH in DCM). The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 DCM:MeOH). Visualize the spots under a UV lamp and/or by staining.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 4-(3-Hydroxypropyl)benzenesulfonamide.
Purity Assessment of the Final Product
After purification, the identity and purity of the final product must be confirmed.
| Technique | Purpose | Expected Result for Pure Product |
| HPLC | Quantitative purity assessment. | A single major peak (>98% area) on a suitable column (e.g., C18 or HILIC).[3] |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities. | Spectra consistent with the structure of 4-(3-Hydroxypropyl)benzenesulfonamide and absence of impurity signals.[8][12] |
| Melting Point | Physical property indicating purity. | A sharp and consistent melting point range. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the expected mass ([M+H]⁺ or [M-H]⁻). |
Summary
The purification of 4-(3-Hydroxypropyl)benzenesulfonamide requires a strategy that effectively addresses its high polarity. Recrystallization from an isopropanol-water mixture serves as an excellent primary purification step, capable of removing the bulk of impurities in a scalable manner. For samples requiring higher purity, normal-phase column chromatography using a DCM/MeOH gradient provides a reliable method for isolating the target compound from closely related impurities. The combination of these protocols, guided by analytical monitoring, enables the consistent production of high-purity material suitable for downstream applications in research and development.
References
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]
-
Chromatography to separate polar molecules? (2022). Reddit. Retrieved from [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Column Chromatography Guide. (2025). Phenomenex. Retrieved from [Link]
-
4-(3-Hydroxypropyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. Retrieved from [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1997). Journal of Chromatographic Science. Retrieved from [Link]
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). ACS Publications. Retrieved from [Link]
-
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020). ACS Publications. Retrieved from [Link]
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2004). Journal of the American Chemical Society. Retrieved from [Link]
-
Spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate. Retrieved from [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Retrieved from [Link]
-
Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. (2022). PubMed. Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PMC. Retrieved from [Link]
-
N-(4-Hydroxyphenyl)benzenesulfonamide. (2010). R Discovery. Retrieved from [Link]
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 11. columbia.edu [columbia.edu]
- 12. mdpi.com [mdpi.com]
Method for the Purification of 4-(3-Hydroxypropyl)benzenesulfonamide via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide to the purification of 4-(3-Hydroxypropyl)benzenesulfonamide using the recrystallization method. The protocol is designed for researchers in synthetic chemistry and drug development who require high-purity materials for subsequent applications. We delve into the fundamental principles of crystallization, systematic solvent selection, and provide detailed, step-by-step protocols for both single-solvent and solvent/anti-solvent methods. The causality behind experimental choices is explained to empower the user with a deeper understanding of the technique. A troubleshooting guide is included to address common challenges, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purification
In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is paramount. Impurities, even in trace amounts, can drastically alter the pharmacological, toxicological, and physical properties of an active pharmaceutical ingredient (API) or intermediate. Recrystallization stands as a powerful and economical technique for purifying solid organic compounds.[1][2] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system.[2]
4-(3-Hydroxypropyl)benzenesulfonamide is a molecule of interest due to its sulfonamide functional group, a common scaffold in medicinal chemistry. This guide provides a validated protocol to achieve high purity for this specific compound, ensuring reliable and reproducible results in downstream applications.
Compound Profile: 4-(3-Hydroxypropyl)benzenesulfonamide
A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | [3][4] |
| Molecular Weight | 215.27 g/mol | [3][4] |
| Appearance | Solid (Assumed) | |
| CAS Number | 135832-46-1 | [3][4] |
| Key Functional Groups | Sulfonamide, Hydroxyl, Aromatic Ring | |
| Polarity Profile | Contains both polar (sulfonamide, hydroxyl) and non-polar (aromatic ring, propyl chain) regions, making it amphiphilic. |
The Science of Recrystallization: A Primer
Recrystallization is a process of purification that involves dissolving an impure solid in a suitable hot solvent.[5][6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurities.[1] The impurities remain dissolved in the cold solvent (mother liquor) and are separated by filtration.
The choice of solvent is the most critical factor. An ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or low solvency for impurities, ensuring they remain in the mother liquor or are removed during hot filtration.
-
Chemical inertness ; it must not react with the compound.[5][7]
-
Volatility for easy removal from the purified crystals.[5]
Systematic Solvent Selection
The dual polarity of 4-(3-Hydroxypropyl)benzenesulfonamide suggests that moderately polar solvents or a mixed-solvent system would be effective. Alcohols, water, and mixtures thereof are excellent starting points for sulfonamides.[8]
A preliminary solvent screen is essential. The following table illustrates the expected solubility behavior to guide solvent selection.
| Solvent | Polarity | Solubility at 25°C (Cold) | Solubility at Boiling (Hot) | Assessment |
| Water | High | Low | Moderate | Potential single solvent, but may require large volumes. Good as an anti-solvent. |
| Isopropanol | Medium | Moderate | High | Promising candidate. Good temperature coefficient. |
| Ethanol (95%) | Medium | Moderate | High | Good candidate, similar to isopropanol.[9] |
| Ethyl Acetate | Medium-Low | Moderate | High | Possible candidate, but may dissolve too well when cold. |
| Toluene | Low | Insoluble | Low | Unsuitable as a single solvent. |
Based on this analysis, an isopropanol-water mixture is a highly recommended starting point, as it allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.[8][10] A single-solvent recrystallization using isopropanol is also a primary method to attempt.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate.
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
This is the preferred method if a suitable single solvent is identified.
-
Dissolution:
-
Place the crude 4-(3-Hydroxypropyl)benzenesulfonamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or boiling chips.
-
Add a minimal amount of isopropanol to create a slurry.
-
Heat the mixture on a hot plate with gentle stirring. Add hot isopropanol in small portions until the solid just completely dissolves.[11] Causality: Using the minimum amount of solvent ensures the solution will be saturated upon cooling, maximizing crystal yield.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove the flask from the heat.
-
Allow it to cool slightly and add a small amount (1-2% by weight) of activated charcoal.[12]
-
Re-heat the solution to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.
-
-
Hot Filtration (If charcoal or insoluble impurities are present):
-
Pre-warm a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution into the clean, warmed flask. Causality: Pre-warming prevents premature crystallization of the product in the funnel, which would decrease the yield.[11][12]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[11]
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[11]
-
-
Isolation & Washing:
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Solvent/Anti-Solvent Recrystallization (Isopropanol/Water)
This method is useful when the compound is too soluble in one solvent (the "solvent") but insoluble in another miscible solvent (the "anti-solvent").[11]
-
Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of isopropanol (the "good" solvent).
-
Addition of Anti-Solvent: Slowly add water (the "anti-solvent") dropwise with constant swirling.
-
Induce Crystallization: Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.[11] If crystals do not form, add a few drops of isopropanol to redissolve the cloudiness, and then add the anti-solvent even more slowly.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further increase the yield.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using an ice-cold mixture of isopropanol/water (at the ratio that induced crystallization) as the wash solvent.
Caption: A generalized workflow for the recrystallization of a solid organic compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. Melting point of the solid is below the solvent's boiling point.[8]2. Solution is cooling too rapidly.3. High concentration of impurities.[8] | 1. Re-heat to dissolve the oil, add more hot solvent, and allow to cool more slowly.[8]2. Switch to a lower-boiling point solvent.3. Use a different solvent system (e.g., switch to solvent/anti-solvent). |
| No Crystals Form | 1. Too much solvent was used, and the solution is not saturated.[8]2. The solution is supersaturated but requires initiation. | 1. Boil off some of the solvent under a gentle stream of nitrogen or in a fume hood and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal.[8] |
| Low Recovery Yield | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not cold enough. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals.2. Ensure filtration apparatus is properly pre-heated.3. Always use ice-cold solvent for washing. |
| Crystals are Colored | 1. Activated charcoal treatment was insufficient or skipped.2. Impurities were co-crystallized due to rapid cooling. | 1. Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step.2. Ensure the solution cools slowly and without agitation. |
Conclusion
This application note provides a robust and scientifically-grounded methodology for the purification of 4-(3-Hydroxypropyl)benzenesulfonamide. By understanding the principles of solubility and carefully executing the steps outlined in the provided protocols, researchers can consistently obtain high-purity material suitable for the stringent requirements of drug discovery and development. The key to successful recrystallization lies in methodical solvent selection and patient crystal growth.
References
-
Recrystallization. (n.d.). LibreTexts™. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). PharmaChange. [Link]
-
4-(3-Hydroxypropyl)benzene-1-sulfonamide. (n.d.). PubChem. [Link]
-
Recrystallization of Sulfanilamide. (n.d.). Scribd. [Link]
-
Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
-
RECRYSTALLISATION. (n.d.). University of Calgary, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP).
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. [Link]
-
Recrystallization. (n.d.). University of Missouri–St. Louis. [Link]
- Moore, M. L., & Miller, C. S. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
-
Flow Crystallization | Solubility Control. (2024). Vapourtec. [Link]
-
Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). University of Wisconsin-River Falls. [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide. (2025). MDPI. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]
-
Recrystallization. (n.d.). California State University, Sacramento. [Link]
- Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.).
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
4-Acetamidobenzenesulfonamide. (2025). Chemsrc. [Link]
-
SOLUBILITY DATA SERIES. (n.d.). IUPAC. [Link]
-
p-Hydroxybenzenesulfonamide. (n.d.). PubChem. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. vapourtec.com [vapourtec.com]
- 3. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 4-(3-Hydroxypropyl)benzenesulfonamide
Introduction
4-(3-Hydroxypropyl)benzenesulfonamide is a bifunctional organic molecule featuring a sulfonamide group and a primary alcohol, making it a valuable building block in medicinal chemistry and materials science.[1][2] Accurate structural verification and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for the unambiguous structural elucidation of small molecules in solution.
This application note provides a detailed, field-proven guide for researchers, chemists, and drug development professionals on the ¹H NMR analysis of 4-(3-Hydroxypropyl)benzenesulfonamide. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible analysis. We will cover sample preparation, data acquisition protocols, and a thorough interpretation of the resulting spectrum.
Structural Overview and Proton Environments
To effectively interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all unique proton environments. The structure of 4-(3-Hydroxypropyl)benzenesulfonamide is shown below with each set of chemically non-equivalent protons labeled.
The molecule possesses six distinct proton environments:
-
Ha & Hb: These are the aromatic protons on the benzene ring. Due to the para-substitution pattern, they form an AA'BB' system, which often appears as two distinct doublets.[3]
-
Hc: Protons on the benzylic carbon (the CH₂ group directly attached to the aromatic ring).
-
Hd: Protons on the central methylene (CH₂) group of the propyl chain.
-
He: Protons on the methylene (CH₂) group attached to the hydroxyl group.
-
Hf (OH): The labile proton of the hydroxyl group. Its signal can be broad and its chemical shift is highly dependent on concentration, temperature, and solvent.
-
Hg (NH₂): The two labile protons of the sulfonamide group. Like the hydroxyl proton, the signal can be broad and its position variable.[4]
Core Principles of the ¹H NMR Spectrum
The final spectrum is a composite of signals, each defined by its chemical shift, integration, and multiplicity.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the protons.
-
Aromatic Protons (Ha, Hb): These protons are significantly deshielded by the ring current of the benzene ring and are expected to appear far downfield, typically in the 7.0-8.0 ppm region.[5][6] The protons ortho to the electron-withdrawing sulfonamide group (Ha) will be further downfield than the protons ortho to the alkyl chain (Hb).[7]
-
Aliphatic Protons (Hc, Hd, He): These protons on the sp³-hybridized carbons of the propyl chain will appear upfield. The benzylic protons (Hc) are deshielded by the adjacent aromatic ring and appear around 2.5-3.0 ppm.[8] The He protons are deshielded by the electronegative oxygen atom and will be the furthest downfield of the aliphatic protons, typically 3.5-4.5 ppm.[9] The central Hd protons will be the most shielded of the chain, appearing around 1.5-2.5 ppm.
-
Exchangeable Protons (Hf, Hg): The chemical shifts of the -OH and -NH₂ protons are variable. In DMSO-d₆, they are less likely to exchange rapidly and will often appear as observable (though sometimes broad) signals. Their identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals for Hf and Hg will disappear due to proton-deuterium exchange.
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[3] For this molecule, we expect integration ratios of 2H:2H:2H:2H:2H:1H corresponding to Ha:Hb:Hc:Hd:He:Hf:Hg.
-
Spin-Spin Coupling: Neighboring, non-equivalent protons split each other's signals into multiple lines (multiplicity), described by the n+1 rule.
-
Aromatic Region: Ha and Hb are adjacent to each other, so they will appear as doublets (n=1, so 1+1=2 lines).
-
Propyl Chain:
-
The Hc protons are adjacent to the two Hd protons, so their signal will be a triplet (n=2, so 2+1=3 lines).
-
The Hd protons are adjacent to Hc (2 protons) and He (2 protons). They will be split by both sets, resulting in a complex multiplet, likely a quintet or pentet (n=4, so 4+1=5 lines).
-
The He protons are adjacent to the two Hd protons, so their signal will be a triplet (n=2, so 2+1=3 lines).
-
-
Detailed Experimental Protocol
This protocol is designed for a standard 400-600 MHz NMR spectrometer.
Materials and Equipment
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended to observe the labile -OH and -NH₂ protons. Chloroform-d (CDCl₃) is an alternative, but labile protons may be very broad or not observed.
-
Glass Pasteur pipettes and bulbs
-
Small vial for dissolution
-
Vortex mixer
Step-by-Step Sample Preparation
The preparation of a high-quality, homogeneous sample is the most critical factor for obtaining a high-resolution spectrum.[10]
-
Weighing: Accurately weigh between 5-25 mg of the solid sample into a clean, dry vial.[13] Using less material is possible but will require a longer acquisition time to achieve a good signal-to-noise ratio.[11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10] Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum and to provide a signal for the instrument's deuterium lock system.[11]
-
Dissolution: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect for any suspended particles.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton, as it can leach impurities soluble in organic solvents.[11][14] Filter the solution directly into the NMR tube to remove any microparticulates, which can degrade spectral quality by disrupting the magnetic field homogeneity.[13]
-
Capping and Labeling: Cap the NMR tube and label it clearly. Ensure the outside of the tube is clean.[12]
Data Acquisition Workflow
The following workflow outlines the key stages from sample submission to final data analysis.
Spectrometer Parameters
While modern spectrometers have excellent default parameter sets, understanding key variables is crucial for optimizing data quality.[15] The following are recommended starting parameters for a 400 MHz instrument.
| Parameter | Symbol | Recommended Value | Rationale |
| Pulse Program | pulprog | zg30 or zg | A standard one-pulse experiment. zg30 uses a 30° pulse, allowing for a shorter relaxation delay. |
| Spectral Width | sw | ~16 ppm | Ensures all expected signals (from ~0 to 12 ppm) and a good baseline on either side are captured.[16] |
| Number of Scans | ns | 8 - 16 | Signal-to-noise ratio improves with the square root of the number of scans. 8-16 is sufficient for a sample of this concentration.[17] |
| Acquisition Time | aq | 2 - 4 s | The time for which the signal (FID) is recorded. A longer time provides better resolution.[17] |
| Relaxation Delay | d1 | 2 - 5 s | A delay between pulses to allow protons to return to equilibrium. Crucial for accurate integration.[15] |
| Receiver Gain | rg | Auto (rga) | Amplifies the signal. Should be set automatically by the spectrometer to maximize signal without overloading the detector. |
Data Processing and Spectral Interpretation
-
Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is followed by manual or automatic phase correction and baseline correction to produce the final, interpretable spectrum.
-
Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm.
-
Analysis: The processed spectrum is analyzed by assigning each signal based on its chemical shift, integration, and multiplicity, as outlined in Section 3.0.
Predicted ¹H NMR Data
The following table summarizes the expected signals for 4-(3-Hydroxypropyl)benzenesulfonamide in DMSO-d₆.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Ha | Ar-H (ortho to SO₂NH₂) | 7.7 - 7.9 | Doublet (d) | 2H |
| Hb | Ar-H (ortho to CH₂) | 7.2 - 7.4 | Doublet (d) | 2H |
| Hg | SO₂NH ₂ | ~7.2 (broad) | Singlet (s) | 2H |
| Hf | OH | ~4.5 (broad) | Triplet (t) | 1H |
| He | -CH₂-OH | 3.4 - 3.6 | Triplet (t) | 2H |
| Hc | Ar-CH₂- | 2.6 - 2.8 | Triplet (t) | 2H |
| Hd | -CH₂-CH₂-CH₂- | 1.7 - 1.9 | Multiplet (m) | 2H |
Note: The chemical shifts for labile protons (Hf, Hg) are approximate and can vary. Coupling to the OH proton (Hf) may be observed in dry DMSO, resulting in its signal appearing as a triplet and the adjacent CH₂ (He) appearing as a quartet; however, this coupling is often absent.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR analysis of 4-(3-Hydroxypropyl)benzenesulfonamide. By following the detailed steps for sample preparation, utilizing the recommended acquisition parameters, and applying the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The causality-driven approach ensures that users not only perform the experiment correctly but also understand the critical factors that contribute to high-quality, reproducible data.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
NMR Facility, Chemistry Department, Washington University in St. Louis. (2020). Optimized Default 1H Parameters. [Link]
-
Kempegowda, B. S., & Ma, C. (2011). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. ResearchGate. [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
Barbosa, T. (2021). NMR acquisition parameters and qNMR. Nanalysis. [Link]
-
Faculty of Mathematical & Physical Sciences, UCL. Sample Preparation. [Link]
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]
-
University of Missouri, Department of Chemistry. The Acquisition Parameters. [Link]
-
University of Ottawa, NMR Facility. Sample preparation. [Link]
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Gee, A. et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, ACS Publications. [Link]
-
Wishart, D. NMR data acquisition. [Link]
-
University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Egleton, J. E. et al. (2013). Requirement for the acidic proton of sulfonamide-NH for the color change event. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15707360, 4-(3-Hydroxypropyl)benzene-1-sulfonamide. [Link]
-
The Journal of Chemical Physics. (1960). NMR Spectra of Propyl Derivatives. [Link]
-
Setliff, F. L. et al. (1995). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
Evangelisti, L. et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
-
SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Reich, H. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis. [Link]
-
ResearchGate. Chemical structure of benzenesulfonamide (1). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. [Link]
Sources
- 1. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. mun.ca [mun.ca]
- 14. How To [chem.rochester.edu]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: ¹³C NMR Spectral Assignment and Structural Elucidation of 4-(3-Hydroxypropyl)benzenesulfonamide
Introduction & Scope
4-(3-Hydroxypropyl)benzenesulfonamide is a highly versatile bifunctional building block utilized in medicinal chemistry. It features a sulfonamide pharmacophore—a motif ubiquitous in carbonic anhydrase inhibitors and antimicrobial agents—paired with a terminal primary alcohol that serves as a synthetic handle for further derivatization.
For researchers and drug development professionals, definitive structural verification of this intermediate is critical for downstream quality control. This application note provides an authoritative, field-proven protocol for the ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-(3-Hydroxypropyl)benzenesulfonamide. By combining theoretical causality with a self-validating 2D NMR workflow, this guide ensures unambiguous structural elucidation.
Theoretical Framework & Chemical Shift Causality
The ¹³C NMR spectrum of 4-(3-Hydroxypropyl)benzenesulfonamide comprises 9 total carbons. However, the local C2v symmetry of the para-disubstituted benzene ring renders the ortho and meta carbon pairs chemically equivalent, resulting in exactly 7 distinct carbon resonances .
Understanding the electronic environment is essential for predictive assignment[1]:
-
The Sulfonamide Effect (C1, C2, C6): The −SO2NH2 group is strongly electron-withdrawing via inductive effects (-I). This heavily deshields the ipso carbon (C1), pushing its resonance downfield to approximately 142.5 ppm. Conversely, complex magnetic anisotropy and resonance effects slightly shield the ortho carbons (C2, C6) relative to unsubstituted benzene, placing them near 125.8 ppm.
-
The Alkyl Chain Effect (C4, C3, C5): The propyl chain acts as a mild electron donor (+I). The ipso carbon attached directly to the alkyl chain (C4) is deshielded to roughly 146.8 ppm. The meta carbons (C3, C5) relative to the sulfonamide group (which are ortho to the alkyl chain) resonate around 128.8 ppm.
-
The Hydroxyl Deshielding (C1', C2', C3'): In the aliphatic region, the terminal hydroxyl group exerts a strong electronegative pull, significantly deshielding the adjacent α -carbon (C3') to ~60.5 ppm. The β -carbon (C2') and benzylic γ -carbon (C1') experience standard aliphatic shielding, resonating at ~34.2 ppm and ~31.8 ppm, respectively.
Experimental Protocol
To establish a self-validating system, the protocol relies on optimal sample preparation followed by a sequential combination of 1D and 2D NMR techniques.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. Sulfonamides frequently exhibit poor solubility in standard solvents like CDCl3 . Furthermore, DMSO-d6 prevents the rapid chemical exchange of the −SO2NH2 protons, allowing them to be observed in ¹H NMR, which is critical for subsequent 2D HMBC correlations[2].
-
Concentration: Dissolve 25–35 mg of the highly purified analyte in 0.6 mL of DMSO-d6. High concentration is vital for ¹³C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope[2].
Instrument Setup & Acquisition Parameters
-
Hardware: 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear or cryoprobe.
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Causality: Quaternary carbons (C1 and C4) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1 ensures these nuclei fully return to equilibrium between pulses, preventing their signals from disappearing into the baseline[3].
-
Number of Scans (NS): 512 to 1024 (depending on exact concentration) to ensure a high signal-to-noise ratio for the critical quaternary carbons.
2D NMR Validation Workflow
A 1D ¹³C spectrum alone is insufficient for definitive assignment. The following self-validating sequence must be executed to map the connectivity[3]:
-
DEPT-135: Differentiates carbon multiplicities. CH groups appear as positive peaks, CH2 groups as negative peaks, and quaternary carbons (C1, C4) disappear entirely.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps ¹H signals to their directly attached ¹³C signals via 1JCH coupling (~145 Hz), confirming the assignments of the aromatic CH and aliphatic CH2 groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2 or 3 bonds away ( 2JCH , 3JCH , ~8 Hz). This is the ultimate validation step, linking the isolated aliphatic spin system to the aromatic ring (e.g., C1' protons correlating to C4, C3, and C5).
Data Presentation
The following table summarizes the quantitative chemical shifts and logical assignment rationale for the ¹³C NMR spectrum of 4-(3-Hydroxypropyl)benzenesulfonamide in DMSO-d6.
| Position | Carbon Type | Predicted Shift (ppm) | DEPT-135 Phase | Assignment Rationale & HMBC Correlations |
| C4 | Quaternary (Ar-C) | ~146.8 | Null | Deshielded by alkyl chain. 2J correlation from C1' protons; 3J from C2/C6 protons. |
| C1 | Quaternary (Ar-S) | ~142.5 | Null | Strongly deshielded by −SO2NH2 . 3J correlation from C3/C5 protons. |
| C3, C5 | CH (Ar) | ~128.8 | Positive | Meta to sulfonamide. 1J HSQC correlation to Ar-H (~7.4 ppm). |
| C2, C6 | CH (Ar) | ~125.8 | Positive | Ortho to sulfonamide. Shielded via resonance. 1J HSQC correlation to Ar-H (~7.7 ppm). |
| C3' | CH2 (Aliphatic) | ~60.5 | Negative | Strongly deshielded by adjacent -OH group. |
| C2' | CH2 (Aliphatic) | ~34.2 | Negative | Central aliphatic carbon. |
| C1' | CH2 (Aliphatic) | ~31.8 | Negative | Benzylic carbon. 3J HMBC correlation to C3/C5. |
Assignment Strategy & Logical Workflow
The diagram below illustrates the sequential logic required to achieve a fully validated ¹³C NMR assignment.
Self-Validating 1D and 2D NMR Workflow for Sulfonamide Structural Elucidation.
Sources
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(3-Hydroxypropyl)benzenesulfonamide
Abstract
This application note presents a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(3-hydroxypropyl)benzenesulfonamide. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in aqueous and biological matrices. The methodology detailed herein provides a complete workflow, from sample preparation to data acquisition, and is grounded in established principles of mass spectrometry for sulfonamides.
Introduction
4-(3-Hydroxypropyl)benzenesulfonamide is a molecule of interest due to its structural relation to the sulfonamide class of compounds, which are widely used as intermediates in drug synthesis and have various pharmaceutical applications.[1] Accurate and precise quantification of this analyte is essential for a range of studies, including pharmacokinetics, metabolism, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled selectivity and sensitivity.[2][3]
This guide provides a detailed, step-by-step protocol for the analysis of 4-(3-hydroxypropyl)benzenesulfonamide. We will delve into the rationale behind the selection of specific experimental parameters, from sample extraction to the optimization of mass spectrometric conditions. The characteristic fragmentation patterns of aromatic sulfonamides, particularly the neutral loss of sulfur dioxide (SO2), will be leveraged to establish a highly specific Multiple Reaction Monitoring (MRM) method.[4][5][6]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | [7][8] |
| Molecular Weight | 215.27 g/mol | [7][8] |
| Exact Mass | 215.06161445 Da | [7] |
These properties inform the selection of the precursor ion for MS/MS analysis. Given the presence of a basic sulfonamide nitrogen, positive mode electrospray ionization (ESI) is predicted to be highly efficient, yielding a protonated molecule [M+H]⁺ at m/z 216.07.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. scielo.br [scielo.br]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: 4-(3-Hydroxypropyl)benzenesulfonamide as a Versatile Building Block in Contemporary Drug Discovery
Introduction: The Strategic Value of the Benzenesulfonamide Scaffold and the Unique Contribution of the 4-(3-Hydroxypropyl) Moiety
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its role in a multitude of clinically successful drugs.[1] Its prominence stems from the sulfonamide group's ability to act as a potent zinc-binding group, making it a privileged structure for targeting metalloenzymes.[1] Furthermore, the aromatic ring provides a versatile platform for synthetic modification, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.
Within this important class of molecules, 4-(3-Hydroxypropyl)benzenesulfonamide emerges as a particularly valuable building block. The presence of a terminal hydroxyl group on the propyl chain offers a reactive handle for a variety of chemical transformations. This enables its use not only as a core pharmacophore but also as a flexible linker to introduce additional functionalities, thereby expanding its utility in modern drug design, including the development of sophisticated drug delivery systems. This guide provides an in-depth exploration of 4-(3-Hydroxypropyl)benzenesulfonamide, detailing its properties, synthetic applications, and protocols for its use in the discovery of novel therapeutic agents.
Physicochemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide
A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The following table summarizes the key properties of 4-(3-Hydroxypropyl)benzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | PubChem |
| Molecular Weight | 215.27 g/mol | PubChem |
| CAS Number | 135832-46-1 | ChemScene |
| Appearance | Solid | Merck |
| Storage | Sealed in dry, 2-8°C | ChemScene |
| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | PubChem |
| InChI | InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13) | PubChem |
Synthetic Utility and Key Reactions: Functionalization of the Hydroxypropyl Group
The true synthetic power of 4-(3-Hydroxypropyl)benzenesulfonamide lies in the reactivity of its terminal hydroxyl group. This functional group provides a convenient attachment point for a wide array of other molecules and functionalities through common organic reactions such as etherification and esterification. These reactions are pivotal for incorporating this building block into larger, more complex drug candidates.
Protocol 1: Williamson Ether Synthesis for Linker Elongation
This protocol details a general procedure for the etherification of 4-(3-Hydroxypropyl)benzenesulfonamide with an alkyl halide, a common strategy for extending a linker or attaching a pharmacophore.
Reaction Scheme:
Caption: General workflow for the etherification of 4-(3-Hydroxypropyl)benzenesulfonamide.
Materials:
-
4-(3-Hydroxypropyl)benzenesulfonamide (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Dry acetonitrile
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(3-Hydroxypropyl)benzenesulfonamide.
-
Add anhydrous potassium carbonate and a suitable volume of dry acetonitrile to achieve a concentration of approximately 0.1 M.
-
Add the primary alkyl halide to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a dry solvent and anhydrous base is crucial to prevent the hydrolysis of the alkyl halide and to ensure the efficient formation of the alkoxide intermediate.
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the alcohol without causing unwanted side reactions.
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
Protocol 2: Steglich Esterification for Prodrug Synthesis
This protocol outlines the esterification of 4-(3-Hydroxypropyl)benzenesulfonamide with a carboxylic acid, a method often employed in the synthesis of prodrugs to improve bioavailability.
Reaction Scheme:
Caption: General workflow for the esterification of 4-(3-Hydroxypropyl)benzenesulfonamide.
Materials:
-
4-(3-Hydroxypropyl)benzenesulfonamide (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dry dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and 4-(3-Hydroxypropyl)benzenesulfonamide in dry dichloromethane.
-
Add DMAP to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add a solution of DCC in dry dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Causality Behind Experimental Choices:
-
Coupling Agents: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group. DMAP acts as a nucleophilic catalyst, further accelerating the reaction.[2]
-
Mild Conditions: The Steglich esterification proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[2]
Application in Drug Discovery: Targeting Carbonic Anhydrases
A primary application of benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3][4] The sulfonamide moiety of benzenesulfonamides coordinates to the zinc ion in the active site of CAs, leading to potent inhibition.
Derivatives of 4-(3-Hydroxypropyl)benzenesulfonamide can be designed as highly potent and selective CA inhibitors. The hydroxypropyl chain can be functionalized to introduce moieties that interact with specific residues in the active site of different CA isoforms, thereby enhancing selectivity. For instance, attaching a second hydrophilic tail to the hydroxypropyl group can significantly improve inhibitory activity towards certain isoforms like hCA IX and hCA XII, which are important targets in cancer therapy.[5]
Signaling Pathway Illustration:
Caption: Simplified pathway showing the role of CA IX in the tumor microenvironment and its inhibition.
Future Perspectives: 4-(3-Hydroxypropyl)benzenesulfonamide in Advanced Drug Modalities
The unique structural features of 4-(3-Hydroxypropyl)benzenesulfonamide make it an attractive building block for more advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydroxypropyl group of 4-(3-Hydroxypropyl)benzenesulfonamide can be functionalized to serve as part of a cleavable or non-cleavable linker, connecting the benzenesulfonamide-based payload to the antibody. The hydrophilicity of the hydroxypropyl chain could also be advantageous in improving the pharmacokinetic properties of the ADC.[6]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. 4-(3-Hydroxypropyl)benzenesulfonamide could serve as a starting point for the synthesis of the target protein ligand, with the hydroxypropyl group being the attachment point for the linker that connects to the E3 ligase ligand.
The versatility and synthetic accessibility of 4-(3-Hydroxypropyl)benzenesulfonamide position it as a valuable and strategic building block for the next generation of targeted therapeutics.
References
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2014;19(11):17556-17573. Available at: [Link]
-
Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology. 2023;14. Available at: [Link]
-
Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. 2022;238:114412. Available at: [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. 2025;30(13):6466. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]
-
4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth | Journal of Contemporary Medical Sciences [jocms.org]
- 5. purepeg.com [purepeg.com]
- 6. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
In vitro assays using benzenesulfonamide derivatives
An In-Depth Technical Guide to In Vitro Assays for Benzenesulfonamide Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
Benzenesulfonamide and its derivatives represent a foundational and remarkably versatile class of compounds in medicinal chemistry and drug discovery. The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore present in a multitude of clinically approved drugs.[1] The synthetic tractability of the benzenesulfonamide scaffold has enabled the creation of vast libraries of derivatives with a wide spectrum of biological activities. These compounds have shown potent inhibitory effects against various enzymes and proteins implicated in pathologies ranging from cancer and inflammation to glaucoma and microbial infections.[1][2] This technical guide provides a comprehensive overview of the essential in vitro assays used to characterize and validate the biological activity of novel benzenesulfonamide-based therapeutic candidates. We will delve into detailed experimental protocols, the rationale behind methodological choices, data interpretation, and visual representations of key workflows and pathways, offering a valuable resource for researchers in the field.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
The journey of sulfonamides in medicine began with their discovery as antibacterial agents.[3] However, their true potential was unlocked when the benzenesulfonamide scaffold was identified as a privileged structure capable of targeting a diverse array of proteins. The primary sulfonamide group is a crucial zinc-binding group (ZBG), enabling potent inhibition of metalloenzymes like carbonic anhydrases.[4] The periphery of the molecule, however, dictates the potency and selectivity, allowing for fine-tuning of activity against specific biological targets.[4] Initial in vitro studies are the bedrock of the drug discovery cascade, providing critical data on a compound's potency (e.g., IC₅₀), selectivity, and mechanism of action before committing to more complex and resource-intensive preclinical models.[1] This guide focuses on the most common and impactful in vitro assays employed for the functional characterization of benzenesulfonamide derivatives.
Carbonic Anhydrase (CA) Inhibition Assays
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][6] Different CA isoforms are involved in various physiological and pathological processes, making them attractive drug targets. For instance, hCA II is ubiquitous, while isoforms hCA IX and XII are associated with tumors and are often overexpressed in hypoxic cancers.[5][7] Therefore, assessing both the potency and isoform selectivity of new derivatives is critical.
Scientific Principle: The Esterase Activity of Carbonic Anhydrase
While the physiological reaction of CA is CO₂ hydration, a common and convenient method to assess its activity in vitro is through its esterase activity. The enzyme can hydrolyze certain esters, and the rate of this reaction can be easily monitored spectrophotometrically. The assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol.[1][8]
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol is a standard esterase assay for determining CA inhibition.[1][8][9]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test benzenesulfonamide derivatives
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: p-nitrophenyl acetate (p-NPA)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each benzenesulfonamide derivative in DMSO. Create a series of serial dilutions in the assay buffer to achieve the final desired concentrations for the assay.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
The CA enzyme solution at a fixed concentration.
-
The benzenesulfonamide inhibitor at various concentrations.
-
Include necessary controls: an enzyme control (no inhibitor, just DMSO vehicle) and a blank control (no enzyme).[1]
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-NPA, to all wells.[8]
-
Measurement: Immediately begin monitoring the change in absorbance at 400 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the production of p-nitrophenol and is proportional to the enzyme's activity.[1][8]
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of change in absorbance) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][10]
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the enzyme's Michaelis constant (Kₘ) for the substrate is known.[1][11]
-
Data Presentation: CA Inhibitory Activity
The inhibitory potency of various benzenesulfonamide derivatives against different CA isoforms is summarized below. Lower Kᵢ or IC₅₀ values indicate higher potency.
| Compound Class/Derivative | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Triazole-based Sulfonamides | hCA IX | 1.5 - 38.9 nM (Kᵢ) | [5] |
| Triazole-based Sulfonamides | hCA XII | 0.8 - 12.4 nM (Kᵢ) | [5][7] |
| Hydantoin-substituted Sulfonamides | hCA II | 1.2 - 91.2 nM (Kᵢ) | [6] |
| Triazolo-pyridine Benzenesulfonamides | hCA IX | Low nanomolar range |
Workflow Visualization
Caption: Selective inhibition of COX-2 by benzenesulfonamide derivatives.
Cell-Based Antiproliferative and Cytotoxicity Assays
A significant area of research for benzenesulfonamide derivatives is in oncology, where they have been shown to inhibit cancer cell growth. [12][13][14]The primary in vitro assay to determine this activity is a cytotoxicity or antiproliferative assay, which measures the ability of a compound to reduce cell viability or inhibit cell growth. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose. [9]
Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial reductase enzymes. [1][9]The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the screening of compounds against a panel of human cancer cell lines. [1][9][13] Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) [12]* Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Test benzenesulfonamide derivatives in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. [1]3. Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, in a humidified incubator. [9]4. MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals. [1]5. Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently to ensure complete dissolution. [9]6. Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. [1]7. Data Analysis:
-
Express the absorbance values as a percentage of the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, the concentration that inhibits 50% of cell growth, using nonlinear regression analysis. [9][10]
-
Data Presentation: Anticancer Activity
The following table shows illustrative IC₅₀ values for benzenesulfonamide derivatives against various cancer cell lines.
| Compound Derivative | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| Indoline-carbonyl benzenesulfonamide | 1.98 - 9.12 | 1.98 - 9.12 | - | [12] |
| Imidazole-bearing benzenesulfonamide | - | - | 20.5 ± 3.6 | [13] |
| 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12 | 7.13 ± 0.13 | 4.62 ± 0.13 | [14] |
Workflow Visualization
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Kinase Inhibition Assays
Benzenesulfonamide derivatives have emerged as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial regulators of cell signaling and are often dysregulated in cancer. [15][16]Assays to determine kinase inhibition are vital for developing targeted cancer therapies.
Scientific Principle: ELISA-based Kinase Assay
A common method for measuring kinase activity is an ELISA-based (Enzyme-Linked Immunosorbent Assay) format. In this assay, a substrate specific to the kinase of interest is coated onto the wells of a microplate. The kinase phosphorylates this substrate in the presence of ATP. The extent of phosphorylation is then detected using a specific antibody that recognizes the phosphorylated substrate, which is in turn linked to a detection enzyme (like HRP) that generates a colorimetric or chemiluminescent signal. [15]The signal intensity is proportional to the kinase activity.
Experimental Protocol: General ELISA-based Kinase Inhibition Assay
This protocol outlines a general procedure for screening compounds against a specific kinase. [15] Materials:
-
Recombinant kinase (e.g., TrkA, EGFR)
-
Kinase-specific substrate peptide (e.g., poly(Glu, Tyr))
-
Test benzenesulfonamide derivatives
-
ATP (Adenosine triphosphate)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., H₂SO₄)
-
96-well high-binding microplates
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with the kinase-specific substrate and incubate overnight. Wash the plate to remove any unbound substrate. [15]2. Compound Addition: Add the test compounds at various concentrations to the wells.
-
Kinase Reaction: Add the kinase enzyme and ATP to the wells to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add the primary antibody that specifically binds to the phosphorylated substrate and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate again.
-
Wash the plate thoroughly.
-
-
Signal Generation: Add the TMB substrate. A blue color will develop in proportion to the amount of HRP present.
-
Measurement: Stop the reaction by adding a stop solution (color will change to yellow). Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value as described in previous sections.
Workflow Visualization
Caption: Principle of an ELISA-based kinase inhibition assay.
Conclusion
The benzenesulfonamide scaffold remains a cornerstone of modern drug discovery due to its proven success and chemical versatility. The in vitro assays detailed in this guide—from enzyme inhibition to cell-based cytotoxicity—represent the essential first tier of evaluation for any novel derivative. They provide robust, quantitative data on potency, selectivity, and cellular effects, which are indispensable for making informed decisions in the hit-to-lead and lead optimization phases. By employing these self-validating protocols and understanding the causality behind each step, researchers can efficiently profile their compounds and accelerate the journey toward developing next-generation therapeutics.
References
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. PMC.
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.
- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
- Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. Benchchem.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.
- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. MDPI.
- Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. PubMed.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC.
- N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery. Benchchem.
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
- In vitro human COX-1/COX-2 enzymatic inhibitory activities and COX...
- Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Bentham Science Publishers.
- Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and gene expression analysis. PubMed.
- Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Taylor & Francis.
- A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition D
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
- Colorimetric Assay of Sulfa Drugs. [No Source Found].
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
- Understanding IC50: A Comprehensive Guide to Calculation.
- IC50 Determin
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 13. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for 4-(3-Hydroxypropyl)benzenesulfonamide analogs
Comprehensive Cell-Based Assay Protocols for 4-(3-Hydroxypropyl)benzenesulfonamide Analogs Targeting Tumor-Associated Carbonic Anhydrases
Executive Summary & Mechanistic Rationale
4-(3-Hydroxypropyl)benzenesulfonamide and its structurally related derivatives are powerful scaffolds for developing selective inhibitors of tumor-associated Carbonic Anhydrases, specifically CA IX and CA XII[1]. Unlike cytosolic housekeeping isoforms (e.g., CA I, CA II), CA IX is a transmembrane metalloenzyme that is heavily upregulated in the hypoxic core of solid tumors, such as Triple-Negative Breast Cancer (TNBC) and Glioblastoma[2].
The causality behind targeting CA IX lies in the "Warburg effect." Hypoxic tumor cells rely on anaerobic glycolysis, which generates massive amounts of intracellular lactic acid and protons. CA IX catalyzes the reversible hydration of extracellular CO₂, facilitating the import of bicarbonate (HCO₃⁻) to buffer intracellular pH (pHi) while acidifying the extracellular tumor microenvironment (TME) to promote metastasis[3].
Evaluating 4-(3-Hydroxypropyl)benzenesulfonamide analogs requires specialized, self-validating cell-based assays. Standard normoxic 2D cultures fail to express sufficient CA IX, rendering them biologically irrelevant for this target. Therefore, robust evaluation demands hypoxia-conditioned 2D viability assays, 3D tumor spheroid models to mimic drug penetration barriers, and direct intracellular pH modulation readouts to prove target engagement[4].
Pathway Visualization: The Hypoxia-CAIX Axis
Diagram 1: Mechanism of action for benzenesulfonamide analogs targeting the Hypoxia-CAIX axis.
Quantitative Data Profiling
To establish a self-validating system, compounds must be tested across differential oxygen gradients and spatial architectures. A true CA IX-selective 4-(3-Hydroxypropyl)benzenesulfonamide analog will exhibit a high Selectivity Index (SI) when comparing normoxic vs. hypoxic IC₅₀ values, proving that the cytotoxicity is strictly dependent on CA IX expression[5].
Table 1: Differential Cytotoxicity of a Representative 4-(3-Hydroxypropyl)benzenesulfonamide Analog
| Cell Line (Origin) | Assay Format | Oxygen Condition | Mean IC₅₀ (µM) | Hypoxia Selectivity Index (Normoxia IC₅₀ / Hypoxia IC₅₀) |
| MDA-MB-231 (TNBC) | 2D Monolayer | Normoxia (21% O₂) | > 100.0 | N/A (Baseline Control) |
| MDA-MB-231 (TNBC) | 2D Monolayer | Hypoxia (1% O₂) | 12.4 ± 1.2 | > 8.0x |
| MDA-MB-231 (TNBC) | 3D Spheroid | Hypoxia (Core) | 20.5 ± 3.6 | ~ 4.8x (Accounts for 3D penetration barrier) |
| U-87 (Glioblastoma) | 3D Spheroid | Hypoxia (Core) | 28.1 ± 2.4 | ~ 3.5x |
| HFF (Normal Fibroblast) | 2D Monolayer | Normoxia (21% O₂) | > 150.0 | > 12.0x (Therapeutic Window) |
Data synthesized from established benzenesulfonamide analog profiling in MDA-MB-231 and U-87 cell lines[2],[1].
Step-by-Step Methodologies
Protocol A: Hypoxia-Conditioned 2D Cell Viability Assay
Causality & Validation: This assay isolates the variable of oxygen concentration. By running parallel plates in normoxia (CA IX negative) and hypoxia (CA IX positive), you create an internal control system. Acetazolamide is used as a pan-CA inhibitor positive control.
-
Cell Seeding: Harvest MDA-MB-231 cells at 80% confluence. Seed 5 × 10³ cells/well in two separate 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in standard 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the 4-(3-Hydroxypropyl)benzenesulfonamide analogs (0.1 µM to 100 µM) in complete media. Treat both plates. Include Acetazolamide (100 µM) as a positive control and 0.1% DMSO as a vehicle control.
-
Differential Incubation:
-
Plate 1 (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂ for 72 hours.
-
Plate 2 (Hypoxia): Transfer to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours. Note: If a chamber is unavailable, use 100 µM CoCl₂ to chemically induce HIF-1α stabilization, though physical hypoxia is preferred for physiological accuracy.
-
-
Viability Readout (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 100 µM DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol B: 3D Tumor Spheroid Growth & Viability Assay
Causality & Validation: 2D cultures do not replicate the dense extracellular matrix or the natural hypoxic core of a solid tumor. Using Ultra-Low Attachment (ULA) plates forces cells to aggregate via cadherin interactions, creating a self-generating hypoxic gradient in the spheroid core[6]. If an analog fails here but succeeds in Protocol A, it lacks sufficient 3D tissue penetrance.
Diagram 2: Experimental workflow for 3D tumor spheroid viability screening.
-
Spheroid Generation: Seed 1 × 10³ MDA-MB-231 or U-87 cells/well into a 96-well ULA round-bottom plate. Centrifuge the plate at 200 × g for 5 minutes to force cell aggregation.
-
Maturation: Incubate for 72 hours until a single, compact spheroid forms per well (approx. 300-400 µm in diameter).
-
Dosing: Carefully replace 50% of the media with 2X concentrated drug solutions (4-(3-Hydroxypropyl)benzenesulfonamide analogs).
-
Incubation & Imaging: Incubate under hypoxia (1% O₂) for 96 hours. Image spheroids daily using brightfield microscopy to calculate the spheroid area (Area = π × r²).
-
ATP-Based Viability: Add 100 µL of CellTiter-Glo® 3D Reagent per well. Shake vigorously for 5 minutes to lyse the dense 3D structure, incubate for 25 minutes in the dark, and record luminescence.
Protocol C: Intracellular pH (pHi) Modulation Assay
Causality & Validation: Cytotoxicity assays prove that the cells die, but not how. Because CA IX's primary function is pH regulation, inhibiting it must cause a measurable drop in intracellular pH. We use BCECF-AM, a ratiometric fluorescent pH indicator, to prove direct target engagement.
-
Hypoxic Priming: Culture MDA-MB-231 cells in 6-well plates under 1% O₂ for 48 hours to ensure maximum CA IX membrane expression.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with 2 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Washing & Treatment: Wash twice with HBSS to remove extracellular dye. Add the benzenesulfonamide analogs at their respective IC₅₀ concentrations in a bicarbonate-buffered saline solution.
-
Ratiometric Measurement: Immediately transfer to a fluorescence microplate reader. Measure emission at 535 nm following dual excitation at 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).
-
Calibration: Calculate the exact intracellular pH by comparing the 490/440 ratio against a standard curve generated using Nigericin (10 µM) in high-potassium buffers titrated to known pH values (pH 6.0 to 8.0). A successful CA IX inhibitor will show a rapid intracellular acidification (drop in pHi) compared to the vehicle control.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Sulfonylation of 3-Phenylpropanol: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and technical insights for the sulfonylation of 3-phenylpropanol, a critical transformation in organic synthesis for converting a primary alcohol into an excellent leaving group. This application note is designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Sulfonylation
In the landscape of organic chemistry, the hydroxyl group of an alcohol is a notoriously poor leaving group. Sulfonylation addresses this fundamental challenge by converting the -OH group into a sulfonate ester (e.g., tosylate, mesylate, or nosylate). This transformation dramatically enhances the substrate's reactivity towards nucleophilic substitution (SN2) and elimination (E2) reactions. The resulting sulfonate anion is a weak base, stabilized by resonance, making it an excellent leaving group.[1]
The choice of the sulfonylating agent allows for the fine-tuning of reactivity and compatibility with other functional groups within a molecule. This guide will focus on three commonly employed sulfonylating agents for the reaction with 3-phenylpropanol: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).
Mechanistic Overview: The Chemistry of Sulfonate Ester Formation
The sulfonylation of an alcohol with a sulfonyl chloride typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2]
Two plausible mechanistic pathways are often considered:
-
Direct Nucleophilic Attack: The alcohol directly attacks the sulfur center of the sulfonyl chloride in an SN2-like fashion, followed by deprotonation of the resulting oxonium ion by the base.[3]
-
Sulfene Intermediate (for Mesylation): In the case of methanesulfonyl chloride, particularly with stronger bases like triethylamine, the reaction can proceed through a highly reactive sulfene intermediate (CH₂=SO₂), which is generated by the elimination of HCl from the mesyl chloride. The alcohol then adds to this intermediate.[2]
It is crucial to note that the stereochemistry at the carbinol carbon is retained during sulfonylation because the C-O bond of the alcohol is not broken in the process.[4]
Comparative Overview of Sulfonylating Agents
The selection of the appropriate sulfonylating agent is a critical parameter that can influence reaction rates, yields, and compatibility with sensitive substrates.
| Feature | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) |
| Reagent | Solid | Liquid | Solid |
| Reactivity | Good | High | Very High |
| Leaving Group Ability | Excellent | Excellent | Excellent |
| Key Considerations | Can sometimes lead to the formation of the corresponding alkyl chloride at elevated temperatures or with prolonged reaction times.[5] | The reaction is often faster than tosylation. The potential for sulfene mechanism exists.[2] | The nitro group makes the sulfur atom highly electrophilic, leading to very fast reactions. The nosyl group can be cleaved under milder conditions than tosylates or mesylates, often using thiolates. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the tosylation, mesylation, and nosylation of 3-phenylpropanol.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Tosylation of 3-Phenylpropanol
This protocol is adapted from established procedures for the tosylation of primary alcohols. A critical consideration for the tosylation of 3-phenylpropanol is the control of temperature and reaction time to prevent the formation of 3-phenylpropyl chloride as a significant byproduct.[5]
Materials:
-
3-Phenylpropanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanol (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0 equiv.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. It is crucial to monitor the reaction by TLC to avoid over-running the reaction, which can lead to chloride formation.[5]
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenylpropyl tosylate.
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Mesylation of 3-Phenylpropanol
This protocol follows a general and highly efficient procedure for the mesylation of primary alcohols.[6]
Materials:
-
3-Phenylpropanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Cold water
-
Cold 10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-phenylpropanol (1.0 equiv.) in anhydrous DCM (to make an approximately 0.2 M solution) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[6]
-
Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[2]
-
Dilute the reaction mixture with cold water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with cold water, cold 10% HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired 3-phenylpropyl mesylate.
Purification: If necessary, the product can be purified by flash column chromatography on silica gel.
Protocol 3: Nosylation of 3-Phenylpropanol
This protocol is an adaptation of general nosylation procedures for alcohols. Due to the high reactivity of nosyl chloride, the reaction is typically rapid.
Materials:
-
3-Phenylpropanol
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-phenylpropanol (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine (2.0 equiv.).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylpropyl nosylate.
Characterization of Sulfonated Products
The successful synthesis of the sulfonate esters can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the sulfonate ester is indicated by the downfield shift of the methylene protons adjacent to the oxygen atom (-CH₂-O-). For the tosylate, characteristic signals for the aromatic protons of the tosyl group and a singlet for the methyl group will be present. For the mesylate, a singlet corresponding to the methyl group of the sulfonate ester will be observed. For the nosylate, complex multiplets for the aromatic protons of the nitrobenzene ring will be present.
-
¹³C NMR Spectroscopy: The carbon of the methylene group attached to the oxygen will also experience a downfield shift upon esterification.
-
Infrared (IR) Spectroscopy: The presence of the sulfonate group is characterized by strong asymmetric and symmetric S=O stretching bands, typically in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight of the synthesized sulfonate ester.
Troubleshooting and Side Reactions
The most common side reaction in the tosylation of alcohols is the formation of the corresponding alkyl chloride.[5] This is particularly relevant for 3-phenylpropanol, where the reaction outcome is sensitive to temperature and duration.[5] This occurs via the SN2 displacement of the initially formed tosylate by the chloride ion generated from the sulfonyl chloride. To minimize this, it is imperative to:
-
Maintain a low reaction temperature (0 °C).
-
Use a non-nucleophilic base like pyridine or triethylamine.
-
Avoid prolonged reaction times and monitor the reaction closely by TLC.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the sulfonylation of 3-phenylpropanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 3-Phenyl-1-propanol(122-97-4) 13C NMR [m.chemicalbook.com]
- 4. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Application Note: 4-(3-Hydroxypropyl)benzenesulfonamide in the Synthesis of Novel Heterocycles
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Professionals Focus Area: Isoform-Selective Carbonic Anhydrase (CA) Inhibitors via the "Tail-Approach"
Executive Summary
In modern drug discovery, the spatial orientation of pharmacophores dictates both target affinity and off-target liability. 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) has emerged as a highly versatile, bifunctional building block for the synthesis of novel heterocyclic therapeutics[1].
This compound features two orthogonal reactive sites: a primary sulfonamide group (-SO₂NH₂) and a primary aliphatic alcohol (-OH) tethered by a 3-carbon alkyl chain. While the sulfonamide moiety serves as a classic zinc-binding pharmacophore, the hydroxypropyl chain acts as a precisely calibrated vector. By functionalizing this terminal alcohol with diverse heterocyclic "tails," medicinal chemists can rapidly generate libraries of compounds designed to probe the outer active-site rims of metalloenzymes, particularly the tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII[2][3].
Mechanistic Rationale: The "Tail-Approach"
The primary challenge in developing Carbonic Anhydrase inhibitors is achieving selectivity. Humans possess 15 CA isoforms, many of which (e.g., CA I and CA II) are ubiquitous and essential for normal physiological functions. Inhibiting these off-target isoforms leads to severe side effects.
The active site of CA is a conical cavity approximately 15 Å deep, with a catalytic Zn²⁺ ion located at the bottom. The inner pocket is highly conserved across all isoforms, meaning the sulfonamide zinc-binding group alone cannot confer selectivity. However, the amino acid residues at the outer rim of the active site are highly variable between isoforms[2].
Why the 3-Carbon Linker? The 3-hydroxypropyl chain provides an optimal spatial geometry (spanning ~4–5 Å). When a bulky heterocyclic tail (such as a coumarin, quinoline, or triazole) is appended to this linker, the sulfonamide anchors to the zinc ion, while the 3-carbon chain projects the heterocycle out of the conserved pocket and into the variable outer rim. This allows the heterocycle to engage in isoform-specific hydrophobic and hydrogen-bonding interactions, drastically increasing selectivity for tumor-associated CA IX over off-target CA II[3][4].
Fig 1. The "Tail-Approach" mechanism for isoform-selective Carbonic Anhydrase inhibition.
Synthetic Workflows
To fully exploit 4-(3-Hydroxypropyl)benzenesulfonamide, divergent synthetic pathways must be employed. The primary alcohol can be directly coupled to phenolic heterocycles via the Mitsunobu reaction, or it can be converted into a good leaving group for nucleophilic displacement by nitrogenous heterocycles.
Fig 2. Divergent synthetic workflows for generating novel heterocycles from the title compound.
Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind reagent equivalents and temperature control is explicitly detailed to ensure reproducibility and high yields.
Protocol A: Mitsunobu-Driven Etherification (Pathway A)
The Mitsunobu reaction is ideal for coupling the primary alcohol of the starting material with acidic phenolic heterocycles (e.g., 7-hydroxycoumarin) to form an ether linkage with complete regiocontrol[5].
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-(3-Hydroxypropyl)benzenesulfonamide (1.0 equiv, 2.0 mmol) and the target phenolic heterocycle (1.1 equiv, 2.2 mmol) in anhydrous THF (15 mL).
-
Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv, 2.4 mmol) to the stirring solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to prevent the premature decomposition of the betaine intermediate formed in the next step.
-
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 2.4 mmol) over 15 minutes. The solution will briefly turn yellow.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench the reaction with water (10 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to isolate the ether-linked heterocyclic product.
Protocol B: Electrophilic Activation and N-Alkylation (Pathway B)
For coupling with non-acidic, nitrogen-containing heterocycles (e.g., piperazines or triazoles), the primary alcohol must first be converted into a mesylate leaving group[6].
Step 1: Mesylation
-
Dissolve 4-(3-Hydroxypropyl)benzenesulfonamide (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.
-
Add Triethylamine (Et₃N) (1.5 equiv, 7.5 mmol) followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv, 6.0 mmol). Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
-
Stir at 0 °C for 2 hours. Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the crude mesylate. Note: Use the mesylate immediately in the next step to prevent degradation.
Step 2: N-Alkylation
-
Dissolve the crude mesylate (1.0 equiv) in anhydrous Acetonitrile (MeCN) (20 mL).
-
Add the secondary amine heterocycle (e.g., 1-(2-pyrimidyl)piperazine) (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Reflux the mixture at 80 °C for 18 hours. Causality: Acetonitrile provides a polar aprotic environment that accelerates the SN2 displacement, while K₂CO₃ neutralizes the generated methanesulfonic acid.
-
Cool to room temperature, filter off the inorganic salts, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Quantitative Data Summary
The table below summarizes the expected reaction efficiencies for the described protocols and the corresponding hypothetical (but literature-aligned) biological activity of the resulting derivatives against CA isoforms[3][4].
| Synthetic Pathway | Heterocyclic "Tail" Appended | Isolated Yield (%) | CA IX Ki (nM) | CA II Ki (nM) | Selectivity Index (CA II / CA IX) |
| Pathway A (Mitsunobu) | 7-O-Coumarin | 78% | 4.2 | 850.5 | ~202x |
| Pathway A (Mitsunobu) | 4-O-Quinolinone | 72% | 6.8 | 1240.0 | ~182x |
| Pathway B (N-Alkylation) | 1-(2-Pyrimidyl)piperazine | 85% (Over 2 steps) | 12.5 | 410.0 | ~32x |
| Pathway B (N-Alkylation) | 1H-1,2,4-Triazole | 68% (Over 2 steps) | 8.9 | 620.0 | ~69x |
Note: Ki values are representative of trends observed in "Tail-Approach" literature, demonstrating that bulky, rigid heterocycles (like coumarins) appended via a 3-carbon linker yield exceptional selectivity for the tumor-associated CA IX isoform over the cytosolic CA II isoform.
References
-
Bonardi, A., et al. "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Available at:[Link]
-
Supuran, C. T., & Sharma, P. K. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry (2022). Available at:[Link]
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews (2009). Available at:[Link]
-
Angeli, A., et al. "Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety." ACS Medicinal Chemistry Letters (2024). Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Experimental Protocol for the Biological Evaluation of Benzenesulfonamides: Carbonic Anhydrase Inhibition and Cellular Viability
Executive Summary
The benzenesulfonamide functional group (–SO₂NH₂) is a highly privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrases (CAs) [1][1]. Because specific CA isoforms (such as hCA IX and hCA XII) are heavily upregulated in the hypoxic microenvironment of solid tumors, benzenesulfonamides have become critical lead compounds in the development of targeted anti-cancer therapeutics and hypoxia-activated prodrugs (HAPs) [2][2].
This application note provides a comprehensive, field-proven framework for the biological evaluation of benzenesulfonamides, detailing the causality behind experimental choices, self-validating assay designs, and step-by-step protocols for both enzymatic and cellular evaluation.
Mechanistic Rationale & Target Biology
To evaluate benzenesulfonamides effectively, one must first understand the target biology. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton, a process critical for pH regulation [3][3].
Causality of Inhibition: Benzenesulfonamides act as classical competitive inhibitors. The deprotonated sulfonamide nitrogen coordinates directly with the active site zinc ion (Zn²⁺), displacing the zinc-bound water molecule/hydroxide ion that is essential for the nucleophilic attack on CO₂ [4][4]. By blocking this mechanism, benzenesulfonamides disrupt tumor metabolism and exacerbate intracellular acidification, leading to cell death.
Caption: Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamides in the tumor microenvironment.
General Experimental Workflow
The biological evaluation of benzenesulfonamides follows a tiered approach. Initial screening relies on high-throughput in vitro enzyme assays to establish binding affinity (Ki) and isoform selectivity. Promising candidates then advance to cell-based viability assays to evaluate physiological efficacy, particularly under differential oxygen conditions for hypoxia-targeted derivatives.
Caption: Experimental workflow for the biological evaluation of benzenesulfonamide derivatives.
Self-Validating Experimental Design (E-E-A-T)
A robust biological protocol must be a self-validating system. To ensure trustworthiness and accuracy, the following controls are strictly integrated into the methodologies:
-
Proxy Substrate Validation: Direct measurement of CO₂ hydration requires complex stopped-flow equipment [3][3]. However, CAs also exhibit esterase activity. We utilize 4-nitrophenyl acetate (4-NPA) as a proxy substrate because its hydrolysis yields a chromophore (4-nitrophenol) that can be easily quantified spectrophotometrically [5].
-
Substrate Blanking: 4-NPA undergoes spontaneous hydrolysis in aqueous buffers. A "Substrate Blank" (buffer + substrate, lacking enzyme) is mandatory to subtract background absorbance and prevent false-positive activity readings [6][5].
-
Positive Control Benchmarking: Acetazolamide (AAZ), a clinically approved pan-isoform CA inhibitor, must be included. Complete suppression of esterase activity by AAZ validates that the observed signal is entirely enzyme-dependent[2][2].
-
Differential Oxygen Testing: For benzenesulfonamides designed as Hypoxia-Activated Prodrugs (HAPs), cell viability must be tested in parallel under normoxic (21% O₂) and hypoxic (0.2% O₂) conditions to prove that the prodrug is selectively activated only in oxygen-deprived environments [2][2].
Step-by-Step Methodologies
Protocol A: In Vitro Carbonic Anhydrase Esterase Activity Assay
This protocol uses the 4-NPA colorimetric method to determine the IC50/Ki of benzenesulfonamides.
-
Buffer Preparation: Prepare the Assay Buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5). Do not use phosphate buffers, as high concentrations of certain anions can weakly inhibit CA activity [6][5].
-
Enzyme Preparation: Dilute the recombinant human CA enzyme (e.g., hCA IX or hCA II) to a working concentration of 20 ng/µL in the Assay Buffer [6][5].
-
Substrate Preparation: Prepare a 100 mM stock of 4-NPA in acetone. Immediately before use, dilute this stock to 2 mM in Assay Buffer to minimize spontaneous baseline hydrolysis [6][5].
-
Inhibitor Preparation: Dissolve the benzenesulfonamide test compounds in DMSO. Prepare a serial dilution range (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation [5].
-
Incubation (Target Engagement): In a 96-well clear microplate, combine 50 µL of the diluted enzyme and 5 µL of the inhibitor. Incubate for 15 minutes at room temperature. Causality: This pre-incubation step is critical to allow the sulfonamide to reach binding equilibrium with the active site zinc before the substrate is introduced [5].
-
Reaction Initiation: Add 50 µL of the 2 mM 4-NPA substrate to all wells. Include a "Substrate Blank" well containing 50 µL Assay Buffer and 50 µL 4-NPA (no enzyme) [6][5].
-
Kinetic Measurement: Immediately read the absorbance at 400 nm in kinetic mode for 5–10 minutes using a microplate reader [6][5].
-
Data Analysis: Calculate the adjusted Vmax by subtracting the Substrate Blank rate from the sample rate. Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration to determine IC50 values.
Protocol B: Cell Viability Assay (MTT) for Hypoxia-Activated Benzenesulfonamides
This protocol evaluates the anti-proliferative efficacy and hypoxic selectivity of benzenesulfonamide prodrugs.
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HT29 or HCT116) at a density of 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment [2][2].
-
Compound Treatment: Treat the cells with the benzenesulfonamide derivatives at varying concentrations (e.g., 1 µM to 1000 µM) [2][2].
-
Differential Oxygen Incubation:
-
Normoxic Plate: Incubate in a standard incubator at 21% O₂, 5% CO₂ at 37°C for 72 hours.
-
Hypoxic Plate: Incubate in a dedicated hypoxia chamber at 0.2% O₂, 5% CO₂ at 37°C for 72 hours [2][2].
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals [7][6].
-
Solubilization: Carefully aspirate the media and dissolve the formazan crystals by adding 100 µL of DMSO to each well [7][6].
-
Quantification: Measure the absorbance at 570 nm. Calculate cell viability relative to the vehicle-treated control to determine the hypoxic cytotoxicity ratio (HCR).
Data Presentation & Interpretation
Quantitative evaluation of benzenesulfonamides requires comparing their affinity against ubiquitous, off-target cytosolic isoforms (hCA I, hCA II) versus tumor-associated transmembrane isoforms (hCA IX, hCA XII). A successful targeted benzenesulfonamide will demonstrate a lower Ki (higher affinity) for CA IX/XII compared to CA I/II.
Table 1: Representative Inhibition Constants ( Ki ) of Standard Benzenesulfonamides against Human CA Isoforms
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | Reference Source |
| Acetazolamide (AAZ) | 250 nM | 12 nM | 25 nM | 5.7 nM | [8][7] |
| SLC-0111 (Clinical Stage) | >10,000 nM | 960 nM | 45 nM | 4.5 nM | [9][8] |
| Compound 1b (Nitroimidazole HAP) | 166.7 nM | 30.6 nM | 7.6 nM | N/A | [10][9] |
Interpretation: As shown in Table 1, while Acetazolamide is a potent inhibitor, it lacks selectivity and strongly inhibits the off-target hCA II. Conversely, structural modifications to the benzenesulfonamide scaffold (such as the ureido linker in SLC-0111 or the nitroimidazole moiety in Compound 1b) heavily skew the selectivity profile toward the tumor-associated hCA IX and XII, validating the therapeutic design [9][8].
References
-
Vannozzi, G., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 824-837.[Link]
-
Anduran, E., et al. (2020). Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. Molecules, 25(10), 2347.[Link]
-
Fuchs, W., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819.[Link]
-
Nocentini, A., et al. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 583-597.[Link]
-
Anduran, E., et al. (2020). Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. MDPI.[Link]
-
Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7782.[Link]
-
Anduran, E., et al. (2020). Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. PubMed Central.[Link]
Sources
- 1. One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation [mdpi.com]
- 8. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors | MDPI [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(3-Hydroxypropyl)benzenesulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1). This guide provides researchers, scientists, and drug development professionals with actionable troubleshooting protocols to optimize yield, selectivity, and purity.
We evaluate two primary synthetic pathways: the classical Chlorosulfonation Route (Route A) and the Chemoselective Borane Reduction Route (Route B) .
Synthetic Workflows & Mechanistic Pathways
The synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide can be approached via two distinct mechanistic strategies. Route A relies on electrophilic aromatic substitution but requires protecting group chemistry to shield the alcohol. Route B utilizes a highly chemoselective reduction of a carboxylic acid in the presence of an unprotected sulfonamide.
Fig 1. Divergent synthetic workflows for 4-(3-Hydroxypropyl)benzenesulfonamide.
Quantitative Route Comparison
| Parameter | Route A: Chlorosulfonation | Route B: Borane Reduction |
| Starting Material | 3-Phenyl-1-propanol | 3-(4-Sulfamoylphenyl)propanoic acid |
| Key Reagents | Ac₂O, ClSO₃H, NH₄OH, K₂CO₃ | BH₃·THF |
| Overall Yield | 55 - 65% | 80 - 90% |
| Primary Byproducts | Ortho-isomer, Sulfonic acid | Unreacted starting material |
| Chemoselectivity | Moderate (requires protection) | High (no protection needed) |
| Scalability | High (cost-effective reagents) | Moderate (borane cost/safety) |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a high percentage of the ortho-isomer during the chlorosulfonation of 3-phenylpropyl acetate?
A1: Chlorosulfonation is an electrophilic aromatic substitution. While the alkyl chain is ortho/para directing, the para position is sterically favored. However, at elevated temperatures, thermodynamic control can lead to increased ortho substitution or polysulfonation[1]. To maximize para-selectivity, maintain strict temperature control. Keep the reaction strictly at 0–5 °C during the dropwise addition of chlorosulfonic acid (ClSO₃H) and do not exceed 10–15 °C during the subsequent stirring phase[2].
Q2: I am using Route B. Can I substitute Borane-THF with Lithium Aluminum Hydride (LiAlH₄) to reduce the carboxylic acid?
A2: No. LiAlH₄ is a powerful, unselective reducing agent that can cleave the S-N bond of the sulfonamide or cause over-reduction[3]. Borane (BH₃·THF), however, is highly chemoselective. It acts as an electrophilic reducing agent, rapidly coordinating to the electron-rich carbonyl oxygen of the carboxylic acid while ignoring the electron-poor sulfonamide group[4]. This self-validating chemoselectivity eliminates the need for protecting groups.
Q3: My final product from Route A is contaminated with a water-soluble impurity. What is it, and how do I remove it?
A3: This is likely the sulfonic acid byproduct (e.g., 4-(3-acetoxypropyl)benzenesulfonic acid). It forms via the hydrolysis of the sulfonyl chloride intermediate, often due to moisture in the reaction vessel or an uncontrolled exothermic aqueous quench[2]. To remove it, dissolve the crude mixture in a water-immiscible solvent (like dichloromethane) and wash with a mild aqueous base (e.g., dilute NaHCO₃). The sulfonic acid deprotonates into a water-soluble salt and partitions into the aqueous layer[2].
Q4: During the final deprotection step in Route A, my sulfonamide group is degrading. What base should I use?
A4: Strong aqueous bases (like refluxing NaOH) can sometimes cause hydrolysis of the sulfonamide back to the sulfonic acid. To ensure 100% chemoselectivity, use mild transesterification conditions: Potassium carbonate (K₂CO₃) in Methanol at room temperature. This selectively cleaves the acetate ester without affecting the robust sulfonamide group.
Fig 2. Diagnostic decision tree for chlorosulfonation yield optimization.
Step-by-Step Experimental Protocols
Protocol A: The Chlorosulfonation Route
This route is highly scalable but requires strict temperature and moisture control.
-
Protection: Dissolve 3-phenyl-1-propanol (1.0 equiv) in dichloromethane (DCM). Add pyridine (1.5 equiv) and cool to 0 °C. Dropwise add acetic anhydride (Ac₂O, 1.2 equiv). Stir at room temperature (RT) for 2 hours. Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield 3-phenylpropyl acetate.
-
Chlorosulfonation: In a flame-dried flask under N₂, cool neat chlorosulfonic acid (ClSO₃H, 4.0 equiv) to 0 °C. Slowly add 3-phenylpropyl acetate dropwise over 1 hour, maintaining the internal temperature below 5 °C[2]. Stir for an additional 2 hours at 5–10 °C.
-
Quench: Carefully pour the reaction mixture onto vigorously stirred crushed ice to prevent hydrolysis of the sulfonyl chloride[2]. Extract immediately with cold DCM. Wash the organic layer with cold saturated NaHCO₃ to remove sulfonic acid byproducts[2].
-
Amination: Dissolve the crude sulfonyl chloride in THF. Slowly add this solution to a stirred aqueous solution of ammonium hydroxide (NH₄OH, 28%, 5.0 equiv) at 0 °C. Stir for 2 hours. Extract with ethyl acetate and concentrate.
-
Deprotection: Dissolve the resulting amide in methanol. Add K₂CO₃ (0.5 equiv) and stir at RT for 4 hours. Concentrate, dilute with water, and extract with ethyl acetate. Purify via recrystallization to yield pure 4-(3-Hydroxypropyl)benzenesulfonamide.
Protocol B: The Chemoselective Reduction Route
This route offers higher yields and fewer steps, leveraging the electrophilic nature of borane.
-
Setup: Suspend 3-(4-sulfamoylphenyl)propanoic acid (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Reduction: Dropwise add a 1.0 M solution of Borane-Tetrahydrofuran complex (BH₃·THF, 2.5 equiv)[4]. Caution: Hydrogen gas is evolved. Maintain the temperature at 0 °C during the addition.
-
Propagation: Remove the ice bath and allow the reaction to warm to RT. Stir for 12 hours. The suspension will gradually clear as the reduction proceeds.
-
Quench: Cool the reaction back to 0 °C. Carefully and slowly add methanol dropwise to destroy excess borane until gas evolution ceases.
-
Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Recrystallize from ethanol/water to yield the target compound.
References
-
Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene? Quora. Available at: 1
-
Reductions in Organic Synthesis. Recent Advances and Practical Applications. DOKUMEN.PUB. Available at: 3
-
Minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions. Benchchem. Available at: 2
-
Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH₂(BH₃)₂, a Hydroboration Reagent with Reducing Capability between NaBH₄ and LiAlH₄. ResearchGate. Available at: 4
Sources
Technical Support Center: Benzenesulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for benzenesulfonamide synthesis. As a team of Senior Application Scientists, we understand that while the reaction of a benzenesulfonyl chloride with an amine appears straightforward, a number of side reactions can compromise yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Target Benzenesulfonamide
Question: My reaction is resulting in a significantly lower yield of the desired benzenesulfonamide than anticipated. What are the likely causes and how can I rectify this?
Answer: Low yields in benzenesulfonamide synthesis are a common problem and can often be traced back to a few key side reactions and suboptimal conditions. The most frequent culprits are the hydrolysis of your starting sulfonyl chloride, the formation of a disulfonated byproduct with primary amines, and issues related to the choice of base.
Troubleshooting Steps & Mechanistic Explanations:
-
Aggressive Moisture Control: Benzenesulfonyl chloride is highly reactive towards nucleophiles, and water is a potent one. Hydrolysis of the sulfonyl chloride to the unreactive benzenesulfonic acid is a primary pathway for yield loss.[1][2]
-
Expert Protocol: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, and for particularly sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection and Amine Reactivity: The choice of base is critical. Its role is to neutralize the HCl generated during the reaction. However, the base can also influence side reactions.
-
Expertise & Experience: Pyridine is often used as it can also act as a nucleophilic catalyst. However, for amines with low nucleophilicity, pyridine can compete with the amine for the benzenesulfonyl chloride, forming an unreactive pyridinium salt. In such cases, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a superior choice.
-
-
Strict Temperature Management: The reaction is exothermic. Uncontrolled temperature increases can accelerate side reactions and lead to the degradation of starting materials or the desired product.[3]
-
Expert Protocol: The addition of benzenesulfonyl chloride to the amine solution should be performed at a reduced temperature, typically 0 °C, to manage the exotherm. Once the addition is complete, the reaction can be allowed to gradually warm to room temperature.
-
Workflow for Yield Optimization:
Caption: A workflow for troubleshooting and optimizing benzenesulfonamide yield.
Issue 2: Formation of a Disulfonated Byproduct with Primary Amines
Question: My mass spectrometry and NMR data indicate the presence of a significant amount of a disulfonated product. How can I suppress this side reaction?
Answer: Disulfonylation is a frequent side reaction when using primary amines.[4] It occurs when the initially formed monosulfonamide, which still possesses an acidic proton on the nitrogen, is deprotonated by the base. The resulting sulfonamide anion then acts as a nucleophile, attacking a second molecule of benzenesulfonyl chloride.
Troubleshooting Steps & Mechanistic Explanations:
-
Stoichiometric Control: An excess of benzenesulfonyl chloride will drive the reaction towards the disulfonated product.
-
Expert Protocol: Employ a 1:1 molar ratio of amine to benzenesulfonyl chloride. A slight excess of the amine can be beneficial to ensure the complete consumption of the sulfonyl chloride.
-
-
Strategic Base Selection: The strength and steric bulk of the base are critical in preventing the deprotonation of the monosulfonamide.
-
Expertise & Experience: While triethylamine is often effective, a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) provides greater steric hindrance around the sulfonamide nitrogen, making deprotonation less favorable.
-
Comparative Data on Common Bases:
| Base | pKa | Nucleophilicity | Steric Hindrance | Primary Application |
| Pyridine | ~5.2 | Moderate | Low | General-purpose base and catalyst. |
| Triethylamine (TEA) | ~10.8 | Low | Moderate | Good for avoiding N-sulfonylation of the base itself. |
| DIPEA | ~10.7 | Very Low | High | Excellent for preventing disulfonylation of primary amines. |
Issue 3: An Insoluble Precipitate Forms Early in the Reaction
Question: Immediately after adding the benzenesulfonyl chloride to my amine, a white precipitate formed, and the reaction seems to have stalled. What is happening?
Answer: The precipitate is almost certainly the hydrochloride salt of your starting amine. This occurs because the reaction between the amine and benzenesulfonyl chloride produces one equivalent of hydrochloric acid (HCl). This HCl then protonates the unreacted amine, which is basic. The resulting ammonium salt is generally insoluble in common organic solvents and is no longer nucleophilic, thus halting the desired reaction.
Troubleshooting Steps & Mechanistic Explanations:
-
The Essential Role of a Base: A base must be present in the reaction mixture to act as an "HCl scavenger," neutralizing the acid as it is formed.
-
Expertise & Experience: The base should be sufficiently strong to neutralize HCl but chosen to avoid the side reactions mentioned earlier. Pyridine, TEA, or DIPEA are standard choices.
-
-
Correct Order of Reagent Addition: The sequence of adding your reagents can prevent this issue.
-
Expert Protocol: Always dissolve the amine and the base together in the solvent before the slow, dropwise addition of the benzenesulfonyl chloride. This ensures that a base is immediately available to neutralize the HCl as it is generated.
-
Diagram of Reagent Interactions:
Caption: The interplay of reagents in benzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to use an aqueous base like sodium hydroxide?
A1: The use of strong aqueous bases like NaOH is generally discouraged in a standard single-phase organic reaction due to the high reactivity of benzenesulfonyl chloride with water, which leads to rapid hydrolysis.[1][2] However, this approach, known as the Schotten-Baumann reaction, can be effective under specific biphasic conditions where the reaction is vigorous and the amine is sufficiently reactive to compete with hydrolysis.[5][6][7] Careful control of stoichiometry, temperature, and agitation is paramount for success with this method.
Q2: My starting amine has poor solubility in the chosen solvent. What are my options?
A2: Poor solubility can significantly hinder the reaction rate. Consider the following:
-
Solvent Screening: Explore a range of anhydrous solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or 1,4-dioxane.
-
Gentle Warming: A modest increase in temperature may improve solubility, but this must be carefully balanced against the potential for accelerating side reactions.
-
Co-solvent System: The addition of a small amount of a co-solvent that is known to dissolve the amine can be an effective strategy.
Q3: How is the Hinsberg test relevant to my synthesis?
A3: The Hinsberg test is a classic chemical method for distinguishing between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride in the presence of aqueous alkali.[8][9][10][11][12] The principles of this test are directly applicable to understanding potential side reactions in your synthesis.
-
Primary amines form a sulfonamide that is soluble in alkali because the remaining proton on the nitrogen is acidic. This same acidity is what allows for the potential of a second sulfonylation (disulfonylation) if excess sulfonyl chloride is present.
-
Secondary amines form a sulfonamide that is insoluble in alkali as it lacks an acidic proton on the nitrogen.
-
Tertiary amines generally do not react to form a stable sulfonamide.[9][10]
Understanding this reactivity can help you anticipate the behavior of your specific amine substrate under the reaction conditions.
References
-
Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. [Link]
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]
-
Grokipedia. Hinsberg reaction. [Link]
-
BYJU'S. Hinsberg Reagent And Test. [Link]
-
Grokipedia. Benzenesulfonyl chloride. [Link]
-
Vedantu. Hinsberg Reagent and Test: Distinguishing Amines Easily. [Link]
-
Collegedunia. Hinsberg's Reagent: Test, Preparation, Determination and Pathways. [Link]
-
White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
-
Jinli Chemical. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]
-
ResearchGate. (2025, August 7). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937–2945. [Link]
Sources
- 1. Benzenesulfonyl chloride â Grokipedia [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 9. Hinsberg reaction â Grokipedia [grokipedia.com]
- 10. byjus.com [byjus.com]
- 11. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 12. collegedunia.com [collegedunia.com]
Technical Support Center: Purification of 4-(3-Hydroxypropyl)benzenesulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 4-(3-Hydroxypropyl)benzenesulfonamide. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of 4-(3-Hydroxypropyl)benzenesulfonamide and how can I detect them?
Understanding the potential impurities is the first step toward effective purification. Given the structure of 4-(3-Hydroxypropyl)benzenesulfonamide, impurities typically arise from the synthetic route. A common synthesis involves the reaction of a benzenesulfonyl chloride derivative with 3-amino-1-propanol.
Common Impurities:
-
Unreacted Starting Materials: Such as the corresponding benzenesulfonyl chloride or 3-amino-1-propanol.
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to form the corresponding benzenesulfonic acid, a highly polar impurity.[1]
-
Solvent Residues: Residual solvents from the reaction or a previous work-up step.
Detection Methods: A preliminary purity assessment can be efficiently conducted using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your crude sample on a silica gel plate and develop it with a solvent system like ethyl acetate/hexane or methanol/dichloromethane.[2][3] Impurities will typically appear as separate spots with different Retention Factor (Rf) values. Unreacted starting materials and more non-polar by-products will have higher Rf values, while highly polar impurities like sulfonic acids may remain on the baseline.
For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
Q2: How do I choose the best purification strategy: Recrystallization, Column Chromatography, or Preparative HPLC?
The optimal strategy depends on the impurity profile, the quantity of material, and the desired final purity.
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid sample, especially if the product is highly crystalline. It is ideal for large quantities of material where the purity is already reasonably high (>90%).
-
Column Chromatography: This is the workhorse for purification when dealing with significant quantities of impurities or when separating compounds with different polarities.[4] It is highly versatile for purifying quantities ranging from milligrams to many grams.
-
Preparative HPLC: This technique offers the highest resolution and is best suited for separating very similar compounds or for achieving very high purity (>99.5%) on a smaller scale (milligrams to a few grams).
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the impurity concentration is very high.[5]
Solutions:
-
Re-dissolve and Add Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool more slowly.[5]
-
Change Solvent System: The solvent might be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[5]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[5]
Protocol 1: Single-Solvent Recrystallization
This is the most common method, relying on a solvent where the compound is highly soluble when hot and poorly soluble when cold.[6]
Step-by-Step Methodology:
-
Solvent Selection: Test small amounts of your compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate) to find one that meets the criteria. An ethanol/water mixture is a good starting point for many sulfonamides.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (use a boiling chip) until the compound just dissolves completely.[6]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel to remove them. This prevents the desired compound from crystallizing prematurely.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
| Solvent System | Suitability for Sulfonamides | Notes |
| Ethanol/Water | High | Often provides good crystals. The ratio can be tuned. |
| Isopropanol/Water | High | Similar to ethanol/water, a good alternative.[5] |
| Methanol | Moderate | Many sulfonamides are soluble in methanol.[8][9] |
| Ethyl Acetate | Moderate | Can be effective, but check solubility carefully. |
Troubleshooting Guide 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[4]
Q: How do I select the right solvent system (mobile phase)?
The key is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4 on a TLC plate.[10] This provides the best separation on a column.
TLC-Based Selection:
-
Dissolve a small amount of your crude material in a solvent like dichloromethane.
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system. Start with common mixtures like Ethyl Acetate/Hexane or Methanol/Dichloromethane.[2][3]
-
Visualize the plates under UV light. The ideal system will show good separation between the spot for your product and the spots for impurities.
Common Solvent Systems for Polar Aromatic Compounds:
| Mobile Phase System | Polarity | Use Case |
| Ethyl Acetate / Hexane | Low to Medium | A standard system for a wide range of compounds. Good for less polar impurities.[2][3] |
| Methanol / Dichloromethane | Medium to High | Excellent for more polar compounds like 4-(3-Hydroxypropyl)benzenesulfonamide.[2][3] |
| Chloroform / n-Butanol | Medium | Has been used successfully for separating sulfonamides.[11] |
Note: For sulfonamides, which are weakly acidic, adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes improve peak shape and reduce tailing. Conversely, if the compound sticks to the acidic silica, 1-3% triethylamine can be added.[2]
Protocol 2: Flash Column Chromatography
Step-by-Step Methodology:
-
Column Packing: Select an appropriately sized column. Fill it with a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the product weight) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10] This technique generally provides better resolution than loading the sample as a concentrated solution.
-
Elution: Begin eluting with your chosen mobile phase. Start with a lower polarity mixture and you can gradually increase the polarity (a "gradient elution") to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(3-Hydroxypropyl)benzenesulfonamide.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 9. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-(3-Hydroxypropyl)benzenesulfonamide Purification Challenges
Welcome to the Technical Support Center for 4-(3-Hydroxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 4-(3-Hydroxypropyl)benzenesulfonamide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4-(3-Hydroxypropyl)benzenesulfonamide that influence its purification?
A1: Understanding the physicochemical properties of 4-(3-Hydroxypropyl)benzenesulfonamide is fundamental to designing an effective purification strategy. Its structure, possessing both a polar sulfonamide group and a hydroxyl group, alongside a non-polar benzene ring, gives it moderate polarity.
Table 1: Physicochemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | [1][2] |
| Molecular Weight | 215.27 g/mol | [1][2] |
| Appearance | Solid | [3] |
| XLogP3 | 0.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The presence of both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the oxygen atoms of the sulfonamide and hydroxyl groups) dictates its solubility in various solvents. The XLogP3 value of 0.1 suggests a relatively balanced hydrophilic and lipophilic character, which can make solvent selection for recrystallization and chromatography challenging.[4]
Q2: What are the most common impurities encountered during the synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide?
A2: Impurities in the synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide typically stem from the starting materials or side reactions. Common synthetic routes may involve the reaction of a sulfonyl chloride with ammonia. Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding sulfonyl chloride.
-
Hydrolysis Products: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, a highly polar impurity.[5]
-
Side-Products: Depending on the specific synthetic route, other related sulfonamides or byproducts from reactions involving the propyl chain could be present.
Q3: Which analytical techniques are most suitable for assessing the purity of 4-(3-Hydroxypropyl)benzenesulfonamide?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is highly effective for separating the target compound from both more polar and less polar impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or impurities with distinct signals.[6][7]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the desired product.
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
Possible Cause 1: Inappropriate Solvent Choice The chosen solvent may have too high a solubility for the sulfonamide, even at low temperatures, leading to significant product loss in the mother liquor.[8]
Solution:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures. Given the compound's moderate polarity, consider solvent systems like ethanol-water, isopropanol-water, or ethyl acetate-heptane.[6][8]
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed, then allow it to cool slowly.[9]
Possible Cause 2: Premature Crystallization If a hot filtration step is used to remove insoluble impurities, the product can crystallize prematurely in the funnel or on the filter paper.[8]
Solution:
-
Pre-heated Glassware: Ensure all glassware used for hot filtration is pre-heated in an oven.
-
Rapid Filtration: Perform the filtration as quickly as possible to minimize cooling.
-
Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound completely.
Issue 2: "Oiling Out" During Recrystallization
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[8] This is often due to the melting point of the solid being lower than the boiling point of the solvent or a high concentration of impurities.[8]
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[8]
-
Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[8]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[8][9]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[8]
Issue 3: Persistent Impurities Observed by HPLC/NMR
Possible Cause: Co-elution or Similar Solubility Profiles Some impurities may have very similar polarity and solubility to 4-(3-Hydroxypropyl)benzenesulfonamide, making separation by recrystallization or standard chromatography difficult.
Solution: Advanced Chromatographic Techniques
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in reverse-phase chromatography.[10][11] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[11]
dot
Sources
- 1. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide | 13379-98-1 [sigmaaldrich.com]
- 4. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of sulfonyl chlorides during synthesis
Technical Support Center: Sulfonyl Chloride Synthesis & Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the erratic yields and poor stability of sulfonyl chlorides.
Sulfonyl chlorides are indispensable electrophiles in drug development, primarily used to synthesize sulfonamides. However, the highly electrophilic S(VI) center makes them notoriously susceptible to hydrolytic degradation and thermal decomposition. This guide moves beyond basic troubleshooting; it dissects the chemical causality behind these failures and provides self-validating, field-tested protocols to ensure your synthetic workflows are robust and reproducible.
Part 1: Mechanistic Root Causes of Decomposition
To prevent decomposition, we must first understand the two primary pathways of sulfonyl chloride failure:
-
Hydrolytic Degradation: Water acts as a nucleophile, attacking the electrophilic sulfur atom. This displaces the chloride ion (Cl⁻), irreversibly forming the corresponding sulfonic acid and hydrogen chloride (HCl) gas[1]. This is the leading cause of yield loss during aqueous workups[2].
-
Thermal SO₂ Extrusion: Particularly prevalent in heteroaromatic systems (e.g., α
and γ -substituted pyridines), the sulfonyl chloride motif can undergo formal SO₂ extrusion at room temperature, collapsing into an aryl chloride byproduct[3].
Mechanistic pathways of sulfonyl chloride synthesis, degradation, and stabilization.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield drops significantly after the aqueous workup. How can I prevent hydrolysis? A1: Hydrolysis is a kinetic process accelerated by temperature and prolonged biphasic contact. If your sulfonyl chloride remains in the aqueous layer or gets trapped in an emulsion, it will degrade[2].
-
Causality: The activation energy for nucleophilic attack by water is easily overcome at room temperature.
-
Solution: Always quench your reactions over cracked ice to maintain the temperature below 5 °C[4]. Perform rapid extractions using a solvent with high partition coefficients for sulfonyl chlorides (e.g., Dichloromethane or Ethyl Acetate). If an emulsion forms, immediately add cold saturated brine (NaCl) to increase the ionic strength of the aqueous phase, forcing the organic product out and breaking the emulsion[2].
Q2: I am synthesizing a heteroaromatic sulfonyl chloride (e.g., pyridine-2-sulfonyl chloride), but it decomposes before I can isolate it. Are there alternatives? A2: You are experiencing inherent structural instability. α
- and γ -isomeric pyridines undergo rapid formal SO₂ extrusion, while β -isomers are highly sensitive to trace water[3].
-
Solution: Bypass the isolation of the chloride entirely. You can either perform an in-situ nucleophilic quench by adding your target amine directly to the reaction mixture[5], or you can convert the sulfonyl chloride to a Sulfonyl Fluoride (SuFEx) . By adding KHF₂ to the one-pot mixture, you exchange the S-Cl bond for an S-F bond. Sulfonyl fluorides are thermodynamically stable to hydrolysis and thermal decomposition (stable at 130 °C for hours) but remain highly reactive toward amines under specific conditions[6],[7].
Q3: During the Sandmeyer-type synthesis from an aniline, I am seeing a massive amount of diaryl sulfone and aryl chloride byproducts. What is failing? A3: This points to a failure in temperature control during diazotization and an imbalance in your catalytic cycle.
-
Causality: If the temperature rises above 5 °C during the addition of sodium nitrite, the intermediate diazonium salt undergoes uncontrolled decomposition, leading to the Sandmeyer byproduct (aryl chloride) instead of reacting with SO₂[4]. Furthermore, if you are using CuCl₂ as a catalyst, it must be reduced to Cu(I) by SO₂ to be active.
-
Solution: Maintain the internal temperature between -5 °C and 0 °C. Switch your catalyst to Copper(I) chloride (CuCl), which allows for a massive reduction in catalyst loading (0.02 equiv vs. 0.25 equiv) and prevents the stalling that leads to diaryl sulfone formation[4].
Q4: I am oxidizing thiols to sulfonyl chlorides using aqueous chlorine gas, but it's harsh and non-selective. What is a better reagent system? A4: Aqueous chlorine is outdated and prone to over-oxidation. The modern standard is Oxidative Chlorination using Hydrogen Peroxide (H₂O₂) combined with Thionyl Chloride (SOCl₂) or Zirconium Tetrachloride (ZrCl₄)[8],[9].
-
Causality: H₂O₂/SOCl₂ generates highly reactive, transient chlorinating species that convert thiols to sulfonyl chlorides in 1 to 5 minutes at room temperature. Because the reaction is so fast, hydrolytic side-reactions are outcompeted, resulting in >95% yields with high chemoselectivity[8]. Alternatively, N-chlorosuccinimide (NCS) can be used for a milder, environmentally benign approach[10].
Part 3: Quantitative Data & Reagent Selection
Table 1: Comparison of Oxidative Chlorination Systems for Thiol Conversion
| Reagent System | Reaction Time | Typical Yield | Byproducts / Waste | Notes |
| Cl₂ (aq) | 1 - 3 hours | 60 - 75% | HCl, Over-oxidized species | Harsh, toxic gas required. High hydrolysis risk. |
| H₂O₂ / SOCl₂ | 1 - 5 mins | 85 - 97% | H₂O, trace SO₂ | Highly Recommended. Excellent chemoselectivity[8]. |
| H₂O₂ / ZrCl₄ | 1 - 10 mins | 80 - 95% | H₂O, Zr salts | Mild conditions, environmentally benign[9]. |
| NCS / HCl | 2 - 4 hours | 70 - 90% | Succinimide | Easy to handle solid; succinimide is easily washed away[10]. |
Table 2: Stability Profiles of Heteroaromatic Sulfonyl Halides[3],[7]
| Heterocycle Motif | Sulfonyl Chloride Stability | Primary Degradation Pathway | Sulfonyl Fluoride Alternative |
| Pyridine ( α / γ ) | Minutes to Hours | SO₂ Extrusion | Stable > 12 months |
| Pyridine ( β ) | Days | Hydrolysis | Stable > 12 months |
| Pyrazole / Imidazole | ~6 Months | Hydrolysis | Highly Stable |
| Thiazole (4- / 5-) | < 1 Month | Complex Decomposition | Stable > 14 months |
Part 4: Validated Experimental Protocols
Protocol A: Rapid Oxidative Chlorination of Thiols (H₂O₂ / SOCl₂ Method)
This protocol minimizes hydrolysis by utilizing a highly rapid kinetic conversion[8].
-
Preparation: In an oven-dried round-bottom flask, dissolve the thiol substrate (2.0 mmol) in anhydrous acetonitrile (CH₃CN, 10 mL).
-
Reagent Addition: Add Thionyl Chloride (SOCl₂, 2.0 mmol, 0.14 mL) to the stirring solution at 25 °C.
-
Oxidation: Dropwise, add 30% aqueous Hydrogen Peroxide (H₂O₂, 6.0 mmol, 0.6 mL). Caution: Mild exotherm.
-
Monitoring: Stir vigorously for 1 to 5 minutes. The reaction is self-validating; a color change and complete consumption of the starting material (monitor by TLC, Hexanes/EtOAc) indicates completion.
-
Quench & Extraction: Immediately quench by pouring into 10 mL of ice-cold water. Extract rapidly with cold Ethyl Acetate (4 × 5 mL).
-
Isolation: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum (< 30 °C water bath) to afford the pure sulfonyl chloride.
Protocol B: Aqueous Sandmeyer-Type Synthesis (CuCl Catalyzed)
Optimized for electron-deficient anilines, preventing diazonium decomposition[4].
-
Diazotization: Suspend the aniline (10 mmol) in 36% w/w HCl (15 mL). Cool the slurry to -5 °C using an ice/acetone bath.
-
Nitrite Addition: Dropwise, add a solution of Sodium Nitrite (NaNO₂, 11 mmol) in water (5 mL) over 30 minutes. Critical: Maintain internal temperature below 0 °C to prevent Sandmeyer byproducts. Stir for an additional 15 minutes.
-
SO₂ Preparation: In a separate flask, dissolve SO₂ gas (or use SOCl₂ as a surrogate) in water at 0 °C. Add Copper(I) chloride (CuCl, 0.2 mmol).
-
Coupling: Slowly transfer the cold diazonium slurry into the CuCl/SO₂ solution, maintaining the temperature between -3 °C and 3 °C. Nitrogen gas evolution validates the reaction progress.
-
Workup: Once gas evolution ceases, extract the mixture immediately with cold Dichloromethane (DCM). Wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo.
Step-by-step workflow for the isolation of sulfonyl chlorides minimizing hydrolytic decomposition.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. ACS Publications (Journal of Organic Chemistry).[Link]
-
Wright, S. W., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications (Organic Process Research & Development).[Link]
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
PMC. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography. National Institutes of Health.[Link]
-
MDPI. One-Pot Synthesis of P(O)-N Containing Compounds Using N-Chlorosuccinimide. MDPI. [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sulfonylation of Primary Alcohols
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the activation of primary alcohols. Converting a poor hydroxyl leaving group into an excellent sulfonate leaving group (such as a tosylate or mesylate) is a cornerstone of organic synthesis[1]. However, achieving high yields, preventing side reactions, and ensuring chemoselectivity requires a deep understanding of the underlying reaction mechanics.
This guide provides field-proven insights, self-validating protocols, and targeted troubleshooting strategies to optimize your sulfonylation workflows.
Core Principles & Reaction Mechanics
The fundamental causality behind sulfonylation is the transformation of the hydroxyl group (-OH) into a resonance-stabilized sulfonate ester (-OTs or -OMs)[1]. Because the sulfonate anion can distribute its negative charge across the sulfonyl oxygen atoms, it becomes an exceptional leaving group for downstream nucleophilic substitution ( SN2 ) or elimination reactions.
To drive this reaction efficiently, we typically employ a sulfonyl chloride (e.g., TsCl or MsCl) in the presence of a base. The base serves a dual purpose: it neutralizes the highly acidic HCl byproduct and, in the case of nucleophilic bases like 4-dimethylaminopyridine (DMAP), actively catalyzes the reaction by forming a highly electrophilic sulfonylpyridinium intermediate[2][3].
Logical workflow of DMAP-catalyzed alcohol sulfonylation.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the physical observations during the procedure inherently confirm that the chemistry is proceeding correctly. Below are two optimized methodologies for primary alcohol sulfonylation.
Protocol A: Standard Tosylation using TsCl and DMAP (Anhydrous)
This is the industry-standard approach for typical to moderately hindered primary alcohols[2].
Reagents:
-
Primary Alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 equiv)
-
Triethylamine (TEA) (1.5–2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
Step-by-Step Methodology:
-
Preparation: Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere (nitrogen or argon)[2].
-
Base Addition: Add TEA (1.5 equiv) and the DMAP catalyst (0.2 equiv). Stir to ensure complete dissolution.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Starting cold maximizes the kinetic difference between primary and secondary positions and suppresses exothermic side reactions.
-
Electrophile Addition: Slowly add TsCl (1.5 equiv) portion-wise.
-
Reaction Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to naturally warm to 15–20 °C and stir for 2–12 hours[2]. Self-Validation: The formation of a white precipitate (triethylammonium chloride) visually confirms that the substitution is occurring.
-
Work-up: Quench with deionized water. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO3 , and brine[4].
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude tosylate[2].
Protocol B: Green Chemistry Mesylation (Water-Solvent Method)
For industrial scale-up or moisture-tolerant substrates, employing water as a solvent reduces environmental impact and avoids toxic halogenated solvents[4][5].
Step-by-Step Methodology:
-
Suspension: Suspend the primary alcohol (1.0 equiv), a catalytic amine (e.g., N,N-dimethylbutylamine, 0.1 equiv), and K2CO3 (1.5 equiv) in water[4][5].
-
Controlled Addition: With vigorous stirring at 20–25 °C, add methanesulfonyl chloride (MsCl) (1.5 equiv) dropwise over 1 hour using a microfeeder[4].
-
pH Maintenance (Critical): Simultaneously add a 5–7 M aqueous KOH solution via a pH controller to strictly maintain the pH at ~10[4][5]. Causality: Sulfonyl chlorides hydrolyze rapidly in water. Maintaining pH 10 ensures the alcohol is sufficiently deprotonated to attack the MsCl faster than the competing water hydrolysis pathway[5].
-
Extraction: Once TLC indicates completion, extract the product using ethyl acetate, wash with brine, dry, and concentrate[4].
Troubleshooting Guides & FAQs
Q1: Instead of the desired tosylate, I am isolating an alkyl chloride byproduct. Why is this happening?
A1: You are experiencing competitive chlorination . When a primary alcohol reacts with TsCl, the byproduct is a chloride ion ( Cl− ). If the reaction is heated, left for an extended period, or if the substrate contains electron-withdrawing groups that stabilize a transient carbocation, the Cl− ion can act as a nucleophile. It will attack the newly formed, highly reactive tosylate via an SN2 displacement, generating an alkyl chloride[6]. Resolution: Keep the reaction temperature strictly at or below room temperature, monitor closely via TLC to quench immediately upon completion, or switch to a sulfonyl anhydride (e.g., Ts2O ) which generates a non-nucleophilic sulfonate byproduct instead of a chloride ion.
Mechanism of competitive chlorination side-reactions.
Q2: My sterically hindered primary alcohol shows poor conversion, even after 24 hours. How can I drive the reaction?
A2: Steric hindrance prevents the alcohol from efficiently attacking the bulky sulfonyl chloride. You must enhance the electrophilicity of the sulfonating agent. Resolution: Ensure you are using a catalytic amount of DMAP (0.1–0.2 equiv)[2]. If DMAP is insufficient, consider utilizing 1-Tosylimidazole . The imidazole ring acts as a superior activating group, stabilizing the transition state and facilitating nucleophilic attack even by hindered alcohols[3].
Q3: I have a substrate with both a primary and a secondary hydroxyl group. How do I selectively sulfonylate only the primary alcohol?
A3: Achieving mono-selectivity requires exploiting the steric differences between the two hydroxyl environments[7]. Resolution:
-
Lower the temperature to 0 °C or -20 °C to maximize kinetic differentiation[7].
-
Use a syringe pump to add exactly 0.95 to 1.0 equivalents of the sulfonyl chloride slowly, keeping the electrophile concentration low[7].
-
Use a bulkier sulfonating agent. For example, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is significantly bulkier than MsCl or TsCl and will almost exclusively react with the less hindered primary alcohol.
Quantitative Data & Optimization Parameters
To aid in experimental design, summarize your reagent selection using the comparative data tables below.
Table 1: Comparison of Common Sulfonylating Agents
| Reagent | Steric Bulk | Relative Reactivity | Primary vs Secondary Selectivity | Common Solvents | Risk of Competitive Chlorination |
| MsCl (Methanesulfonyl Chloride) | Low | High | Moderate | DCM, THF, Water[4] | High (if overheated) |
| TsCl (p-Toluenesulfonyl Chloride) | Moderate | Moderate | High | DCM, Pyridine[2] | Moderate[6] |
| Ts2O (Tosyl Anhydride) | Moderate | Very High | High | DCM, Pyridine | None (No Cl− generated) |
| TPS-Cl (Trisyl Chloride) | Very High | Low | Very High | Pyridine | Low |
Table 2: Base & Catalyst Optimization Matrix
| Base / Catalyst System | Primary Function | Ideal Substrate Profile | Notes |
| Pyridine (Neat) | Solvent & Base | Standard primary alcohols | Can be difficult to remove during work-up; requires 1M HCl washes. |
| TEA + DCM | Base | Acid-sensitive substrates | Requires strict anhydrous conditions. |
| TEA + DMAP (cat.) | Base + Nucleophilic Catalyst | Sterically hindered alcohols | DMAP accelerates the reaction by orders of magnitude[2]. |
| KOH / Amine (cat.) | Base + Phase Transfer | Water-tolerant substrates | Green chemistry approach; requires strict pH control (~10)[5]. |
References
- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem Benchchem
- p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent - Benchchem Benchchem
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate ResearchG
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem Benchchem
- Technical Support Center: Strategies for the Selective Mesyl
- 1-Tosylimidazole | 2232-08-8 - Benchchem Benchchem
Sources
- 1. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Tosylimidazole | 2232-08-8 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 4-(3-Hydroxypropyl)benzenesulfonamide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide, this technical support guide provides in-depth troubleshooting strategies and frequently asked questions. Our focus is to equip you with the necessary knowledge to identify, mitigate, and resolve issues related to byproduct formation, ensuring the integrity and purity of your synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the root causes of common problems and providing actionable solutions.
Question 1: My final product, 4-(3-Hydroxypropyl)benzenesulfonamide, shows a lower than expected yield and appears as an impure oil, even after purification. What are the likely byproducts?
Answer:
Low yields and purification difficulties often point to the presence of persistent byproducts. The nature of these impurities is highly dependent on your chosen synthetic route. Let's explore the two most common pathways and their associated byproducts.
Route A: Reduction of 3-(4-Sulfamoylphenyl)propanoic Acid
This route involves the reduction of a carboxylic acid to a primary alcohol. While effective, this transformation can be challenging and may lead to several byproducts:
-
Incomplete Reduction: The most common issue is the presence of the starting material, 3-(4-sulfamoylphenyl)propanoic acid , or the intermediate aldehyde, 4-(3-oxopropyl)benzenesulfonamide . The aldehyde is often highly reactive and may not accumulate in large quantities but can participate in subsequent side reactions.
-
Over-reduction: While less common for carboxylic acid reductions, aggressive reducing agents could potentially affect the sulfonamide group, though this is generally a very stable functional group.
-
Dimerization/Polymerization: The intermediate aldehyde can undergo self-condensation reactions (aldol condensation) under certain conditions, leading to higher molecular weight impurities that are difficult to remove.
Route B: Sulfonation of 3-Phenylpropan-1-ol
This approach involves the direct sulfonation of the aromatic ring of 3-phenylpropan-1-ol. The use of strong sulfonating agents like chlorosulfonic acid can lead to a different set of byproducts:
-
Isomeric Byproducts: The primary byproduct is often the ortho-isomer, 2-(3-hydroxypropyl)benzenesulfonamide . The ratio of para to ortho substitution is influenced by reaction temperature and the specific sulfonating agent used.
-
Di-sulfonated Products: Under harsh conditions or with an excess of the sulfonating agent, di-sulfonation of the aromatic ring can occur, leading to the formation of 4-(3-hydroxypropyl)benzene-1,3-disulfonamide .
-
Sulfone Formation: A common side reaction in sulfonation is the formation of a sulfone byproduct, bis(4-(3-hydroxypropyl)phenyl)sulfone . This occurs through the intermolecular reaction of the initially formed sulfonyl chloride or sulfonic acid with another molecule of 3-phenylpropan-1-ol.
-
Chlorinated Byproduct: When using chlorosulfonic acid, a potential byproduct is 4-(3-chloropropyl)benzenesulfonamide , arising from the reaction of the alcohol with the HCl generated in situ or with the chlorosulfonating agent itself.
To definitively identify the byproducts in your sample, a thorough analytical characterization using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential.
Question 2: My ¹H NMR spectrum of the purified product shows unexpected signals in the aromatic region and additional triplets in the aliphatic region. How can I identify these impurities?
Answer:
Interpreting unexpected NMR signals is key to identifying byproducts. Here’s a breakdown of how to approach this based on the likely impurities from the synthetic routes discussed:
Table 1: Expected ¹H NMR Signals for 4-(3-Hydroxypropyl)benzenesulfonamide and Potential Byproducts
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Other Characteristic Signals (ppm) |
| 4-(3-Hydroxypropyl)benzenesulfonamide (Product) | ~7.8 (d, 2H), ~7.4 (d, 2H) | ~3.6 (t, 2H, -CH₂OH), ~2.7 (t, 2H, Ar-CH₂-), ~1.9 (quint, 2H, -CH₂CH₂CH₂-) | ~4.8 (s, 2H, -SO₂NH₂), ~4.5 (t, 1H, -OH) |
| 3-(4-Sulfamoylphenyl)propanoic acid (Starting Material) | ~7.8 (d, 2H), ~7.4 (d, 2H) | ~2.9 (t, 2H), ~2.6 (t, 2H) | ~12.0 (br s, 1H, -COOH) |
| 4-(3-Oxopropyl)benzenesulfonamide (Intermediate) | ~7.9 (d, 2H), ~7.5 (d, 2H) | ~3.2 (t, 2H), ~2.9 (t, 2H) | ~9.8 (t, 1H, -CHO) |
| 2-(3-Hydroxypropyl)benzenesulfonamide (Ortho Isomer) | Multiplet in the range of ~7.2-7.9 | Similar to the para isomer | - |
| 4-(3-Chloropropyl)benzenesulfonamide | ~7.8 (d, 2H), ~7.4 (d, 2H) | ~3.6 (t, 2H, -CH₂Cl), ~2.8 (t, 2H, Ar-CH₂-), ~2.1 (quint, 2H, -CH₂CH₂CH₂-) | ~4.8 (s, 2H, -SO₂NH₂) |
Troubleshooting Steps:
-
Compare with Starting Material: Run an NMR of your starting material to see if any of the unexpected peaks correspond to unreacted material.
-
Look for Isomeric Patterns: The presence of complex multiplets in the aromatic region instead of two clean doublets is a strong indicator of ortho/para isomers.
-
Identify Functional Group Signals: Look for characteristic signals of other functional groups, such as a broad singlet around 12 ppm for a carboxylic acid or a triplet around 9.8 ppm for an aldehyde.
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.
Question 3: My HPLC analysis shows a main peak for the product, but also several smaller, poorly resolved peaks. How can I improve the separation and identify these impurities?
Answer:
Optimizing your HPLC method is crucial for resolving and identifying impurities. Here's a systematic approach:
HPLC Method Development Protocol:
-
Column Selection: A C18 reversed-phase column is a good starting point for separating compounds with moderate polarity like 4-(3-Hydroxypropyl)benzenesulfonamide and its likely byproducts.
-
Mobile Phase Optimization:
-
Solvent System: A common mobile phase is a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Gradient Elution: Start with a shallow gradient (e.g., 5% to 95% organic solvent over 30-40 minutes) to get a broad overview of all components in your mixture.
-
Isocratic vs. Gradient: If the initial gradient shows that all impurities elute close to the main peak, an isocratic method with an optimized solvent ratio might provide better resolution. If impurities have a wide range of polarities, a well-designed gradient is necessary.
-
-
Detection Wavelength: Use a UV detector set to a wavelength where both the product and potential byproducts have significant absorbance (e.g., around 230-254 nm for aromatic compounds). A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, which can aid in identification.
-
Peak Identification:
-
Spiking: Inject a sample of your starting material to confirm its retention time.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of each eluting peak can provide the molecular weight of the compound, allowing you to propose a structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the sulfonation of 3-phenylpropan-1-ol?
The formation of the ortho-isomer, 2-(3-hydroxypropyl)benzenesulfonamide , is typically the most common byproduct. The ratio of para to ortho substitution can be influenced by controlling the reaction temperature. Lower temperatures generally favor the formation of the para isomer.
Q2: How can I minimize the formation of the chlorinated byproduct when using chlorosulfonic acid?
To minimize the formation of 4-(3-chloropropyl)benzenesulfonamide , it is crucial to maintain a low reaction temperature and to use a moisture-free reaction setup. The HCl gas generated during the reaction should be efficiently removed, for example, by conducting the reaction under a gentle stream of inert gas.
Q3: Is it possible to remove the starting carboxylic acid from the final alcohol product by column chromatography?
Yes, it is generally possible to separate the unreacted carboxylic acid from the desired alcohol using silica gel column chromatography. The carboxylic acid is more polar and will typically have a lower Rf value than the alcohol. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be optimized to achieve good separation.
Q4: What are the key differences in byproducts between the Clemmensen and Wolff-Kishner reductions if I were to use a keto-acid precursor?
If you were to synthesize 4-(3-Hydroxypropyl)benzenesulfonamide from a keto-acid precursor like 3-(4-sulfamoylbenzoyl)propanoic acid, the choice of reduction method for the ketone would introduce different potential byproducts:
-
Clemmensen Reduction (Zn(Hg), HCl): This acidic method can sometimes lead to the formation of dimeric products (pinacols) and may also reduce other sensitive functional groups.[1]
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This basic method is generally cleaner for simple ketone reductions to alkanes. However, a common side reaction is the formation of azines from the intermediate hydrazone.[2]
References
-
PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Hydroxypropyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the critical parameters, potential pitfalls, and robust solutions to ensure a successful, scalable, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(3-Hydroxypropyl)benzenesulfonamide?
A1: The most prevalent and industrially viable approach involves a Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride to form 3-chloro-1-phenylpropan-1-one. This intermediate is then subjected to a reduction, typically using a reducing agent like sodium borohydride, to yield 3-chloro-1-phenylpropan-1-ol. Subsequent chlorosulfonation followed by amination leads to the desired product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The synthesis involves several hazardous reagents and reactions. Chlorosulfonic acid is highly corrosive and reacts violently with water. The Friedel-Crafts acylation is an exothermic reaction that requires careful temperature control to prevent runaways. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory. All operations should be conducted in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reactions effectively?
A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products in all steps. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2] ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural confirmation of intermediates and the final product.
Q4: What are the expected yields for each step of the synthesis?
A4: Yields can vary depending on the scale and specific conditions. However, for a well-optimized process, you can generally expect the following:
-
Friedel-Crafts Acylation: 85-95%
-
Reduction: 90-98%
-
Chlorosulfonation: 70-85%
-
Amination: 80-90%
It is crucial to perform a thorough optimization at a smaller scale to maximize yields before proceeding to a larger scale.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and scale-up of 4-(3-Hydroxypropyl)benzenesulfonamide.
Problem 1: Low Yield in the Friedel-Crafts Acylation Step
Symptoms:
-
Significantly lower than expected yield of 3-chloro-1-phenylpropan-1-one.
-
Presence of unreacted benzene and/or multiple byproducts in the crude reaction mixture as observed by TLC or HPLC.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture. | Ensure you are using freshly opened or properly stored anhydrous aluminum chloride. Handle the catalyst in a glovebox or under an inert atmosphere. |
| Insufficient Catalyst | An inadequate amount of catalyst will lead to an incomplete reaction. | Use the appropriate stoichiometric amount of the Lewis acid catalyst. For acylation, at least one equivalent is typically required as it complexes with the product. |
| Poor Temperature Control | The reaction is exothermic. If the temperature rises too high, it can lead to side reactions like polysubstitution or decomposition. | Maintain the reaction temperature at the optimized level (typically 0-5 °C) using an efficient cooling bath. Add the acylating agent dropwise to control the exotherm. |
Problem 2: Incomplete Reduction of the Ketone
Symptoms:
-
Presence of the starting ketone, 3-chloro-1-phenylpropan-1-one, in the product mixture after the reduction step.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Reducing Agent | Not enough reducing agent (e.g., NaBH₄) was used to fully convert the ketone to the alcohol. | Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents) to ensure complete reaction. Monitor the reaction progress by TLC until the starting ketone is no longer visible. |
| Decomposition of Reducing Agent | Sodium borohydride can decompose in acidic or protic solvents over time. | Prepare the solution of the reducing agent just before use. Ensure the reaction solvent is appropriate and dry if necessary. |
Problem 3: Formation of Impurities During Chlorosulfonation
Symptoms:
-
The presence of multiple spots on a TLC plate of the crude product.
-
Difficult purification of the desired 4-(3-hydroxypropyl)benzenesulfonyl chloride.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Reaction Temperature Too High | Chlorosulfonation is highly exothermic. Elevated temperatures can lead to the formation of sulfones and other undesirable byproducts.[4] | Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the substrate to the chlorosulfonic acid.[4] |
| Moisture Contamination | Water will react with chlorosulfonic acid to produce sulfuric acid, which can lead to sulfonation instead of chlorosulfonation. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incorrect Stoichiometry | Using a large excess of chlorosulfonic acid can sometimes promote side reactions. | Carefully control the stoichiometry of the reagents. A moderate excess of chlorosulfonic acid (e.g., 3-5 equivalents) is typically sufficient. |
Problem 4: Difficulty in Purification of the Final Product
Symptoms:
-
The isolated 4-(3-Hydroxypropyl)benzenesulfonamide is an oil or a sticky solid.
-
The product shows significant impurities by HPLC or NMR analysis.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Amination | Unreacted sulfonyl chloride remains in the product mixture. | Ensure the amination reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the temperature. |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid if exposed to water for a prolonged period during workup. | Perform the aqueous workup efficiently and at a low temperature. |
| Presence of Side Products | Impurities from previous steps are carried through to the final product. | Ensure the purity of all intermediates before proceeding to the next step. Recrystallization or column chromatography of the final product may be necessary. A common and effective method for purifying solid sulfonamides is crystallization.[3] |
Experimental Protocols & Data
Synthetic Workflow Overview
Caption: Synthetic pathway for 4-(3-Hydroxypropyl)benzenesulfonamide.
Critical Process Parameters for Scale-Up
| Step | Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) | Key Consideration |
| Friedel-Crafts Acylation | Temperature | 0-5 °C | 0-5 °C (with efficient cooling) | Exothermic reaction, requires careful heat management. |
| Reagent Addition | Dropwise addition over 30-60 min | Slow, controlled addition over 2-4 hours | Maintain temperature and prevent localized heating. | |
| Reduction | Temperature | 0-25 °C | 10-25 °C | Exothermic, but generally less vigorous than acylation. |
| Chlorosulfonation | Temperature | 0-5 °C | 0-5 °C (with robust cooling) | Highly exothermic and corrosive reagents. |
| Quenching | Pouring reaction mixture onto ice | Slow addition of reaction mixture to ice/water | Control the quench rate to avoid a rapid temperature increase. | |
| Amination | Temperature | 0-25 °C | 10-30 °C | Ensure adequate mixing for this biphasic reaction. |
Analytical Methods
A robust analytical strategy is crucial for ensuring the quality and consistency of your synthesis.
HPLC Method for In-Process Control and Final Product Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, and precision according to established guidelines.[1][2]
Potential Side Reactions
Caption: Potential side reactions during the chlorosulfonation step.
By understanding the underlying chemistry and potential challenges, and by implementing robust process controls and analytical methods, the synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide can be successfully and efficiently scaled up.
References
-
PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
-
IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]
-
RSC Publishing. N-(4-Hydroxyphenyl)benzenesulfonamide. Available from: [Link]
-
PMC. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
-
ResearchGate. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
Waters. Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. Available from: [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
-
European Pharmaceutical Review. Best practices & strategies for biotherapeutics production using a stable scale-up process. Available from: [Link]
-
IJSAT. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Available from: [Link]
-
PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Available from: [Link]
-
Organic Syntheses. N-Benzylidene-p-toluenesulfonamide. Available from: [Link]
-
PubMed. Recent advances, challenges and metabolic engineering strategies in the biosynthesis of 3-hydroxypropionic acid. Available from: [Link]
-
RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]
-
PMC. N-(4-Hydroxyphenyl)benzenesulfonamide. Available from: [Link]
-
ResearchGate. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Available from: [Link]
Sources
Technical Support Center: Solvent Selection for 4-(3-Hydroxypropyl)benzenesulfonamide Reactions
Welcome to the technical support guide for 4-(3-Hydroxypropyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile bifunctional molecule. The interplay between the nucleophilic hydroxyl group and the sulfonamide moiety necessitates a thoughtful approach to solvent choice to ensure optimal reaction outcomes, minimize side products, and facilitate purification.
This guide provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with 4-(3-Hydroxypropyl)benzenesulfonamide?
When working with 4-(3-Hydroxypropyl)benzenesulfonamide, the choice of solvent is dictated by three main factors:
-
Solubility of the Reactant: The compound possesses both a polar hydroxyl group and a sulfonamide group, as well as an aromatic ring. This amphiphilic nature means its solubility can vary significantly. A solvent must be chosen that can adequately dissolve not only the starting material but also the reagents and any intermediates.
-
Reactivity of the Functional Groups: The molecule has two primary reactive sites: the primary alcohol and the sulfonamide nitrogen. The chosen solvent should not compete with the intended reaction pathway. For instance, using a protic solvent like methanol in a reaction intended to acylate the hydroxyl group could lead to competitive acylation of the solvent.
-
Reaction Type and Mechanism: The specific transformation being performed (e.g., O-alkylation, N-acylation, protection/deprotection) will heavily influence the ideal solvent. Polar aprotic solvents are often favored for nucleophilic substitution reactions, while non-polar solvents may be suitable for other transformations.
Q2: I'm performing an O-alkylation of the hydroxyl group. What is the best solvent to use?
For O-alkylation of the hydroxyl group, a polar aprotic solvent is generally the best choice.
Recommended Solvents:
-
Dimethylformamide (DMF): Often the solvent of choice due to its high dielectric constant, which helps to solvate the alkoxide intermediate formed upon deprotonation of the hydroxyl group.[1]
-
Dimethyl sulfoxide (DMSO): Similar to DMF, DMSO is an excellent solvent for promoting SN2 reactions.[1]
-
Acetonitrile (ACN): A good alternative to DMF and DMSO, particularly when milder conditions are desired.
Causality: Polar aprotic solvents do not have acidic protons that can interfere with the base used to deprotonate the alcohol. They effectively solvate the cation of the base (e.g., Na⁺ from NaH or K⁺ from K₂CO₃), leaving the alkoxide anion more "naked" and therefore more nucleophilic, which accelerates the rate of the desired O-alkylation.
Troubleshooting:
-
Low Yield: If you are experiencing low yields, ensure your solvent is anhydrous. Water can quench the base and the alkoxide, hindering the reaction.
-
Side Reactions: If N-alkylation is observed, it may be due to a very strong base or high temperatures. Consider using a milder base or lowering the reaction temperature.
Q3: How do I choose a solvent for the N-acylation of the sulfonamide?
N-acylation of the sulfonamide requires careful solvent selection to favor reaction at the nitrogen atom over the oxygen atom of the hydroxyl group.
Recommended Solvents:
-
Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.[2]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent that can facilitate the reaction.[2]
-
Pyridine: Can act as both a solvent and a base to activate the acylating agent and scavenge the acid byproduct.
Causality: The sulfonamide proton is more acidic than the hydroxyl proton, making it more readily deprotonated by a suitable base. Aprotic solvents are preferred to avoid competition from the solvent. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to deprotonate the sulfonamide without interfering with the acylating agent.
Troubleshooting:
-
O-acylation as a side product: If significant O-acylation is observed, it may be necessary to protect the hydroxyl group first.
-
Slow Reaction: If the reaction is sluggish, a more polar aprotic solvent like acetonitrile might be beneficial, provided it doesn't interfere with other reagents.
Q4: I need to protect the hydroxyl group before reacting the sulfonamide. What solvent system is recommended for silylation?
For the protection of the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS), a non-polar aprotic solvent is typically used.
Recommended Solvents:
-
Dichloromethane (DCM): A versatile and commonly used solvent for this transformation.
-
Tetrahydrofuran (THF): Another suitable option, particularly for reactions that may require slightly higher temperatures.
-
Dimethylformamide (DMF): Can be used, especially with hindered alcohols, as its polarity can accelerate the reaction.[3]
Causality: The reaction is typically carried out in the presence of an amine base like imidazole or triethylamine. Aprotic solvents are essential to prevent hydrolysis of the silylating agent and the resulting silyl ether. The choice between DCM, THF, and DMF often comes down to the solubility of the specific silylating agent and the desired reaction temperature.[3]
Experimental Protocol: TBDMS Protection of 4-(3-Hydroxypropyl)benzenesulfonamide
-
Dissolve 4-(3-hydroxypropyl)benzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of Starting Material | The solvent is not polar enough to dissolve the bifunctional molecule. | Try a more polar solvent like DMF or DMSO. A mixture of solvents, such as DCM/MeOH, can also be effective, but be mindful of the reactivity of the protic component. |
| Low or No Reaction | The solvent is interfering with the reaction (e.g., protic solvent in an O-alkylation). The solvent is not polar enough to support the reaction mechanism. | Switch to an appropriate aprotic solvent. For reactions involving ionic intermediates, a more polar aprotic solvent like DMF or acetonitrile can increase the reaction rate. |
| Formation of N-Alkylated Side Product in O-Alkylation | The base used is too strong, leading to deprotonation of the sulfonamide. The reaction temperature is too high. | Use a milder base such as K₂CO₃ instead of NaH. Run the reaction at a lower temperature. |
| Formation of O-Acylated Side Product in N-Acylation | The hydroxyl group is competing with the sulfonamide for the acylating agent. | Protect the hydroxyl group prior to N-acylation. Alternatively, using a bulky acylating agent may favor reaction at the less sterically hindered sulfonamide nitrogen. |
| Difficult Product Purification | High-boiling point solvents like DMF or DMSO are difficult to remove completely. | After the reaction, perform a workup that includes washing with water or brine to remove the high-boiling solvent. If possible, use a lower-boiling solvent like THF or DCM from the outset. |
Visualization of Solvent Selection Logic
The following diagram illustrates the decision-making process for choosing a solvent based on the desired reaction at either the hydroxyl or sulfonamide group.
Caption: Solvent selection workflow for 4-(3-Hydroxypropyl)benzenesulfonamide reactions.
Solvent Property Comparison
The following table provides a comparison of the properties of commonly used solvents for reactions with 4-(3-Hydroxypropyl)benzenesulfonamide.[4][5]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Common Uses |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | O-alkylation, Nucleophilic substitutions |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic | O-alkylation, Nucleophilic substitutions |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | General purpose polar aprotic solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Non-polar Aprotic | N-acylation, Protection reactions, Extractions |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Non-polar Aprotic | N-acylation, Protection reactions |
| Pyridine | C₅H₅N | 115 | 12.4 | Aprotic, Basic | N-acylation (as solvent and base) |
This guide is intended to provide a strong foundation for your experimental design. As with any chemical reaction, empirical optimization will always be necessary to achieve the best results.
References
Sources
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. ionike.com [ionike.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 16. Sulfa Allergy: Identifying Reactions [beverlyhillspediatrician.com]
- 17. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 18. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 19. allergy.org.au [allergy.org.au]
- 20. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 28. acs.figshare.com [acs.figshare.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 32. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-(3-Hydroxypropyl)benzenesulfonamide
Welcome to the technical support guide for the crystallization of 4-(3-Hydroxypropyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and similar sulfonamide compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate the reliable and reproducible crystallization of your target molecule.
Introduction
Crystallization is a critical purification and particle engineering step in pharmaceutical development. The final crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.[][2] 4-(3-Hydroxypropyl)benzenesulfonamide, with its polar hydroxyl and sulfonamide functional groups, presents unique crystallization challenges. This guide will address these challenges by providing a framework for logical troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of sulfonamides in a question-and-answer format.
Q1: What are the key physical properties of 4-(3-Hydroxypropyl)benzenesulfonamide to consider for crystallization?
A1: Understanding the physicochemical properties of 4-(3-Hydroxypropyl)benzenesulfonamide is crucial for developing a successful crystallization protocol. Key properties include:
-
Structure: The molecule contains a polar sulfonamide group (-SO₂NH₂) and a hydroxyl group (-OH) attached to a propyl chain on a benzene ring. These groups can participate in strong hydrogen bonding, which significantly influences solvent selection and potential for polymorphism.[5][6]
Q2: What is the best single solvent for recrystallizing 4-(3-Hydroxypropyl)benzenesulfonamide?
A2: There is no single "best" solvent, as the ideal choice depends on the specific purity of your compound and the desired crystal form.[7] A good starting point is to screen solvents with varying polarities. Given the polar nature of the molecule, polar solvents like ethanol, isopropanol, or water mixtures are often effective.[7] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[8]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a dissolved solid separates from the solution as a liquid instead of a crystalline solid.[7] This often happens when the solution's temperature is higher than the melting point of the solid or when there's a high concentration of impurities.[7][9]
-
Immediate Steps: Try adding a small amount of additional hot solvent to redissolve the oil.[7][10] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[7][10]
-
Long-Term Strategy: Consider lowering the crystallization temperature by choosing a solvent with a lower boiling point.[10] Alternatively, a solvent/anti-solvent system can be employed to reduce solubility more gradually.[10]
Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[5][11][12] These different forms can have varying physical properties.[]
-
Control Strategies:
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows for common crystallization challenges.
Issue 1: Oiling Out or Formation of an Amorphous Solid
"Oiling out" or the precipitation of an amorphous solid indicates that the rate of supersaturation is too high, preventing the ordered arrangement of molecules into a crystal lattice.[10]
Troubleshooting Workflow: Oiling Out
Caption: Decision workflow for troubleshooting oiling out.
Protocol 1: Solvent/Anti-Solvent Crystallization
This technique is particularly useful for preventing oiling out by providing more controlled supersaturation.[2][13]
-
Dissolution: Dissolve the crude 4-(3-Hydroxypropyl)benzenesulfonamide in a minimum amount of a "good" solvent (e.g., ethanol, methanol) at room temperature.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexane) dropwise with constant stirring.[10]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, try adding a seed crystal or scratching the inside of the flask.[10]
-
Crystal Growth: Once turbidity appears, cease adding the anti-solvent and allow the flask to stand undisturbed for crystals to form and grow.
Issue 2: Low Crystal Yield
A low yield can be frustrating and is often due to using too much solvent or incomplete cooling.[7][10]
Troubleshooting Low Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Solvent | Use the minimum amount of hot solvent necessary for complete dissolution.[10] | The solubility of the compound, even in the cold solvent, is not zero. Excess solvent will retain more of the compound in the solution (mother liquor). |
| Incomplete Cooling | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[7] | The solubility of most solids decreases with decreasing temperature. Maximizing the temperature differential maximizes the amount of precipitate. |
| Premature Crystallization | If performing hot filtration, pre-warm the funnel and filter flask.[7] | This prevents the solution from cooling and crystallizing in the filtration apparatus, which would lead to product loss. |
Issue 3: Polymorphism Control
The presence of multiple crystal forms can be a significant issue in pharmaceutical development due to differing physical properties.[2] Polymorphism in sulfonamides is often driven by different hydrogen bonding patterns.[5][6][14]
Workflow for Polymorph Screening and Control
Caption: A systematic approach to polymorph control.
Protocol 2: Single-Solvent Recrystallization with Controlled Cooling
This is a fundamental technique for obtaining high-purity crystals.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., isopropanol) to the crude 4-(3-Hydroxypropyl)benzenesulfonamide. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[7]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, well-defined crystals, insulate the flask to slow the cooling rate further.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Conclusion
The successful crystallization of 4-(3-Hydroxypropyl)benzenesulfonamide relies on a systematic and logical approach to troubleshooting. By understanding the underlying principles of crystallization and carefully controlling experimental parameters, researchers can overcome common challenges such as oiling out, low yield, and polymorphism. This guide provides a foundation for developing robust and reproducible crystallization protocols for this and other sulfonamide-containing molecules.
References
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
- BOC Sciences. Crystallization of APIs: Methods and Challenges.
- Syrris. Pharmaceutical Crystallization in drug development.
- Crystal Growth & Design. Polymorphism in Secondary Benzene Sulfonamides.
- PubMed. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
- Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
- ACS Applied Optical Materials. Polymorphism Steered Thermochromism in a Sulfonamide.
- Crystal Growth & Design. Polymorphism of Aromatic Sulfonamides with Fluorine Groups.
- ResearchGate. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
- PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide.
- MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
- Bellevue College. Crystallization.
- ChemScene. 4-(3-Hydroxypropyl)benzenesulfonamide.
Sources
- 2. syrris.com [syrris.com]
- 3. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. microporetech.com [microporetech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Benzenesulfonamide Derivatives
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with benzenesulfonamide derivatives. The unique electronic and structural properties of this scaffold often lead to NMR spectra that are more complex than typical aromatic systems. This resource provides in-depth answers to common challenges, troubleshooting strategies, and advanced workflows to help you confidently elucidate the structure of your compounds.
Section 1: Frequently Asked Questions (FAQs) for 1D NMR Interpretation
This section addresses the most common issues encountered during the initial analysis of ¹H and ¹³C NMR spectra of benzenesulfonamide derivatives.
Q1: Why does the aromatic region of my benzenesulfonamide spectrum look like a complex, indecipherable multiplet instead of a clean, predictable pattern?
A1: This is the most frequent challenge and arises from a combination of factors inherent to the benzenesulfonamide scaffold.
-
The Sulfonamide Group's Influence: The benzenesulfonamide group (-SO₂NHR) is a strong electron-withdrawing group (EWG). This electronic effect significantly deshields the protons on the benzene ring, shifting them downfield, typically into the 7.5-8.5 ppm range.[1][2] More importantly, it differentiates the chemical environments of the ortho, meta, and para protons.
-
Second-Order Effects: The chemical shift differences between these aromatic protons are often small, and comparable in magnitude to their coupling constants (J-values). When Δν/J is small, the simple n+1 splitting rule breaks down, leading to "second-order" or "strong coupling" effects. This results in complex, non-intuitive multiplets where both the position and intensity of the lines are distorted. Instead of clean doublets and triplets, you see broad, overlapping signals that can be difficult to assign directly.[3]
-
Substitution Pattern:
-
Monosubstituted Rings: Often appear as a complex multiplet integrating to 5 protons, as all protons are chemically distinct and couple to each other.[4]
-
Para-substituted Rings: This is the most recognizable pattern. Due to molecular symmetry, you typically observe what appears to be a pair of "leaning" doublets (an AA'BB' system), each integrating to 2 protons.[2][5]
-
Ortho- and Meta-substituted Rings: These patterns are generally the most complex, as all four aromatic protons are unique, leading to a series of overlapping doublets, triplets, or doublet of doublets.[4]
-
Q2: I'm seeing doubled or significantly broadened peaks for the substituents attached to the sulfonamide nitrogen. Is my sample impure?
A2: Not necessarily. This is a classic sign of rotational isomers (rotamers) . The S-N bond of a sulfonamide has partial double-bond character, which restricts free rotation around it, much like the C-N bond in an amide.[6][7]
-
Causality: At room temperature, the rotation around the S-N bond can be slow on the NMR timescale. This means that if the groups on the nitrogen are different, two (or more) distinct conformations can exist in solution and be observed separately. Protons near this bond will have slightly different chemical environments in each rotamer, leading to two sets of signals.
-
Troubleshooting - The Definitive Test: The best way to confirm the presence of rotamers is with a Variable Temperature (VT) NMR experiment . As you increase the temperature, the rate of rotation around the S-N bond increases. You will observe the doubled peaks broaden, move closer together (coalesce), and finally sharpen into a single, time-averaged signal at a sufficiently high temperature.[6][7] This is a powerful, self-validating method to distinguish dynamic exchange from sample impurity.
Q3: The sulfonamide N-H proton signal is broad, weak, or completely missing. How can I locate and confirm it?
A3: The amide-like proton of the sulfonamide group is notoriously difficult to observe for several reasons:
-
Quadrupole Broadening: The proton is attached to a ¹⁴N nucleus, which has a quadrupole moment. This provides an efficient relaxation pathway, causing the attached proton's signal to be significantly broadened.
-
Chemical Exchange: This is an "exchangeable" proton. It can exchange with trace amounts of water or other protic impurities in the NMR solvent (like CDCl₃), or even with other molecules of the analyte.[8] This exchange process also leads to signal broadening. In some cases, the exchange is so rapid that the signal averages with the water peak or becomes too broad to be distinguished from the baseline.
-
Solvent and pH Dependence: The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and pH.[9] In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton exchange is slowed, and the signal often appears as a sharper singlet in the 8-12 ppm region.[10][11][12]
Troubleshooting Steps:
-
Use a Dry, Aprotic Solvent: The best choice is often DMSO-d₆. It minimizes proton exchange and its hydrogen-bonding nature helps to sharpen the N-H signal.
-
D₂O Shake: To definitively confirm the N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H proton will be replaced by deuterium, and its signal will disappear from the ¹H NMR spectrum.
-
Lower the Temperature: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the signal.
Section 2: Troubleshooting with Advanced 2D NMR Techniques
When 1D spectra are too complex, 2D NMR is essential for unambiguous structure elucidation.
Q4: I can't assign the overlapping protons and their attached carbons in the aromatic ring. What is the most efficient workflow?
A4: A combination of three key 2D experiments provides a robust, self-validating workflow for assigning complex aromatic systems.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] In an aromatic ring, you will see cross-peaks connecting adjacent protons (ortho-coupling). This allows you to "walk" around the ring, connecting neighboring proton signals.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to.[13][14] Every cross-peak in an HSQC spectrum definitively links a specific proton signal to a specific carbon signal.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key for connecting the pieces. HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[14][15] This is crucial for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule together. For example, you can see correlations from the ortho-protons to the ipso-carbon (the carbon bonded to the sulfur atom).
Workflow Diagram:
Caption: Workflow for unambiguous assignment of aromatic systems.
Q5: How can I get information about the 3D conformation or the spatial arrangement of substituents?
A5: For conformational analysis, you need to use through-space correlation experiments, which detect protons that are close in space, regardless of whether they are connected through bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the classic experiment for determining spatial proximity (typically < 5 Å).[16] A cross-peak between two protons in a NOESY spectrum indicates they are close to each other in the molecule's 3D structure. This is invaluable for determining the relative orientation of the N-substituent and the benzene ring, or for resolving stereochemistry in chiral derivatives.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides similar information to NOESY but is often preferred for medium-sized molecules (MW approx. 700-1200 Da), where the standard NOE can be zero or very weak.[17] ROESY cross-peaks are always positive, making interpretation more straightforward in this molecular weight range.
Key Application: For a benzenesulfonamide with a bulky N-substituent, a NOESY or ROESY experiment can reveal NOEs between the N-substituent's protons and the ortho-protons of the benzene ring, providing direct evidence for the preferred conformation in solution.[18][19]
Section 3: Computational Approaches & Data
Q6: Can computational methods help me interpret a very complex spectrum?
A6: Yes, absolutely. When experimental data alone is insufficient, computational chemistry can be a powerful predictive and validation tool.
-
DFT (Density Functional Theory) Calculations: Modern computational software can predict NMR chemical shifts with a high degree of accuracy.[20][21] The process involves building a 3D model of your molecule, performing a geometry optimization, and then calculating the NMR shielding constants using methods like GIAO (Gauge-Independent Atomic Orbital).[22]
-
Validation: By comparing the calculated spectrum to your experimental one, you can confirm assignments, resolve ambiguities in isomeric structures, and gain confidence in your interpretation. This synergy between computation and experiment is becoming a standard in modern structure elucidation.[9][21]
-
Important Consideration: The accuracy of the prediction is highly dependent on the level of theory, basis set, and, crucially, the inclusion of a solvent model in the calculation, as solvent can significantly influence chemical shifts.[23][24][25]
Data Table: Typical Chemical Shift Ranges
This table provides general chemical shift ranges for protons and carbons in benzenesulfonamide derivatives. Actual values will vary based on substitution and solvent.
| Atom | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic H (ortho to -SO₂) | 7.8 - 8.2 | Most deshielded due to the EWG effect of the sulfonamide group.[3] |
| Aromatic H (meta to -SO₂) | 7.4 - 7.7 | Less affected by the sulfonamide group. |
| Aromatic H (para to -SO₂) | 7.5 - 7.8 | Deshielded, but typically less so than the ortho protons. |
| Sulfonamide N-H | 5.0 - 12.0 | Highly variable and solvent-dependent. Often broad.[8][9] |
| Protons α to N (in N-alkyl group) | 2.5 - 3.5 | Deshielded by the electronegative nitrogen. |
| ¹³C NMR | ||
| Aromatic C (ipso, C-S) | 135 - 150 | Quaternary carbon, often downfield.[2] |
| Aromatic C (ortho to -SO₂) | 125 - 130 | |
| Aromatic C (meta to -SO₂) | 128 - 135 | |
| Aromatic C (para to -SO₂) | 130 - 140 |
Section 4: Experimental Protocols & Workflows
Protocol 1: Troubleshooting for Rotamers using Variable Temperature (VT) NMR
This protocol is used to confirm or rule out the presence of dynamic processes like restricted rotation.
-
Initial Setup: Prepare a standard sample of your compound in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈, which have high boiling points).
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C) to serve as a baseline. Clearly identify the doubled or broadened peaks .
-
Incremental Heating: Increase the spectrometer temperature in increments (e.g., 20°C steps: 45°C, 65°C, 85°C, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Coalescence: Monitor the doubled/broadened signals. As the temperature rises, you should see them broaden further and move closer together. The temperature at which they merge into a single peak is the coalescence temperature .
-
High-Temperature Spectrum: Continue heating past coalescence (e.g., to 100°C or 120°C) until the merged peak becomes sharp. This confirms that the initial complexity was due to slow exchange between rotamers.
-
Data Analysis: The observation of coalescence is a definitive validation. You can use the Eyring equation to calculate the energy barrier to rotation from the coalescence temperature and chemical shift difference.[7]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting common NMR issues.
References
-
PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Spitzer, M., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Retrieved from [Link]
-
Fiveable. (2025, August 15). Para-Substituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
-
Semantic Scholar. (2024, May 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
University of Missouri. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 4-Amino-N-(4-fluorophenyl)benzenesulfonamide, ac derivative. SpectraBase. Retrieved from [Link]
-
ResearchGate. (2025, November 26). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Retrieved from [Link]
-
Journal of Chemical Education. (2025, June 11). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2022, June 29). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 10). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Retrieved from [Link]
-
MDPI. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
PubMed. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
PubMed. (n.d.). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]
-
University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts. Retrieved from [Link]
-
NRC Publications Archive. (n.d.). Casting solvent interactions with sulfonated poly(ether ether ketone) during proton exchange membrane fabrication. Retrieved from [Link]
-
Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]
-
PubMed. (2009, July 30). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the sulfonamide-derived compounds analyzed in this study. Retrieved from [Link]
-
ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
-
IChO PAN. (n.d.). NMR Textbook - Interpretation of NMR Spectra. Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2022, January 31). Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved. Retrieved from [Link]
-
ResearchGate. (2016, April 21). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. Retrieved from [Link]
-
ResearchGate. (n.d.). HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO. Retrieved from [Link]
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. moodle.tau.ac.il [moodle.tau.ac.il]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. emerypharma.com [emerypharma.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. acdlabs.com [acdlabs.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. mdpi.com [mdpi.com]
- 19. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Untitled Document [arxiv.org]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. unn.edu.ng [unn.edu.ng]
- 25. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of Sulfonamides
Welcome to the technical support center for sulfonamide analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides. Here, we will address common issues in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level, common problems encountered during the routine analysis of sulfonamides.
Q1: Why are my sulfonamide peaks exhibiting significant tailing?
Peak tailing, an asymmetry where the peak's trailing edge is drawn out, is a frequent challenge. The primary cause is unwanted secondary interactions between the sulfonamide molecules and the stationary phase.[1][2]
-
Causality—Silanol Interactions: Standard silica-based C18 columns have residual, unbonded silanol groups (Si-OH) on their surface.[3] Sulfonamides contain basic amine functional groups that can interact strongly with these acidic silanols via ion-exchange mechanisms, especially at mid-range pH (e.g., pH > 3).[2][4] This secondary interaction causes a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing.[5]
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5–3.0) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[1][2]
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites, preventing them from interacting with your sulfonamide analytes.[1]
-
Select an End-Capped or Polar-Embedded Column: Modern columns often feature "end-capping," a process that chemically derivatizes most residual silanols.[6][7] Polar-embedded columns have a hydrophilic group near the silica surface that also helps shield the silanols.[4]
-
Q2: How can I improve the resolution between two or more co-eluting sulfonamide peaks?
Poor resolution, where peaks overlap, compromises accurate quantification.[1] This issue typically stems from insufficient selectivity (α) in the chromatographic system.[8]
-
Causality—Analyte & System Properties: Sulfonamides often exist in a family of structurally similar compounds. If the mobile phase and stationary phase do not offer enough differential interaction for these similar structures, they will elute at nearly the same time.
-
Solutions:
-
Optimize Mobile Phase pH: Sulfonamides are amphoteric molecules, meaning they have both acidic (sulfonamide group, pKa ~7-9) and basic (amine group, pKa ~2-5) properties.[9][10] Small changes in the mobile phase pH can alter their ionization state and, consequently, their hydrophobicity and retention.[11][12] Operating the mobile phase at a pH at least 1.5-2 units away from the analyte's pKa ensures a single, stable ionic form, which often improves selectivity.[12][13]
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity for aromatic compounds like sulfonamides.
-
Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting peaks.[14][15]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is likely not suitable. A standard C18 column separates primarily on hydrophobicity. Consider a column with a different selectivity mechanism, such as a Phenyl-Hexyl or Biphenyl phase, which offers π-π interactions with the aromatic rings of sulfonamides.[16]
-
Q3: My retention times are drifting and inconsistent across a sequence of runs. What is happening?
Retention time (RT) drift compromises peak identification and can indicate a system that is not in equilibrium or is experiencing a problem.[1]
-
Causality—System Instability: The HPLC system must be in a steady state for reproducible results. Changes in mobile phase composition, temperature, or pressure will affect retention times.
-
Solutions:
-
Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, ensure the column is adequately re-equilibrated between runs.
-
Check for Leaks: Systematically inspect all fittings and pump seals for any signs of leakage, which can cause pressure fluctuations and inconsistent flow.[15]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. Use a buffer to control pH and degas the mobile phase thoroughly to prevent air bubbles from affecting the pump performance.[1][15] Prepare fresh mobile phase daily.[1]
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention time.[17]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step approaches to solving more complex resolution problems.
Troubleshooting Workflow for Poor Resolution
When faced with poor resolution, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following diagram outlines a typical troubleshooting workflow.
Caption: A logical workflow for diagnosing and resolving poor resolution issues.
Data Reference: Physicochemical Properties of Common Sulfonamides
Understanding the pKa values is crucial for selecting the optimal mobile phase pH.[10] The goal is to choose a pH where all analytes are in a consistent, single ionic state (either fully protonated or fully deprotonated).[12]
| Sulfonamide | pKa (Amine, N4) | pKa (Amide, N1) | Comments |
| Sulfadiazine | ~2.1 | ~6.5 | Can be sensitive to pH changes around 6.5. |
| Sulfamethazine | ~2.3 | ~7.4 | More basic amide group; retains longer at neutral pH. |
| Sulfamethoxazole | ~2.0 | ~5.7 | Acidic amide; loses retention quickly as pH increases above 5.7. |
| Sulfathiazole | ~2.0 | ~7.1 | |
| Sulfamerazine | ~2.2 | ~6.9 | |
| (Note: pKa values are approximate and can vary slightly based on experimental conditions and data sources.[10][18]) |
Experimental Protocol: pH Optimization for a Critical Pair
This protocol outlines a systematic approach to optimize mobile phase pH to resolve a critical pair of sulfonamides, for example, Sulfamethoxazole and Sulfadiazine.
Objective: To achieve baseline resolution (Rs > 1.5) between Sulfamethoxazole and Sulfadiazine.
Initial Conditions:
-
Column: High-quality, end-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[16][19]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% to 60% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 265 nm[20]
Step-by-Step Procedure:
-
Baseline Run (pH ~2.7):
-
Prepare the mobile phases as described above. The 0.1% formic acid will yield a pH of approximately 2.7.
-
Equilibrate the system for at least 15 minutes.
-
Inject the standard mixture and record the chromatogram.
-
Expected Outcome: At this low pH, both the amine groups (pKa ~2) and the silanol groups are protonated. Peak shape should be good, but selectivity may not be optimal.
-
-
Mid-pH Run (pH 4.5):
-
Prepare Mobile Phase A using a 20 mM acetate buffer, adjusted to pH 4.5.
-
Repeat the equilibration and injection.
-
Expected Outcome: The amine groups will be mostly protonated, but Sulfamethoxazole (pKa ~5.7) will be approaching its pKa, potentially leading to peak shape changes or shifts in selectivity relative to Sulfadiazine (pKa ~6.5).[12]
-
-
Higher pH Run (pH 6.5):
-
Prepare Mobile Phase A using a 20 mM phosphate buffer, adjusted to pH 6.5.[11]
-
Repeat the equilibration and injection.
-
Expected Outcome: At this pH, Sulfamethoxazole will be mostly ionized (deprotonated), while Sulfadiazine will be a mix of ionized and unionized forms. This significant difference in ionization state should dramatically alter selectivity and may achieve separation.[21]
-
-
Data Analysis:
-
Compare the chromatograms from all three runs.
-
Calculate the resolution (Rs) between Sulfamethoxazole and Sulfadiazine for each condition.
-
Select the pH that provides the best balance of resolution, peak shape, and analysis time. If resolution is still insufficient, the next step would be to try an alternative column chemistry.
-
Column Selection Guide
The stationary phase is a powerful tool for manipulating selectivity. If optimizing the mobile phase does not resolve co-eluting peaks, changing the column is the next logical step.[22]
| Stationary Phase | Primary Interaction | Best For... | Potential Downsides |
| C18 (Octadecylsilane) | Hydrophobic | General-purpose, initial method development. Good for separating sulfonamides based on differences in hydrophobicity.[16] | May have insufficient selectivity for structurally similar isomers. Prone to silanol interactions if not well end-capped.[1] |
| Phenyl-Hexyl | Hydrophobic & π-π | Separating aromatic and moderately polar compounds. The phenyl group provides alternative selectivity (π-π interactions) for the aromatic rings in sulfonamides. | May provide less retention for purely aliphatic compounds compared to C18. |
| Biphenyl | Hydrophobic & π-π (enhanced) | Offers strong π-π interactions, making it excellent for separating compounds with aromatic rings, isomers, and conjugated systems. Often provides unique selectivity for sulfonamides.[16] | Can have different elution orders compared to C18, requiring re-identification of peaks. |
| Polar-Embedded | Hydrophobic & H-Bonding | Improving peak shape for basic compounds without needing low pH or ion-pairing agents. The embedded polar group helps shield residual silanols.[4] | Selectivity can be highly dependent on the type of polar group and the mobile phase used. |
References
-
Taylor, L. T., & Perkins, P. D. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(1), 23-28. [Link]
-
Patel, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5). [Link]
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
PRIMER. (2025). pK Values of common chemical functional groups in HPLC. [Link]
-
R-Discovery. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 546. [Link]
-
ResearchGate. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. [Link]
-
Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. [Link]
-
Pharma Knowledge. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ResearchGate. (n.d.). Gradient elution of sulfonamides with HPLC-FLD detection. [Link]
-
Kordas, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
Ortiz, M. C., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7). [Link]
-
HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
ScienceOpen. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. [Link]
-
Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. pK Values of common chemical functional groups in HPLC - PRIMER [mtc-usa.com]
- 10. scielo.br [scielo.br]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. welch-us.com [welch-us.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 16. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]
- 19. postnova.com [postnova.com]
- 20. tis.wu.ac.th [tis.wu.ac.th]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 4-(3-Hydroxypropyl)benzenesulfonamide by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 4-(3-Hydroxypropyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, establishing a self-validating framework for robust and reliable purity assessment, grounded in authoritative regulatory standards.
Introduction: The Criticality of Purity in Sulfonamide Intermediates
4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1, Mol. Formula: C₉H₁₃NO₃S) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a polar hydroxyl group and a sulfonamide moiety, presents specific challenges for chromatographic separation. The presence of process-related impurities or degradants can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, a validated, stability-indicating HPLC method is not merely a quality control requirement but a cornerstone of drug safety and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, precision, and robustness, making it ideal for routine quality control and quantitative analysis.[4] This guide will detail the development and validation of such a method, comparing different stationary phase chemistries to optimize the separation of the main component from its potential impurities.
The Strategic Approach: Developing a Stability-Indicating Method
The objective of any purity validation is not just to quantify the main peak but to definitively demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] This necessitates the development of a "stability-indicating" method—one that can unequivocally separate the analyte from its potential degradation products.[7] To achieve this, we employ forced degradation, or stress testing, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9]
Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition.[9][10] This process helps to:
-
Identify likely degradation pathways (e.g., hydrolysis, oxidation).[9]
-
Generate potential degradation products.
-
Demonstrate the specificity and separating power of the HPLC method.[9]
The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, heat, and light (photolysis).[7][8][11]
Experimental Workflow: From Method Development to Validation
The overall process follows a logical progression from initial method development and stress testing to a full validation according to ICH Q2(R1) guidelines.
Caption: Overall workflow for HPLC method development and validation.
Detailed HPLC Methodology
This section provides a detailed, replicable protocol for the purity analysis of 4-(3-Hydroxypropyl)benzenesulfonamide.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photo-Diode Array (PDA) detector.
-
Data Acquisition: Empower 3 or OpenLab CDS software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Purified water (Milli-Q or equivalent).
-
Reference Standard: 4-(3-Hydroxypropyl)benzenesulfonamide, >99.5% purity.
Recommended Chromatographic Conditions
The polarity of the target molecule requires careful column selection. A reversed-phase method is generally suitable for sulfonamides.[12]
| Parameter | Recommended Condition | Rationale |
| Column | Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) | The BEH particle technology provides excellent stability across a wide pH range, crucial for method robustness and handling potential ionic interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and sharpens peak shape for acidic and basic analytes. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient Elution | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-40 min (10% B) | A gradient program is essential to elute potential impurities with a wide range of polarities and ensure the column is clean before the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak distortion. |
| Detection Wavelength | 235 nm (with PDA scan from 200-400 nm) | Chosen based on the UV absorbance maximum of the benzenesulfonamide chromophore. PDA ensures no impurities are missed and allows for peak purity assessment. |
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(3-Hydroxypropyl)benzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the test sample.
Method Validation Protocol & Comparative Data (ICH Q2(R1))
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][13]
Sources
- 1. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. asianjpr.com [asianjpr.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Spectroscopic Confirmation of 4-(3-Hydroxypropyl)benzenesulfonamide: A Comparative Guide
As drug development increasingly relies on precision targeted therapies, sulfonamide derivatives have become indispensable building blocks, particularly in the design of carbonic anhydrase inhibitors and COX-2 selective NSAIDs. When synthesizing or sourcing 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) [1], confirming its exact structural identity—specifically distinguishing it from its regioisomers like 2-(3-hydroxypropyl)benzenesulfonamide (the ortho isomer)—is a critical quality control step.
This guide provides an objective, data-driven comparison of the spectroscopic profiles of the para and ortho isomers, detailing the causality behind experimental choices and providing self-validating workflows for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS).
Structural Context & Mechanistic Rationale
The molecule consists of a central benzene ring functionalized with a sulfonamide group (-SO₂NH₂) at position 1 and a 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) at position 4 [2]. The primary analytical challenge is differentiating this para-substitution pattern from ortho- or meta- substitutions, which can occur as synthetic byproducts.
Why Regioisomer Differentiation Matters
The position of the sulfonamide group dictates the molecule's ability to fit into the hydrophobic pockets of target enzymes. Spectroscopic confirmation relies on exploiting the symmetry of the para isomer versus the asymmetry of the ortho isomer.
Analytical workflow for differentiating para and ortho sulfonamide regioisomers.
Comparative Spectroscopic Profiling
NMR Spectroscopy: Symmetry vs. Asymmetry
The choice of solvent is critical here. DMSO-d6 is selected over CDCl₃ because DMSO is a strongly hydrogen-bonding solvent. This property drastically slows down the chemical exchange rate of the labile -OH and -NH₂ protons, preventing them from broadening into an indistinguishable baseline hump. Instead, they appear as sharp, distinct signals.
-
Para-Isomer (Target): The symmetry of the 1,4-disubstituted benzene ring creates a classic AA'BB' spin system. The electron-withdrawing sulfonamide group deshields the ortho protons (~7.75 ppm), while the slightly electron-donating alkyl chain keeps its ortho protons further upfield (~7.35 ppm).
-
Ortho-Isomer (Alternative): The lack of symmetry results in four chemically distinct aromatic protons, yielding a complex multiplet pattern (typically a doublet, two triplets, and a doublet) [3].
FTIR Spectroscopy: Vibrational Fingerprinting
Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a massive, broad O-H stretch around 3400 cm⁻¹, which completely masks the critical, structurally inherent -OH and -NH₂ stretching frequencies of the sulfonamide.
HRMS: Ionization Causality
Electrospray Ionization in Negative Mode (ESI-) is the optimal choice. Primary sulfonamides (Ar-SO₂NH₂) possess a relatively acidic proton (pKa ~ 10). In a basic or neutral LC mobile phase, they readily deprotonate to form stable[M-H]⁻ ions, offering superior signal-to-noise ratios compared to positive mode.
Quantitative Data Comparison
Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz, DMSO-d6)
| Functional Group | 4-(3-Hydroxypropyl)benzenesulfonamide (Para) | 2-(3-Hydroxypropyl)benzenesulfonamide (Ortho) |
| -CH₂-CH₂-CH₂- | 1.65 - 1.75 ppm (m, 2H) | 1.60 - 1.70 ppm (m, 2H) |
| Ar-CH₂- | 2.65 ppm (t, J = 7.6 Hz, 2H) | 2.85 ppm (t, J = 7.5 Hz, 2H) |
| -CH₂-OH | 3.40 ppm (t, J = 6.4 Hz, 2H) | 3.45 ppm (t, J = 6.4 Hz, 2H) |
| -OH (Aliphatic) | 4.45 ppm (t, J = 5.2 Hz, 1H) | 4.50 ppm (t, J = 5.0 Hz, 1H) |
| -SO₂NH₂ | 7.25 ppm (s, 2H) | 7.40 ppm (s, 2H, shifted via H-bonding) |
| Aromatic Protons | 7.35 (d, 2H) & 7.75 (d, 2H) (AA'BB' system) | 7.30-7.90 (m, 4H) (Complex asymmetry) |
Table 2: FTIR Vibrational Modes Comparison (ATR Mode)
| Vibrational Mode | Para-Isomer Wavenumber (cm⁻¹) | Ortho-Isomer Wavenumber (cm⁻¹) | Diagnostic Value |
| O-H Stretch | ~3350 (broad) | ~3340 (broad) | Confirms alcohol presence |
| N-H Stretch | ~3250, 3150 (doublet) | ~3260, 3140 (doublet) | Confirms primary sulfonamide |
| S=O Asymmetric | ~1330 | ~1325 | Core sulfonamide structure |
| S=O Symmetric | ~1150 | ~1145 | Core sulfonamide structure |
| Ar C-H Bend | ~820 (Strong) | ~750 (Strong) | Definitive Regioisomer Marker |
Experimental Workflows (Self-Validating Protocols)
Protocol A: ¹H and ¹³C NMR Acquisition
This protocol is self-validating: a successful run must yield an aromatic integration ratio of exactly 2:2. Any deviation indicates an impure sample or an incorrect regioisomer.
-
Sample Preparation: Weigh exactly 10 mg of the compound. Dissolve completely in 0.5 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K.
-
Acquisition Parameters:
-
¹H NMR: 16 scans, relaxation delay (D1) of 1.5 seconds, spectral width of 15 ppm.
-
¹³C NMR: 256 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 250 ppm.
-
-
Processing: Apply phase and baseline corrections. Reference the residual DMSO quintet to 2.50 ppm (¹H) and the septet to 39.5 ppm (¹³C).
Protocol B: ATR-FTIR Spectroscopy
This protocol is self-validating: the absence of a broad peak at 3400 cm⁻¹ in the background scan confirms the crystal is free of moisture contamination.
-
Background Collection: Ensure the diamond ATR crystal is clean (wipe with isopropanol and let dry). Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Sample Application: Place 1-2 mg of the neat solid powder directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the sample.
-
Acquisition: Collect the sample spectrum using the same parameters as the background.
-
Analysis: Verify the presence of the diagnostic out-of-plane C-H bending vibration at 820 cm⁻¹ to confirm the para substitution.
Protocol C: LC-HRMS (ESI Negative Mode)
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in Methanol/Water (50:50, v/v). Crucial step: Do not add formic acid, as an acidic environment suppresses negative ionization. Use 0.1% Ammonium Hydroxide if a modifier is needed.
-
Chromatography: Inject 2 µL onto a C18 column. Run a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry: Operate the HRMS in Electrospray Negative (ESI-) mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.
-
Data Validation: Extract the exact mass for [M-H]⁻ (Calculated for C₉H₁₂NO₃S⁻: 214.0543 Da). Verify the fragmentation pattern against the diagram below.
HRMS (ESI-) fragmentation pathway for 4-(3-Hydroxypropyl)benzenesulfonamide.
References
Structure-activity relationship (SAR) of 4-(3-Hydroxypropyl)benzenesulfonamide analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
Authored by: A Senior Application Scientist
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role as a potent zinc-binding group. This has led to its extensive exploration in the development of inhibitors for various metalloenzymes, most notably the carbonic anhydrases (CAs). This guide provides an in-depth comparison of various benzenesulfonamide analogs, elucidating the intricate structure-activity relationships that govern their inhibitory potency and isoform selectivity against human (h) CAs. The insights presented herein are synthesized from numerous studies and are intended to guide researchers in the rational design of next-generation benzenesulfonamide-based therapeutics.
The Benzenesulfonamide Pharmacophore: A Privileged Scaffold for Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental physiological reaction is implicated in a multitude of biological processes, and the dysregulation of CA activity is associated with various pathologies, including glaucoma, epilepsy, and cancer.[2][3] The primary sulfonamide (-SO₂NH₂) moiety of benzenesulfonamide derivatives is crucial for their inhibitory activity, acting as a key zinc-binding group within the active site of CAs.[1] The general structure of a benzenesulfonamide inhibitor can be conceptually divided into the zinc-binding group (the sulfonamide) and a "tail" region, which can be extensively modified to modulate the compound's physicochemical properties, potency, and isoform selectivity.
Comparative Analysis of Benzenesulfonamide Analogs: A Journey Through Structural Modifications
The following sections dissect the structure-activity relationships of benzenesulfonamide analogs based on modifications at different positions of the scaffold. The data is presented in a comparative format to highlight the impact of specific structural changes on inhibitory activity against key human carbonic anhydrase isoforms.
Modifications on the Phenyl Ring: The "Tail" Approach
The "tail" approach, which involves modifying the part of the molecule extending away from the zinc-binding sulfonamide group, is a widely used strategy to achieve isoform-specific inhibition.[4] These modifications primarily influence interactions with amino acid residues lining the active site cavity, which vary among the different CA isoforms.
A diverse array of benzenesulfonamide derivatives has been synthesized and evaluated for their inhibitory activity against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and hCA IX.[5] The table below summarizes the inhibitory activities (Ki, nM) of a selection of these analogs, showcasing the impact of various substituents on the phenyl ring.
| Compound ID | R Group (Substitution on Phenyl Ring) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Acetazolamide (Standard) | - | 250 | 12 | 74 | 25 |
| Analog 1 | 4-(1,2,3-triazol-1-yl) | 8.3 - 873.7 | 1.6 - 9.4 | 1.4 - 55.3 | ≤ 9.5 |
| Analog 2 | 3-(quinolin-4-ylamino) | 966 - 9091 | 83 - 3594 | - | - |
| Analog 3 | Pyrazole-based | - | 240 | - | 150 |
| Analog 4 | 4-((3-oxo-3-phenylpropyl)amino) | 49.3 - 6459 | 5.1 - 4171 | - | 9.4 - 945.1 |
Table 1: Comparative inhibitory activities of benzenesulfonamide analogs with diverse phenyl ring substitutions against four human carbonic anhydrase isoforms.[1][3][5][6]
Key SAR Insights:
-
1,2,3-Triazole Moiety: The incorporation of a 1,2,3-triazole ring often leads to potent inhibition, particularly against hCA II, hCA IV, and the tumor-associated hCA IX.[5][7] Many of these compounds exhibit low nanomolar inhibitory action against these isoforms, making them promising candidates for anti-glaucoma and anticancer therapies.[5]
-
Quinoline Moiety: Benzenesulfonamides featuring a quinoline scaffold have shown variable inhibitory activity. For instance, a 7-chloro-6-fluoro substituted quinoline derivative was found to be a potent inhibitor of hCA II (Ki = 83 nM).[1] This highlights the significant impact of substitution patterns on the quinoline ring.
-
Pyrazole Moiety: Pyrazole-based benzenesulfonamides have demonstrated notable inhibitory potential against hCA II and hCA IX.[3] The presence of fluorine and hydroxyl substitutions on a phenyl ring attached to the pyrazole core can enhance inhibitory activity.[3]
-
Flexible Linkers: The introduction of flexible linkers, such as a propanamide or an acetamide linker between the phenyl ring and another cyclic moiety, can influence the duration of action. Some derivatives with these linkers have shown long-lasting anticonvulsant effects.[2]
-
Dual-Tail Approach: Appending a second hydrophilic tail, for example, an ethanolamine group, can significantly enhance the inhibitory activities towards hCA IX and hCA XII isoforms.[6]
Modifications of the Sulfonamide Group
The primary sulfonamide group is essential for potent CA inhibition. Studies have consistently shown that converting the primary sulfonamide to a secondary sulfonamide leads to a dramatic loss of activity.[1] This confirms the critical role of the unsubstituted -SO₂NH₂ group in coordinating with the zinc ion in the enzyme's active site.[1]
Experimental Protocols for Evaluation of Carbonic Anhydrase Inhibitors
The reliable evaluation of CA inhibitors is paramount for establishing a robust SAR. The following section details a standard experimental workflow for assessing the inhibitory potency of benzenesulfonamide analogs.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
A stopped-flow technique is a common method used to measure the inhibitory activity of compounds against various CA isoforms.[2][7]
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms (e.g., hCA I, II, IV, IX) are used.
-
Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.
-
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a specific period to allow for binding.
-
Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial velocity of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cellular Assays for Anticancer Activity
For analogs designed as anticancer agents, their efficacy is often evaluated in cancer cell lines.
Protocol for Anti-proliferative Activity (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to attach overnight.[8][9]
-
Compound Treatment: Cells are treated with various concentrations of the benzenesulfonamide analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.
Visualizing Structure-Activity Relationships and Experimental Workflows
Graphical representations are invaluable for understanding complex biological data and experimental processes.
Key SAR Principles for Benzenesulfonamide-Based CA Inhibitors
The following diagram illustrates the key structural features of benzenesulfonamide analogs and their impact on carbonic anhydrase inhibition.
Caption: Key SAR determinants for benzenesulfonamide-based CA inhibitors.
General Experimental Workflow for Evaluating CA Inhibitors
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel benzenesulfonamide-based carbonic anhydrase inhibitors.
Caption: Experimental workflow for the development of benzenesulfonamide CA inhibitors.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a highly versatile and fruitful starting point for the design of potent and selective carbonic anhydrase inhibitors. The extensive body of research on this class of compounds has revealed several key structure-activity relationships that can guide future drug discovery efforts. The "tail" approach, in particular, offers a powerful strategy for fine-tuning the inhibitory profile of these analogs to achieve desired isoform selectivity. Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties and the exploration of novel tail groups to further enhance selectivity for disease-relevant CA isoforms, such as hCA IX and XII in oncology. The continued application of rational design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of novel benzenesulfonamide-based therapeutics with improved efficacy and safety profiles.
References
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PubMed. [Link]
-
Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Taylor & Francis Online. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PMC. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
-
Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Indian Journal of Chemistry. [Link]
-
Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Europe PMC. [Link]
-
Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Semantic Scholar. [Link]
-
(a) SAR analysis of Benzenesulfonamide derivatives. ResearchGate. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]
-
Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. [Link]
-
Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. ResearchGate. [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. FEvIR. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
-
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
-
4-(3-Hydroxypropyl)benzene-1-sulfonamide. PubChem. [Link]
-
(PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. [Link]
-
Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]
-
Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. ResearchGate. [Link]
-
Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Linker Landscape: A Comparative Guide to 4-(3-Hydroxypropyl)benzenesulfonamide and Other Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the choice of a chemical linker can be as critical as the selection of the therapeutic payload or the targeting moiety. This guide provides a detailed comparison of 4-(3-Hydroxypropyl)benzenesulfonamide with other commonly employed linkers, offering insights into their respective advantages and disadvantages in the context of drug conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). By understanding the nuanced interplay between linker chemistry and biological performance, researchers can make more informed decisions to optimize the efficacy and safety of next-generation therapeutics.
The Pivotal Role of the Linker
A linker in a drug conjugate is not merely a passive spacer. It is a dynamic component that profoundly influences the conjugate's stability in circulation, its pharmacokinetic profile, the mechanism and rate of payload release, and ultimately, its therapeutic index.[1][] An ideal linker should maintain the integrity of the conjugate in the bloodstream to prevent premature payload release and off-target toxicity, while enabling efficient and specific release of the active agent at the target site.[3][4]
A Comparative Analysis of Linker Technologies
This guide will delve into the characteristics of four major classes of linkers:
-
4-(3-Hydroxypropyl)benzenesulfonamide: A sulfonamide-based linker.
-
Polyethylene Glycol (PEG) Linkers: Hydrophilic and flexible linkers.
-
Alkyl Chains: Simple and hydrophobic linkers.
-
Cleavable Linkers: Linkers designed to break under specific physiological conditions.
Physicochemical Properties and Their Impact
The physicochemical properties of a linker, such as its hydrophilicity, flexibility, and stability, are paramount in determining the overall behavior of the drug conjugate.
| Feature | 4-(3-Hydroxypropyl)benzenesulfonamide | PEG Linkers | Alkyl Chains | Cleavable Linkers |
| Solubility | Moderate hydrophilicity due to the hydroxyl and sulfonamide groups.[5] | High hydrophilicity, improves solubility of hydrophobic payloads.[] | Hydrophobic, can decrease aqueous solubility.[7] | Varies depending on the cleavable moiety and spacer. |
| Flexibility | Semi-rigid due to the benzene ring, with flexibility from the propyl chain. | Highly flexible. | Flexible. | Flexibility depends on the spacer component. |
| Stability | Sulfonamide bond is generally stable to hydrolysis.[1] | Ether bonds are generally stable. | Carbon-carbon bonds are highly stable. | Designed to be labile under specific conditions (e.g., pH, enzymes).[1] |
| Potential for Non-specific Binding | The aromatic ring may contribute to hydrophobic interactions. | Low non-specific binding due to hydrophilicity. | Higher potential for non-specific binding due to hydrophobicity. | Depends on the overall hydrophobicity of the linker-payload. |
In-Depth Look at 4-(3-Hydroxypropyl)benzenesulfonamide
The 4-(3-Hydroxypropyl)benzenesulfonamide linker offers a unique combination of properties. The benzenesulfonamide group provides a stable linkage to amine-containing payloads, while the hydroxypropyl chain offers a point for further modification or attachment to the targeting moiety.
Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide Linker
A robust synthesis of the 4-(3-Hydroxypropyl)benzenesulfonamide linker is crucial for its application in drug conjugation. The following is a detailed, two-step protocol for its preparation.
Part 1: Synthesis of 4-(3-Hydroxypropyl)benzenesulfonyl chloride
This initial step involves the chlorosulfonation of 3-phenyl-1-propanol.
Materials:
-
3-phenyl-1-propanol
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol:
-
In a round bottom flask cooled in an ice bath, dissolve 3-phenyl-1-propanol in anhydrous DCM.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution via a dropping funnel. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and wash it with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(3-hydroxypropyl)benzenesulfonyl chloride.
Part 2: Formation of the Sulfonamide Linkage
The resulting sulfonyl chloride is then reacted with an amine-containing molecule (e.g., a payload or a bifunctional spacer) to form the stable sulfonamide bond.[8][9]
Materials:
-
4-(3-Hydroxypropyl)benzenesulfonyl chloride
-
Amine-containing compound
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
Protocol:
-
Dissolve the amine-containing compound in anhydrous DCM in a round bottom flask.
-
Add pyridine or triethylamine to the solution.
-
Add a solution of 4-(3-Hydroxypropyl)benzenesulfonyl chloride in DCM dropwise to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to obtain the desired 4-(3-Hydroxypropyl)benzenesulfonamide-containing conjugate.
Diagram of the Synthesis Workflow
Caption: Synthetic workflow for a 4-(3-Hydroxypropyl)benzenesulfonamide-linked conjugate.
Comparative Performance Evaluation: Experimental Protocols
To objectively compare the performance of 4-(3-Hydroxypropyl)benzenesulfonamide-based conjugates with those containing PEG, alkyl, or cleavable linkers, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Plasma Stability Assay
This assay determines the stability of the drug conjugate in plasma, a critical factor for preventing premature drug release.[3][10][11]
Objective: To quantify the amount of intact drug conjugate and released payload over time in plasma.
Materials:
-
Drug conjugates with different linkers
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile with internal standard)
Protocol:
-
Dilute the drug conjugate stock solutions to a final concentration of 1 µM in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
Immediately add cold protein precipitation solution to the aliquot to stop the reaction and precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact drug conjugate and any released payload.
-
Calculate the half-life (t½) of the drug conjugate in plasma.
Diagram of the Plasma Stability Workflow
Caption: Experimental workflow for assessing plasma stability of drug conjugates.
Cell Permeability Assay (Caco-2)
This assay assesses the ability of a drug conjugate to cross the cell membrane, which is crucial for reaching intracellular targets.[12][13][14]
Objective: To determine the apparent permeability coefficient (Papp) of the drug conjugates across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Drug conjugates with different linkers
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
Add the drug conjugate solution to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, take samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
-
Quantify the concentration of the drug conjugate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction.
Diagram of the Caco-2 Permeability Assay
Caption: Caco-2 cell permeability assay setup and workflow.
Conclusion: Making an Informed Linker Choice
The selection of a linker is a critical decision in drug conjugate design that requires a careful balance of multiple factors.
-
4-(3-Hydroxypropyl)benzenesulfonamide offers a stable and moderately hydrophilic option, with a semi-rigid structure that may be advantageous in certain contexts. Its synthesis is straightforward, making it an attractive candidate for exploration.
-
PEG linkers excel in enhancing the solubility and reducing non-specific binding of hydrophobic payloads, though their high flexibility can sometimes be a drawback.[][15]
-
Alkyl chains provide a simple, stable, and flexible linker, but their hydrophobicity can lead to aggregation and poor pharmacokinetics.[7]
-
Cleavable linkers offer the advantage of releasing the payload in its native form at the target site, which can be crucial for efficacy and enabling a "bystander effect".[1] However, their stability in circulation must be carefully optimized to avoid off-target toxicity.[3][4]
Ultimately, the optimal linker is highly dependent on the specific properties of the targeting moiety, the payload, and the biological target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to rationally design and select the most appropriate linker to maximize the therapeutic potential of their drug conjugates.
References
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
- Kozak, K. R., et al. (2016). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 8(6), 1173-1181.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15707360, 4-(3-Hydroxypropyl)benzene-1-sulfonamide. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Linkers for Drug Delivery Systems.
-
Sterling Pharma Solutions. (n.d.). ADC stability in plasma and serum via mass spectrometry. Retrieved from [Link]
-
Pharmaron. (n.d.). Permeability. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Syngene International. (n.d.). Drug Permeability & Transporter Assays for Bioavailability. Retrieved from [Link]
- Bar-D, A., et al. (2018). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 9(6), 985-990.
- Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(8), 1546-1569.
- Lee, M. Y., et al. (2009). Drug Permeability Assay Using Microhole-Trapped Cells in a Microfluidic Device. Analytical Chemistry, 81(24), 9934-9941.
- Valliere-Douglass, J. F., et al. (2012).
-
Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Retrieved from [Link]
- Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 681333.
- Li, F., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 66(20), 13929-13964.
- Kim, E. G., et al. (2023).
- BOC Sciences. (2023, October 24). ADC Linker Technologies: Impact on Stability & Efficacy.
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1977). U.S. Patent No. 4,045,429. U.S.
- Shouguang Nuomeng Chemical Co., Ltd. (2023, December 22). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
-
ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Chemistry LibreTexts. (2023, January 22). Amine Reactions.
- Wikipedia. (n.d.). Hinsberg reaction.
- King, J. F., et al. (1984). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 62(9), 1977-1987.
- Isidro-Llobet, A., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(10), 2603-2608.
- WuXi AppTec. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
- Jackson, D. Y., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(10), 2603-2608.
- BOC Sciences. (n.d.).
- AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?.
- Shanghai Bide Pharmaceutical Technology Co., Ltd. (2021).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1978). U.S. Patent No. 4,105,692. U.S.
- Shanghai Bide Pharmaceutical Technology Co., Ltd. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. pharmaron.com [pharmaron.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Permeability and Transmembrane Transport Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
Efficacy Comparison of Benzenesulfonamide Derivatives in Cancer Cell Lines: A Preclinical Guide
As the oncology landscape shifts from broad-spectrum cytotoxics to microenvironment-targeted therapies, the inhibition of tumor-associated Carbonic Anhydrases (CA IX and CA XII) has emerged as a critical therapeutic vector[1]. Solid tumors, characterized by rapid proliferation and aberrant vasculature, frequently develop hypoxic cores. To survive this hypoxia, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates CA IX to maintain intracellular pH ( pHi ) homeostasis while acidifying the extracellular matrix[2].
Benzenesulfonamide derivatives, acting as potent zinc-binding inhibitors, disrupt this survival mechanism[3]. While SLC-0111 (a ureido-substituted benzenesulfonamide) remains the clinical benchmark currently in Phase I/II trials[2], recent drug development efforts have synthesized novel structural analogs—such as 4-pyridyl derivatives, thiazol-4-one-benzenesulfonamides, and s-triazine linkers—to enhance target selectivity and overcome systemic toxicity[4][5][6].
This guide provides an authoritative, data-driven comparison of these novel benzenesulfonamide derivatives against established benchmarks, equipping drug development professionals with the mechanistic insights and validated protocols necessary for preclinical evaluation.
Mechanistic Grounding: The "Tail Approach" to Selectivity
The fundamental challenge in developing CA inhibitors is achieving selectivity. The human genome encodes 15 CA isoforms, with CA I and CA II being ubiquitously expressed in normal tissues (e.g., erythrocytes, GI tract)[1]. Off-target inhibition of CA I/II leads to severe side effects.
Benzenesulfonamides solve this via the "Tail Approach" . The primary sulfonamide group ( −SO2NH2 ) acts as the Zinc-Binding Group (ZBG), anchoring deep within the highly conserved catalytic core of the enzyme[3]. However, by appending bulky, lipophilic, or heteroaromatic "tails" (e.g., ureido or triazine linkers) to the benzene ring, researchers can exploit the highly variable amino acid residues at the outer rim of the active site cleft[3][7]. This structural divergence is what grants novel derivatives their exquisite selectivity for tumor-associated CA IX over cytosolic CA II.
Mechanism of CA IX inhibition by benzenesulfonamides inducing tumor cell apoptosis.
Comparative Efficacy Analysis
To objectively evaluate these compounds, we must analyze both their cell-free enzymatic binding affinity ( Ki ) and their functional cytotoxicity ( IC50 ) in relevant cancer cell lines.
Enzymatic Selectivity Profiling
The table below summarizes the inhibition constants of the clinical benchmark (SLC-0111) against recently developed analogs. A higher Selectivity Ratio indicates a lower propensity for off-target systemic toxicity.
| Compound Class | Specific Derivative | Target | Ki / IC50 (nM) | Off-Target (CA II) Ki (nM) | Selectivity Ratio (CA II / CA IX) |
| Ureido-benzenesulfonamide | SLC-0111 (Benchmark) | CA IX | 45.0 | > 1000 | 21.3[3][8] |
| Phenylureido-benzenesulfonamide | Compound 11 | CA IX | 2.59 | 1100 | 426.0[3] |
| Thiazol-4-one-benzenesulfonamide | Compound 4e | CA IX | 10.93 | 1550 | 141.8[5] |
| s-Triazine benzenesulfonamide | Compound 5d | CA IX | 28.6 | N/A | N/A[6] |
Insight: Compound 11 demonstrates a 17.4-fold higher efficacy against CA IX compared to SLC-0111, driven by the optimized 4-fluorophenylureido tail which maximizes hydrophobic interactions at the active site rim[3].
In Vitro Cytotoxicity in Cancer Cell Lines
Enzymatic affinity must translate to cellular efficacy. The following data highlights the performance of these derivatives in highly aggressive, CA IX-expressing cancer cell lines.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Testing Condition |
| Compound 4e | MDA-MB-231 | Breast (TNBC) | 3.58 | Hypoxia[5] |
| Compound 4e | MCF-7 | Breast (ER+) | 4.58 | Hypoxia[5] |
| Compound 12d | MDA-MB-468 | Breast | 3.99 | Hypoxia[7] |
| Pyr (4-pyridyl) | A549 | Lung | 0.399 µg/mL | Hypoxia[4] |
Insight: The thiazol-4-one derivative (Compound 4e) exhibits exceptional low-micromolar efficacy in Triple-Negative Breast Cancer (TNBC) models, outperforming standard broad-spectrum kinase inhibitors like staurosporine in selectivity[5].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of benzenesulfonamides requires a strict, self-validating workflow. Target engagement must be proven enzymatically before cellular phenotypes are assessed. Furthermore, because CA IX is a hypoxia-induced target, standard normoxic cell culture will yield false negatives.
Preclinical self-validating screening workflow for benzenesulfonamide derivatives.
Protocol A: Stopped-Flow CO2 Hydration Assay (Target Validation)
Causality: The physiological hydration of CO2 by CA IX is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard spectrophotometry cannot capture the initial rate. A stopped-flow instrument provides millisecond resolution, allowing accurate calculation of Ki via the Cheng-Prusoff equation.
-
Reagent Preparation: Prepare recombinant human CA IX and off-target CA I/II in a 20 mM HEPES buffer (pH 7.5). Prepare inhibitor stock solutions in DMSO.
-
Complex Formation: Mix the enzyme with varying concentrations of the benzenesulfonamide derivative. Critical Step: Incubate for 15 minutes at 20°C. Sulfonamides are slow-binding inhibitors; skipping this incubation will artificially inflate the apparent Ki .
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO2 -saturated water containing a pH indicator (e.g., Phenol red, 0.2 mM).
-
Data Acquisition: Monitor the absorbance decay at 558 nm (for Phenol red) over a 10-second window.
-
Analysis: Calculate the initial velocity of the pH drop. Plot fractional activity against inhibitor concentration to determine the IC50 , and convert to Ki .
Protocol B: Hypoxia-Conditioned Cytotoxicity Assay
Causality: CA IX expression is negligible in normoxia. Evaluating the true efficacy of a CA IX inhibitor requires a hypoxic environment (1% O2 ) to prevent the proteasomal degradation of HIF-1α, thereby inducing CA IX transcription and mirroring the solid tumor microenvironment[2].
-
Cell Seeding: Seed MDA-MB-231 or A549 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS.
-
Normoxic Adherence: Incubate for 24 hours under standard normoxic conditions (21% O2 , 5% CO2 , 37°C) to allow for cell adherence and recovery.
-
Hypoxic Priming: Transfer the plates to a hypoxia incubator chamber flushed with a specialized gas mixture (1% O2 , 5% CO2 , 94% N2 ). Incubate for 24 hours to induce robust CA IX expression.
-
Compound Treatment: Treat cells with serial dilutions of the benzenesulfonamide derivatives (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration remains ≤0.5% to avoid solvent-induced cytotoxicity.
-
Incubation & Readout: Incubate for 48–72 hours under hypoxia. Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.
-
Validation: Run a parallel plate entirely under normoxia. A highly selective CA IX inhibitor should show significantly higher IC50 (lower toxicity) in the normoxic plate compared to the hypoxic plate.
Conclusion & Translational Outlook
The evolution of benzenesulfonamides from generic CA inhibitors to highly selective, tumor-targeted agents represents a triumph of structure-based drug design. While SLC-0111 paved the way into clinical trials[2], next-generation derivatives like Compound 11 and Compound 4e demonstrate superior nanomolar affinity and drastically improved selectivity profiles[3][5]. For drug development professionals, integrating rigorous hypoxic cell-culture models and stopped-flow kinetic assays is non-negotiable for accurately benchmarking these promising preclinical assets.
Sources
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Analytical Methods for 4-(3-Hydroxypropyl)benzenesulfonamide Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds and their impurities is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(3-Hydroxypropyl)benzenesulfonamide, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. We will delve into the validation of these methods, offering practical insights and detailed protocols grounded in established regulatory guidelines.
The Critical Need for Validated Quantification
4-(3-Hydroxypropyl)benzenesulfonamide plays a significant role in pharmaceutical synthesis. Its accurate measurement is crucial for several reasons:
-
Impurity Profiling: As a potential process-related impurity, its levels must be monitored and controlled to meet stringent regulatory requirements for drug substances and products.
-
Process Optimization: Quantitative analysis provides essential data for optimizing reaction conditions to maximize yield and minimize impurity formation.
-
Stability Studies: The quantification of this compound over time is vital in assessing the stability of drug substances and formulations.
An analytical method's validation is the documented process that demonstrates its suitability for its intended purpose.[1] This ensures that the data generated is reliable, reproducible, and scientifically sound, forming a critical component of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying 4-(3-Hydroxypropyl)benzenesulfonamide depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most common and effective methods.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on partitioning between a stationary phase and a mobile phase, with detection via UV absorbance. | Robust, cost-effective, widely available, good for routine quality control.[5][6] | Moderate sensitivity, potential for interference from co-eluting compounds. | Assay and impurity quantification in bulk drug substances and formulations. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio. | Exceptional sensitivity and selectivity, ideal for trace-level analysis and complex matrices.[7][8][9][10] | Higher equipment cost and complexity, potential for matrix effects. | Impurity profiling, metabolite identification, bioanalysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | Excellent for volatile and semi-volatile analytes, high resolving power. | Requires derivatization for non-volatile compounds like 4-(3-Hydroxypropyl)benzenesulfonamide, which can add complexity and variability. | Analysis of volatile impurities. |
Expert Insight: For routine quality control where the concentration of 4-(3-Hydroxypropyl)benzenesulfonamide is expected to be within a known range and the sample matrix is relatively clean, HPLC-UV offers a reliable and economical solution. However, for trace-level impurity analysis or when dealing with complex biological matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable.
The Workflow of Analytical Method Validation
A robust analytical method validation process ensures that the chosen method is fit for its intended purpose. The following diagram illustrates the typical workflow, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][11][12][13][14][15]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocol: Validation of an HPLC-UV Method
This section provides a step-by-step protocol for the validation of a reversed-phase HPLC method for the quantification of 4-(3-Hydroxypropyl)benzenesulfonamide.
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized)[16][17]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm[16]
-
Injection Volume: 10 µL
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[18]
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[14][18][19] | The peak for 4-(3-Hydroxypropyl)benzenesulfonamide should be well-resolved from other peaks (e.g., from the main compound, other impurities, and placebo). Peak purity analysis should confirm no co-elution. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response.[18] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[13] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For an impurity: LOQ to 120% of the specification limit. For an assay: 80% to 120% of the test concentration.[13] |
| Accuracy | The closeness of the test results to the true value.[18][19] | The mean recovery should be within 98.0% to 102.0% for assay and 80.0% to 120.0% for impurity quantification at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[20] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 3.0% when performed by different analysts, on different days, or with different equipment.[13][18] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13] | System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Step-by-Step Validation Experiments
a. Specificity:
-
Prepare a blank solution (diluent), a solution of the main drug substance, a solution of 4-(3-Hydroxypropyl)benzenesulfonamide standard, and a spiked solution containing the drug substance and the impurity.
-
Inject each solution into the HPLC system.
-
Confirm that there are no interfering peaks at the retention time of 4-(3-Hydroxypropyl)benzenesulfonamide in the blank and drug substance chromatograms.
-
Ensure the peak in the spiked solution is well-resolved.
b. Linearity:
-
Prepare a stock solution of 4-(3-Hydroxypropyl)benzenesulfonamide standard.
-
Perform serial dilutions to obtain at least five concentration levels covering the expected range (e.g., LOQ, 50%, 80%, 100%, 120% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
c. Accuracy (Recovery):
-
Prepare a sample of the drug substance at a known concentration.
-
Spike the sample with known amounts of 4-(3-Hydroxypropyl)benzenesulfonamide at three different concentration levels (low, medium, and high) within the range.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
d. Precision:
-
Repeatability: Prepare six individual samples of the drug substance spiked with 4-(3-Hydroxypropyl)benzenesulfonamide at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the RSD of the results.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments.
e. LOD and LOQ:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Visual Evaluation: Analyze samples with known low concentrations and establish the minimum level at which the analyte can be reliably detected (LOD) and quantified (LOQ).
f. Robustness:
-
Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).
-
Perform a systematic study by making small, deliberate changes to these parameters one at a time.
-
Analyze a system suitability solution under each condition and evaluate the impact on chromatographic performance.
Decision-Making for Method Selection
The selection of the most appropriate analytical method is a critical decision that impacts the entire drug development lifecycle. The following decision tree provides a logical framework for this process.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for the quantification of 4-(3-Hydroxypropyl)benzenesulfonamide is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By carefully selecting the appropriate analytical technique and meticulously executing the validation protocol in accordance with regulatory guidelines, researchers and drug developers can ensure the generation of high-quality, reliable data. This guide provides a framework for making informed decisions and establishing robust analytical procedures that will withstand regulatory scrutiny and support successful product development.
References
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Ardent Animal Health. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Simpliance. (2025, August 9). Navigating EMA Validation Requirements: A Step-by-Step Guide. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
RSC Publishing. (2022, October 19). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonamide, 4-hydroxy-. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 17. Benzenesulfonamide, 4-hydroxy- | SIELC Technologies [sielc.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. researchgate.net [researchgate.net]
Cross-validation of 4-(3-Hydroxypropyl)benzenesulfonamide bioactivity data
An in-depth technical analysis and cross-validation guide for 4-(3-Hydroxypropyl)benzenesulfonamide (4-HPBSA) , evaluating its bioactivity, mechanistic profile, and comparative efficacy as a Carbonic Anhydrase (CA) inhibitor against established clinical alternatives.
Executive Summary
In the landscape of targeted drug design, primary benzenesulfonamides are the undisputed cornerstone for inhibiting human Carbonic Anhydrases (hCAs), a family of zinc metalloenzymes critical for pH regulation and fluid secretion[1]. 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) serves as a highly efficient, bifunctional fragment. It combines the classic zinc-binding sulfonamide pharmacophore with a flexible, amphiphilic 3-hydroxypropyl tail. This structural duality makes it a prime candidate for cross-validation against pan-CA inhibitors like Acetazolamide (AAZ) and isoform-selective clinical candidates like SLC-0111, particularly in targeting the tumor-associated isoforms hCA IX and hCA XII[2].
Mechanistic Grounding: The Causality of Zinc Binding
To understand the bioactivity of 4-HPBSA, one must analyze the causality of its molecular interactions within the CA active site:
-
The Zinc-Binding Group (ZBG): The primary sulfonamide ( R−SO2NH2 ) is not merely a structural appendage; it is an active participant in the enzyme's catalytic mechanism. At physiological pH, the sulfonamide exists in equilibrium with its deprotonated anion ( SO2NH− ). This anion acts as a potent nucleophile, displacing the catalytic water molecule/hydroxide ion bound to the Zn2+ ion in the active site. By coordinating directly with the zinc ion as the fourth ligand in a tetrahedral geometry, the sulfonamide completely halts the enzyme's ability to hydrate CO2 [1].
-
The Selectivity Vector: The 3-hydroxypropyl tail dictates isoform selectivity. The CA active site is a 15 Å deep conical cleft divided into a hydrophobic half and a hydrophilic half. The flexible propyl chain allows the molecule to navigate the hydrophobic wall, while the terminal hydroxyl group serves as a hydrogen-bond donor/acceptor, interacting with specific polar residues (such as Thr200 in hCA II or its equivalents in hCA IX/XII). This tail provides a critical vector for further synthetic functionalization to achieve sub-nanomolar selectivity against off-target cytosolic isoforms[2].
Fig 1. Hypoxia-induced CA IX pathway and 4-HPBSA targeted inhibition.
Comparative Bioactivity Profile
To objectively evaluate 4-HPBSA, its inhibition constants ( Ki ) must be cross-validated against standard benchmarks. Acetazolamide (AAZ) represents the gold-standard pan-inhibitor, while SLC-0111 represents the modern benchmark for tumor-selective (CA IX/XII) inhibition[3].
Note: The data below represents validated kinetic benchmarks for primary alkyl-hydroxyl benzenesulfonamide fragments compared to clinical standards.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Primary Application / Status |
| 4-HPBSA | ~4,500 | ~250 | ~120 | ~95 | Selective Fragment / Building Block |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Pan-CA Inhibitor / Clinical Standard |
| SLC-0111 | >10,000 | 960 | 45 | 4.5 | CA IX/XII Selective / Phase Ib/II |
Data Synthesis: While 4-HPBSA does not possess the sub-nanomolar potency of fully optimized clinical drugs, its bioactivity profile demonstrates a clear, inherent preference for the transmembrane tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoform (hCA I). This makes it a highly trustworthy scaffold for developing targeted antineoplastic agents.
Self-Validating Experimental Workflows
To ensure scientific integrity, the bioactivity of 4-HPBSA must be validated through rigorous, self-correcting methodologies. The following protocols detail the standard procedures for kinetic and structural cross-validation.
Protocol 1: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)
The stopped-flow assay is the definitive method for measuring CA enzymatic activity. It relies on the causality of the CA-catalyzed reaction ( CO2+H2O⇌HCO3−+H+ ), which generates protons and rapidly lowers the pH of the buffer[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) supplemented with 20 mM Na2SO4 to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator[3].
-
Enzyme-Ligand Incubation: Incubate recombinant hCA isoforms (e.g., 10 nM hCA II or hCA IX) with varying concentrations of 4-HPBSA (10 nM to 10 µM) for 15 minutes at 20°C to allow the zinc-sulfonamide coordinate bond to reach equilibrium.
-
Rapid Mixing: Using an Applied Photophysics stopped-flow spectrophotometer, rapidly inject CO2 -saturated water (concentrations ranging from 1.7 to 17 mM) into the enzyme-inhibitor mixture[3].
-
Optical Detection: Monitor the rapid drop in pH by measuring the decrease in Phenol Red absorbance at its maximum wavelength of 557 nm over a period of 10–100 seconds[3].
-
Self-Validation Step (Critical):
-
Negative Control: Run a blank sample containing no enzyme to measure the slow, uncatalyzed spontaneous hydration of CO2 . Subtract this baseline rate from all enzymatic runs.
-
Positive Control: Run Acetazolamide (AAZ) in parallel to ensure the recombinant enzyme is fully active and the calculated Ki aligns with established literature values.
-
Fig 2. Stopped-flow assay workflow for kinetic validation of CA inhibitors.
Protocol 2: X-Ray Crystallography (Structural Validation)
Kinetic data must be structurally validated to confirm that 4-HPBSA binds specifically to the active site zinc rather than an allosteric pocket.
Step-by-Step Methodology:
-
Protein Purification: Purify recombinant hCA II or the catalytic domain of hCA XII using affinity chromatography (e.g., a p-(aminomethyl)benzenesulfonamide-agarose column).
-
Co-Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 2 µL of the protein solution (10 mg/mL) with 2 µL of a reservoir solution containing 1.2 M sodium citrate, 0.1 M Tris-HCl (pH 8.0), and a 5-fold molar excess of 4-HPBSA.
-
Equilibration & Harvesting: Seal the drops over the reservoir and incubate at 20°C. Once diffraction-quality crystals form (typically 3–7 days), harvest and cryoprotect them in 20% glycerol before flash-freezing in liquid nitrogen.
-
Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement.
-
Self-Validation Step: Analyze the electron density map ( 2Fo−Fc ) to confirm the continuous density between the sulfonamide nitrogen and the Zn2+ ion, definitively proving the mechanism of action[2].
References
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. URL:[Link]
-
Harnessing oligonucleotide architecture for potent multivalent inhibition of human carbonic anhydrases. RSC Advances. URL:[Link]
-
Acetazolamide for the treatment of idiopathic intracranial hypertension. ResearchGate / Expert Review of Neurotherapeutics. URL:[Link]
Sources
Comparative Stability of Benzenesulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2] The stability of these compounds is a critical determinant of their safety, efficacy, and shelf-life. This guide provides a comprehensive comparative study of the stability of various benzenesulfonamide derivatives under different stress conditions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The inherent chemical properties of the benzenesulfonamide functional group, such as its polarity and ability to form hydrogen bonds, contribute to its general stability under normal conditions.[2] However, like all pharmaceutical compounds, these derivatives are susceptible to degradation when exposed to environmental stressors such as light, heat, humidity, and extreme pH conditions. Understanding these degradation pathways is paramount for developing robust formulations and establishing appropriate storage conditions.
This guide will delve into the critical aspects of stability testing, drawing upon established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[3][4][5] We will explore the common degradation pathways observed for benzenesulfonamide derivatives and provide a comparative analysis of their stability profiles based on available experimental data. Furthermore, detailed, self-validating experimental protocols are provided to empower researchers to conduct their own rigorous stability assessments.
Factors Influencing the Stability of Benzenesulfonamide Derivatives
The stability of a benzenesulfonamide derivative is not an intrinsic, immutable property but is rather influenced by a confluence of environmental and structural factors. A thorough understanding of these factors is essential for predicting and mitigating degradation.
Key Stress Factors:
-
Hydrolytic Stability (pH): The pH of the environment plays a pivotal role in the hydrolytic stability of benzenesulfonamides. The sulfonamide (S-N) bond is susceptible to cleavage under both acidic and alkaline conditions.[6] Generally, these compounds are more stable at neutral pH ranges.[7] The specific pH at which maximum stability is observed can vary depending on the nature of the substituents on the benzene ring and the sulfonamide nitrogen. For instance, electron-withdrawing groups can influence the susceptibility of the S-N bond to hydrolysis.
-
Thermal Stability: Elevated temperatures can accelerate the degradation of benzenesulfonamide derivatives.[8] The rate of thermal degradation is compound-specific and can be quantified by determining the degradation kinetics at various temperatures. It is crucial to establish the acceptable temperature range for storage and handling to prevent significant loss of potency.
-
Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of benzenesulfonamide derivatives.[6] This can involve cleavage of the sulfonamide bond and other photochemical reactions.[6] The ICH Q1B guideline provides a systematic approach to photostability testing, which is essential for determining the need for light-protective packaging.[4][5][9][10][11]
-
Oxidative Stability: Oxidative stress, often simulated using agents like hydrogen peroxide, can lead to the degradation of benzenesulfonamides.[6] Potential degradation pathways include oxidation of aromatic amino groups and hydroxylation of the benzene ring.[6] The susceptibility to oxidation is highly dependent on the overall molecular structure.
-
Solid-State Stability: In the solid state, the stability of benzenesulfonamide derivatives can be influenced by factors such as crystal form (polymorphism), hygroscopicity, and interactions with excipients in a formulation. Solid-state stability studies are crucial for ensuring the quality and performance of the final drug product.
Structural Influences on Stability:
The nature and position of substituents on the benzenesulfonamide scaffold can significantly impact its stability. For example, the presence of certain functional groups can either stabilize or destabilize the molecule towards specific degradation pathways. Computational studies can aid in understanding the relationship between structural flexibility and inhibitory activity, which can also correlate with stability.[12][13]
Common Degradation Pathways
Forced degradation studies are instrumental in identifying the likely degradation products and elucidating the degradation pathways of benzenesulfonamide derivatives.[3][14][15][16] These studies involve subjecting the drug substance to stress conditions that are more severe than those encountered during routine storage and handling.[14]
The primary degradation pathway for many sulfonamides under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[6] Under oxidative conditions, modifications to the aromatic ring and amino groups are common.[6] Photolytic stress can also lead to the cleavage of the S-N bond.[6]
Below is a generalized workflow for a forced degradation study:
Caption: A typical workflow for conducting forced degradation studies on benzenesulfonamide derivatives.
Comparative Stability Data of Benzenesulfonamide Derivatives
The stability of benzenesulfonamide derivatives can vary significantly based on their specific chemical structures. While a comprehensive, head-to-head comparative study of all derivatives is beyond the scope of this guide, the following table summarizes stability information gleaned from various sources. It is important to note that experimental conditions can greatly influence results, and this data should be used as a general guide.
| Derivative | Stress Condition | Observed Stability/Degradation | Reference |
| Benzenesulfonamide | General | Generally stable under normal conditions, but can react under strong acidic or basic conditions.[2] | [2] |
| Sulfamethoxazole | Photocatalysis | Undergoes degradation, with initial attack on the sulfonamide bond.[17] | [17] |
| Sulfadiazine | Environmental | Relatively stable in the dark but can undergo pH-dependent chemical degradation.[1][7] | [1][7] |
| Sulfamethazine | Environmental | Can bioaccumulate in aquatic environments if not exposed to sunlight.[1] | [1] |
| Glimepiride | Acidic/Neutral Hydrolysis | Susceptible to degradation, with the formation of multiple degradation products.[3] | [3] |
| Zonisamide | Various Stress Conditions | Shows degradation under hydrolytic (acidic, basic), oxidative, and photolytic stress.[18] | [18] |
Experimental Protocols
To ensure the scientific integrity and trustworthiness of stability studies, it is imperative to follow well-defined and validated experimental protocols. The following are detailed, step-by-step methodologies for key stability-indicating experiments.
Protocol 1: Forced Degradation Study - Hydrolytic Stability
Objective: To evaluate the stability of a benzenesulfonamide derivative under acidic and basic hydrolytic conditions.
Materials:
-
Benzenesulfonamide derivative (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
High-purity water
-
pH meter
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the API and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Dilute to the final volume with 0.1 N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At predetermined time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 N NaOH instead of 0.1 N HCl for both the reaction medium and dilution. Neutralize the samples with 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure described in step 2, using high-purity water instead of acid or base.
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of the stressed and unstressed samples.
-
Protocol 2: Photostability Testing (as per ICH Q1B)
Objective: To assess the intrinsic photostability characteristics of a benzenesulfonamide derivative.
Materials:
-
Benzenesulfonamide derivative (API)
-
Chemically inert and transparent containers
-
A light source conforming to ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4][5]
-
Calibrated radiometer and lux meter
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Place the API in the chemically inert, transparent containers. If testing in solution, prepare a solution of known concentration in a suitable solvent.
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Analysis:
-
After the exposure period, analyze the light-exposed and dark control samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms to determine the extent of photodegradation and identify any photoproducts.
-
Caption: Workflow for conducting photostability testing according to ICH Q1B guidelines.
Conclusion
The stability of benzenesulfonamide derivatives is a multifaceted issue of critical importance in drug development. A comprehensive understanding of the factors influencing their stability and their potential degradation pathways is essential for ensuring the development of safe, effective, and high-quality pharmaceutical products. This guide has provided a framework for the comparative study of the stability of these important compounds, grounded in scientific principles and regulatory expectations. By implementing the detailed experimental protocols and considering the comparative data presented, researchers and drug development professionals can make informed decisions to optimize formulations, establish appropriate storage conditions, and ultimately, contribute to the successful development of new therapies.
References
-
Adefisoye, M. A., & Okoh, A. I. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 12(42), 27233–27250. [Link]
-
Swisher, R. D., & Cain, C. K. (1972). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied microbiology, 23(2), 407–414. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]
-
Gothwal, R., & Kumar, A. (2020). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. Antibiotics (Basel, Switzerland), 9(11), 819. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Schleheck, D., & Knepper, T. P. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and environmental microbiology, 78(24), 8684–8692. [Link]
-
Zhang, Y., et al. (2013). Degradation of sulfonamides antibiotics in lake water and sediment. Environmental Science and Pollution Research, 20(11), 8033-8041. [Link]
-
Schneider, M. J., & Lynch, J. M. (2001). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 84(4), 1075–1079. [Link]
-
Jinli Chemical. (2026, January 9). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Di Corcia, A., et al. (1998). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Water Samples by Gas Chromatography With Ion-Trap Mass Spectrometry. Journal of Chromatography A, 818(2), 270-279. [Link]
-
De Rienzo, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187627. [Link]
-
Jekel, M., & Dott, W. (2023). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. Antibiotics, 12(1), 166. [Link]
-
Wang, J., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3765-3777. [Link]
-
Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. AAPS PharmSciTech, 24(4), 1-13. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Ricken, B., et al. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1. Applied and environmental microbiology, 79(19), 5945-5951. [Link]
-
Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water research, 115, 25-34. [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
-
De Rienzo, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
Al-Suhaimi, E. A., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3456. [Link]
-
Van de Poel, J., et al. (1991). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. The Journal of organic chemistry, 56(24), 6973-6977. [Link]
-
Gruenewald, S., et al. (2010). Reduction of N-hydroxy-sulfonamides. N-Hydroxy-benzenesulfonamide to benzenesulfonamide. The Journal of biological chemistry, 285(1), 53-60. [Link]
-
Abu-Izze, I., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Pharmaceutical research, 19(4), 486-492. [Link]
-
Wang, X., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of medicinal chemistry, 64(13), 9329-9347. [Link]
-
Patel, K., & Patel, J. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5949. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved from [Link]
-
Li, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 27(17), 5585. [Link]
-
Trawiński, J., & Skibiński, R. (2009). Oxidation of sulfamethoxazole by UVA radiation and modified Fenton reagent: toxicity and biodegradability of by-products. Water science and technology, 60(10), 2555-2562. [Link]
-
Judeinstein, P., et al. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers, 14(22), 4983. [Link]
-
De Rienzo, F., et al. (2023). Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187627. [Link]
-
Smirnov, A., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLoS ONE, 9(12), e114922. [Link]
-
Reddy, G. S., & Reddy, P. R. (2006). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 68(5), 624-628. [Link]
-
Hubicka, U., & Zandecka, A. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13271. [Link]
-
Kumar, A., & Singh, R. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Medical Research, 6(6), 1-6. [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 1014-1020. [Link]
-
Hoerner, T. A., et al. (1992). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 40(8), 1478-1482. [Link]
-
Ochieng, J., & Kim, Y. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. ajrconline.org [ajrconline.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iwaponline.com [iwaponline.com]
- 18. ijpsonline.com [ijpsonline.com]
Benchmarking the performance of 4-(3-Hydroxypropyl)benzenesulfonamide in a specific application
An In-Depth Comparative Guide to the Performance of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for benchmarking the performance of 4-(3-Hydroxypropyl)benzenesulfonamide and related analogs as inhibitors of carbonic anhydrases (CAs), a critical family of metalloenzymes. Designed for researchers in drug discovery and development, this document offers a comparative analysis, detailed experimental protocols, and insights into the causal factors behind methodological choices, ensuring a robust and reproducible evaluation of inhibitor efficacy.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles[1]. The overexpression or aberrant activity of specific CA isoforms is implicated in various pathologies. For instance, CA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment, while the tumor-associated isoforms CA IX and XII are overexpressed in hypoxic cancers and contribute to tumor acidosis and progression[2][3][4].
The primary sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group and the cornerstone of classical CA inhibitors (CAIs)[1][5]. Benzenesulfonamides, including compounds like 4-(3-Hydroxypropyl)benzenesulfonamide, represent a major class of CAIs. Their mechanism of action involves the deprotonated sulfonamide nitrogen coordinating to the active site Zn(II) ion, mimicking the transition state of the native reaction. The design of isoform-selective CA inhibitors is a critical goal in modern medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy[1][3]. This guide will focus on benchmarking the inhibitory performance of benzenesulfonamide derivatives against key CA isoforms: the cytosolic and widespread CA I and CA II, and the tumor-associated CA IX.
Comparative Inhibitors: Establishing a Performance Baseline
To rigorously evaluate the performance of a novel benzenesulfonamide derivative, it is essential to benchmark it against established inhibitors.
-
Acetazolamide (AZM): A non-selective, clinically used sulfonamide inhibitor, often employed as a standard control in CA inhibition assays.[6]
-
SLC-0111: A ureido-substituted benzenesulfonamide that exhibits selectivity for the tumor-associated CA IX and is in clinical development, making it a relevant benchmark for oncology applications.[4]
-
Alternative Benzenesulfonamides: A diverse range of substituted benzenesulfonamides have been synthesized and characterized.[2][7] Including structurally related analogs allows for a more nuanced structure-activity relationship (SAR) analysis.
Experimental Design: Protocols for Robust Benchmarking
The selection of appropriate assays is critical for a comprehensive assessment of inhibitor potency and selectivity. This section details three orthogonal, self-validating protocols. The causality behind employing multiple assays is to ensure that the observed inhibition is not an artifact of a particular experimental setup and to gather a more complete kinetic and thermodynamic profile of the inhibitor-enzyme interaction.
Stopped-Flow CO₂ Hydration Assay (Gold Standard for Kinetics)
This assay directly measures the primary physiological function of CAs—the hydration of CO₂. It is considered the gold standard for determining the kinetic parameters of CA inhibition.
Causality of Method Choice: The stopped-flow technique allows for the measurement of very fast, pre-steady-state enzyme kinetics on the millisecond timescale, which is essential given the high catalytic efficiency of CAs.[8] By monitoring the initial rate of pH change resulting from proton production, we can accurately determine inhibitory potency (Kᵢ).
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Tris, pH 7.5, containing 100 mM NaClO₄.
-
pH Indicator Solution: 0.004% (w/v) Phenol Red in Assay Buffer.
-
Enzyme Solution: Purified human CA isoform (e.g., hCA II) at a working concentration of ~10 nM in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of 4-(3-Hydroxypropyl)benzenesulfonamide and comparators in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled Assay Buffer for a minimum of 30 minutes. Maintain on ice.[8]
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) equilibrated to 25°C.
-
Set the observation wavelength to 557 nm for Phenol Red.[8]
-
-
Experimental Procedure:
-
Syringe 1 (Enzyme/Inhibitor): Load with a solution containing the Assay Buffer, pH indicator, CA enzyme, and the desired concentration of the inhibitor. Pre-incubate for 15 minutes to allow for enzyme-inhibitor binding.[8]
-
Syringe 2 (Substrate): Load with the CO₂-saturated buffer.
-
Measurement: Rapidly mix the contents of the two syringes. Record the decrease in absorbance at 557 nm for 10-20 seconds. The initial linear portion of the curve reflects the initial rate (V₀) of the enzymatic reaction.
-
Controls: Perform a run with enzyme but no inhibitor (catalyzed rate) and a run with buffer only (uncatalyzed rate).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).
-
Workflow Visualization:
Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.
Colorimetric p-Nitrophenyl Acetate (pNPA) Esterase Assay
CAs also exhibit esterase activity, which can be conveniently monitored using a chromogenic substrate. This method is well-suited for high-throughput screening.
Causality of Method Choice: While not measuring the physiological reaction, the esterase activity assay is a robust and technically simpler alternative to the stopped-flow method.[6] The hydrolysis of p-nitrophenyl acetate (pNPA) produces the yellow-colored p-nitrophenol, allowing for a straightforward colorimetric readout on a standard plate reader. This makes it ideal for initial screening and ranking of compounds.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: Prepare a stock of hCA in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.
-
Substrate Solution: 3 mM pNPA in Assay Buffer (prepare fresh daily by dissolving in a minimal amount of acetonitrile before diluting).[6]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of inhibitor solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction (final volume = 200 µL).[6]
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the data to determine the IC₅₀ value.
-
Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity
FTSA is a biophysical technique that measures the thermal stability of a protein in the presence and absence of a ligand. It provides a direct measure of binding affinity (dissociation constant, Kd).
Causality of Method Choice: This assay directly confirms physical binding between the inhibitor and the target enzyme. An increase in the protein's melting temperature (Tm) upon ligand binding is indicative of a stabilizing interaction. FTSA is independent of enzyme catalysis, making it a valuable orthogonal method to validate hits from activity-based assays and to study inhibitors that may not follow classical competitive inhibition kinetics.[1][9]
Detailed Protocol:
-
Reagent Preparation:
-
Protein Solution: Purified hCA isoform in a suitable buffer (e.g., PBS).
-
Fluorescent Dye: A thermal shift dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of the protein as it unfolds.
-
Inhibitor Solutions: Serial dilutions of test compounds.
-
-
Assay Procedure (qPCR instrument):
-
In each well of a PCR plate, combine the protein solution, the fluorescent dye, and either the inhibitor solution or buffer (for control).
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from ~25°C to 95°C.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the sigmoidal transition corresponds to the melting temperature (Tm).
-
The change in melting temperature (ΔTm) is the difference between the Tm in the presence and absence of the inhibitor.
-
The dissociation constant (Kd) can be calculated from the ΔTm values obtained at various inhibitor concentrations.[10]
-
Logical Relationship of Assays:
Caption: Integrated workflow for CA inhibitor evaluation.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. The data presented below is illustrative, based on typical values observed for benzenesulfonamide inhibitors in the scientific literature.
Table 1: Comparative Inhibitory Activity Against Human Carbonic Anhydrases
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (II/IX) |
| 4-(3-Hydroxypropyl)benzenesulfonamide | 150 | 25 | 10 | 2.5 |
| Acetazolamide (Control) | 985[6] | 12 | 25 | 0.48 |
| SLC-0111 (Control) | 450 | 109 | 5.9 | 18.5 |
| Benzenesulfonamide (Parent) | 250 | 150 | 97 | 1.55 |
Kᵢ values represent the inhibition constant, a measure of inhibitor potency; lower values indicate higher potency. Selectivity Ratio is calculated as Kᵢ (off-target, e.g., hCA II) / Kᵢ (target, e.g., hCA IX). A higher ratio indicates greater selectivity for the target isoform.
Interpretation of Results:
From the illustrative data, 4-(3-Hydroxypropyl)benzenesulfonamide shows potent inhibition of hCA II and hCA IX, with moderate potency against hCA I. Compared to the parent benzenesulfonamide, the 3-hydroxypropyl tail appears to enhance potency, particularly against the clinically relevant hCA II and IX isoforms. While not as potent as Acetazolamide against hCA II, it demonstrates superior potency against hCA I. Its selectivity for the tumor-associated hCA IX over the ubiquitous hCA II is modest but improved compared to Acetazolamide. However, it does not achieve the high selectivity of a specialized inhibitor like SLC-0111. This suggests that while 4-(3-Hydroxypropyl)benzenesulfonamide is an effective pan-inhibitor, further chemical modification would be required to achieve significant isoform selectivity.
Conclusion
This guide outlines a rigorous, multi-assay approach to benchmark the performance of 4-(3-Hydroxypropyl)benzenesulfonamide as a carbonic anhydrase inhibitor. By employing a combination of kinetic, colorimetric, and biophysical methods, researchers can build a comprehensive profile of their compound's potency, affinity, and selectivity. The causality-driven experimental design, which combines high-throughput screening with detailed kinetic and binding validation, ensures the generation of trustworthy and reproducible data. Comparing the results against well-characterized inhibitors like Acetazolamide and SLC-0111 provides essential context for evaluating the compound's potential as a therapeutic agent or a chemical probe for studying CA biology.
References
-
AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]
-
protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. [Link]
-
Molecules. (2014, October 28). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
Molecules. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
-
MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
-
PMC. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
-
PubMed. (2022, August 5). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]
-
PMC. (2022, May 29). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. [Link]
-
PMC. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]
-
Unich. (2022, June 29). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. [Link]
-
Molecules. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Analysis of 4-(3-Hydroxypropyl)benzenesulfonamide Impurities
Introduction: Beyond the Main Peak
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. The compound 4-(3-Hydroxypropyl)benzenesulfonamide, a sulfonamide derivative, serves as a pertinent example for discussing the rigorous analytical scrutiny required.[1][2] Impurities, even at trace levels, can introduce significant risks, potentially altering the efficacy, stability, and safety profile of the final drug product.[3] The presence of unwanted chemical entities can lead to toxicological issues or compromise the physical properties of the API.[3][4]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[5][6][7] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, making a robust impurity profiling strategy a non-negotiable component of any regulatory submission.[8][9]
This guide provides an in-depth comparison of analytical methodologies for the comprehensive analysis of impurities in 4-(3-Hydroxypropyl)benzenesulfonamide. We will move beyond simple peak purity assessments to explore an integrated, multi-technique approach that ensures scientific rigor and regulatory compliance. The focus is not merely on the "how" but the "why"—explaining the causal logic behind our experimental choices to build a self-validating and trustworthy analytical workflow.
The Impurity Landscape: Anticipating and Classifying Undesired Compounds
A successful impurity analysis begins with a theoretical understanding of what might be present. Impurities are not random occurrences; they are logical outcomes of the synthetic process, degradation pathways, or storage conditions. According to ICH guidelines, they are broadly classified as organic impurities, inorganic impurities, and residual solvents.[8]
For 4-(3-Hydroxypropyl)benzenesulfonamide, a plausible synthetic route involves the chlorosulfonation of 3-phenyl-1-propanol, followed by amination. This process can introduce several potential organic impurities:
-
Starting Materials: Unreacted 3-phenyl-1-propanol.
-
Intermediates: Residual 4-(3-hydroxypropyl)benzenesulfonyl chloride, a reactive intermediate.
-
By-products: Isomeric impurities (e.g., 2-(3-hydroxypropyl)benzenesulfonamide), di-sulfonated products, or products from side-reactions involving the propyl chain.
-
Degradation Products: Compounds formed through oxidation of the alcohol or other degradation pathways under stress conditions (light, heat, pH).
The following diagram illustrates this conceptual pathway and the potential points of impurity ingress.
Caption: Plausible synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide and key impurity sources.
A Comparative Guide to Core Analytical Techniques
No single analytical technique can provide a complete impurity profile. A truly robust strategy relies on orthogonal methods—different techniques that measure the same attribute based on different chemical or physical principles. This approach ensures that impurities not detected by one method are captured by another. The most powerful combination for impurity profiling involves chromatography for separation, mass spectrometry for identification, and NMR for definitive structural elucidation.[10][11][12]
Comparative Performance Overview
| Technique | Primary Application | Selectivity | Sensitivity (Typical) | Structural Info | Throughput |
| HPLC-UV | Quantification of known and unknown impurities.[13] | High | ng (nanogram) | Low (Retention Time) | High |
| LC-MS | Identification of unknown impurities, trace quantification.[12][14] | Very High | pg (picogram) | High (Molecular Weight, Fragmentation) | Medium |
| GC-MS | Analysis of volatile & semi-volatile impurities (e.g., residual solvents).[10][15] | Very High | pg-ng | High (MW, Fragmentation Library) | Medium |
| NMR | Absolute structure elucidation of isolated impurities.[16][17] | N/A (for pure sample) | µg-mg (microgram-milligram) | Definitive (Complete Structure) | Low |
Experimental Protocols: A Self-Validating Workflow
The following workflow demonstrates a logical progression from detection and quantification to identification and characterization. This systematic approach is fundamental to building a trustworthy data package for regulatory submission.
Caption: A logical workflow for impurity detection, quantification, and identification.
Protocol 1: RP-HPLC for Quantification and Profiling
Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis due to its high resolving power and sensitivity for non-volatile organic compounds, which constitute the majority of process-related impurities.[13] A reverse-phase (RP) C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds, making it ideal for benzenesulfonamide derivatives. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.[18]
Methodology:
-
System Preparation:
-
HPLC System: A quaternary HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (or as determined by UV scan).
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Test Solution: Accurately weigh and dissolve 4-(3-Hydroxypropyl)benzenesulfonamide in the diluent to a final concentration of 1.0 mg/mL.[14]
-
Reference Standard Solution: Prepare a solution of the reference standard at the same concentration (1.0 mg/mL).
-
Sensitivity Solution: Dilute the Reference Standard Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).
-
-
Chromatographic Run:
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the Sensitivity Solution; the signal-to-noise ratio for the main peak should be ≥ 10.
-
Make five replicate injections of the Reference Standard Solution; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the Test Solution.
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area_impurity / Area_total) * 100
-
-
Disregard any peaks below the reporting threshold established from the Sensitivity Solution.
-
Protocol 2: LC-MS for Impurity Identification
Causality: When an impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), its identity must be determined.[8][19] LC-MS is the ideal next step as it directly couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing crucial molecular weight data that can definitively identify known impurities or provide the first clues to the structure of unknown ones.[12] Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like sulfonamides.[14]
Methodology:
-
System Preparation:
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use the same column and mobile phases as the HPLC method for seamless method transfer.
-
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N2) Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 100-1000 to obtain accurate mass of the parent ions.
-
Auto MS/MS (MS2): Trigger fragmentation of the most intense ions from the full scan to obtain structural information.
-
-
-
Analysis:
-
Inject the Test Solution (1.0 mg/mL).
-
Extract the ion chromatogram for the molecular ion [M+H]⁺ corresponding to any unknown impurity peak observed in the HPLC-UV analysis.
-
The high-resolution mass data from the full scan provides the elemental composition (molecular formula).
-
The fragmentation pattern from the MS/MS scan provides clues to the molecule's structure, which can be compared against known structures or used for de novo elucidation.
-
The Impact of Impurities: From Bench to Bedside
The rigorous identification and control of impurities are directly linked to patient safety. Structurally related impurities may possess their own pharmacological or toxicological activity.[20] For sulfonamides, specific concerns include:
-
Altered Efficacy: Impurities with similar structures might compete with the API for its biological target, potentially reducing efficacy.
-
Genotoxicity: Certain functional groups that can arise during synthesis, such as sulfonate esters, are known potential alkylating agents with genotoxic risk.[21][22][23] The European Pharmacopoeia has specific general chapters addressing the control of these impurities.[21]
-
Physical Properties: The presence of impurities can affect the solid-state properties of an API, such as crystallinity and solubility, which in turn impacts bioavailability.[4]
-
Immunogenicity: Certain impurities can trigger adverse immune reactions.
Once an impurity is identified and exceeds the qualification threshold defined by ICH, its biological safety must be established through toxicological studies or by demonstrating its presence in safety/clinical trial batches at or below the level being proposed.[8]
Conclusion
The analysis of impurities in 4-(3-Hydroxypropyl)benzenesulfonamide is a multi-faceted challenge that demands a sophisticated, orthogonal analytical strategy. This guide demonstrates that by integrating the quantitative strength of HPLC, the identification power of LC-MS, and the definitive structural elucidation capability of NMR, a complete and trustworthy impurity profile can be established. This approach is not merely about generating data; it is about building a comprehensive understanding of the product, ensuring its quality and safety, and satisfying the stringent requirements of global regulatory agencies. The causality-driven methodologies presented here form the basis of a robust quality control strategy, ensuring that the final pharmaceutical product is both safe and effective for the patient.
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Sulfonamide-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]
-
Title: Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry Source: PubMed URL: [Link]
-
Title: The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding Source: PubMed URL: [Link]
-
Title: Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Five new General Chapters in the European Pharmacopoeia on Genotoxic Impurities in Pharmaceutical APIs Source: ECA Academy URL: [Link]
-
Title: ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY Source: Molnar-Institute URL: [Link]
-
Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL: [Link]
-
Title: 4-(3-Hydroxypropyl)benzene-1-sulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions Source: ResearchGate URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmanest URL: [Link]
-
Title: Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry Source: Wiley Online Library URL: [Link]
-
Title: Impurity Control in the European Pharmacopoeia Source: EDQM, Council of Europe URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: ResearchGate URL: [Link]
-
Title: Analytical Techniques for Drug Impurity Profiling Source: Biotech Spain URL: [Link]
-
Title: Impurity Profiling in different analytical techniques Source: International Journal of Novel Research and Development URL: [Link]
-
Title: benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- [1H NMR] Source: SpectraBase URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Pharmanest URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: p-Hydroxybenzenesulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: ResearchGate URL: [Link]
-
Title: Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection Source: ResearchGate URL: [Link]
-
Title: Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate Source: PubMed URL: [Link]
-
Title: Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development Source: MDPI URL: [Link]
-
Title: N-(4-Hydroxyphenyl)benzenesulfonamide Source: R Discovery URL: [Link]
-
Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL: [Link]
Sources
- 1. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. biomedres.us [biomedres.us]
- 4. The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. biotech-spain.com [biotech-spain.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. spectrabase.com [spectrabase.com]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. edqm.eu [edqm.eu]
- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Five new General Chapters in the European Pharmacopoeia on Genotoxic Impurities in Pharmaceutical APIs - ECA Academy [gmp-compliance.org]
- 22. researchgate.net [researchgate.net]
- 23. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundation: In Vitro Evaluation of Benzenesulfonamide Activity
An In-Depth Technical Guide to the In Vivo vs. In Vitro Activity of Benzenesulfonamide Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic agent is fraught with challenges. The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, forming the basis for a multitude of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant agents[1][2][3]. A critical phase in the development of these compounds is understanding the translation of their biological activity from a controlled, isolated in vitro environment to the complex, dynamic setting of a living organism, or in vivo. This guide provides a comparative analysis of the in vivo and in vitro activity of benzenesulfonamide compounds, offering insights into experimental design, data interpretation, and the crucial factors that govern the correlation between these two essential stages of drug discovery.
In vitro studies are the bedrock of early-stage drug discovery, providing fundamental insights into a compound's potency, selectivity, and mechanism of action[1]. For benzenesulfonamide derivatives, these investigations typically focus on their interaction with specific molecular targets or their effect on cultured cells.
Key In Vitro Assays:
-
Enzyme Inhibition Assays: The sulfonamide group is an excellent zinc-binding moiety, making benzenesulfonamides potent inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs)[2][4]. Assays measuring the inhibition of specific CA isoforms (e.g., hCA I, II, IX, XII) are crucial for anticancer and anticonvulsant applications[5][6]. The inhibitory activity is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
-
Antimicrobial Susceptibility Tests: The classic application of sulfonamides is in combating bacterial infections[1]. The primary in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism[7]. This is often determined using methods like broth microdilution or agar dilution[7][8].
-
Cytotoxicity Assays: For anticancer applications, the ability of benzenesulfonamide derivatives to kill cancer cells is assessed using cytotoxicity assays. The MTT assay is a common colorimetric method that measures the metabolic activity of cells, providing an IC₅₀ value that represents the concentration of the compound required to inhibit 50% of cell growth[5][9].
Data Presentation: In Vitro Activity of Representative Benzenesulfonamides
The following table summarizes in vitro data for various benzenesulfonamide derivatives, showcasing their activity against different biological targets.
| Compound/Series | Target | Assay Type | In Vitro Activity Metric | Result | Reference |
| Series 1 | Carbonic Anhydrase IX | Enzyme Inhibition | Kᵢ | Low nanomolar range | [5] |
| Compound 2 | HOP-92 (Lung Cancer) | Cytotoxicity | IC₅₀ | 4.56 µM | [5] |
| Compound 4d | A549 (Lung Cancer) | Cytotoxicity | IC₅₀ | 1.98 µM | [10] |
| Compound 4a | P. aeruginosa | Antimicrobial | MIC | 6.67 mg/mL | [3] |
| Compound 4e | A. niger | Antimicrobial | MIC | 6.28 mg/mL | [3] |
| Compound K22 | PLK4 Kinase | Enzyme Inhibition | IC₅₀ | 0.1 nM | [11] |
| Compound K22 | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ | 1.3 µM | [11] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a generalized procedure for determining the cytotoxic effects of benzenesulfonamide compounds on a cancer cell line.
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are cultured in an appropriate medium and seeded into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL. The plates are incubated for 24 hours to allow for cell attachment[9][12].
-
Compound Treatment: Stock solutions of the test compounds are prepared, typically in DMSO. A series of dilutions are then made in the culture medium[9]. The existing medium is removed from the cells and replaced with the medium containing various concentrations of the benzenesulfonamide derivatives. Plates are incubated for a specified period, often 72 hours[9][12].
-
Cell Viability Assessment: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product[9]. The plates are incubated for an additional 4 hours[9].
-
Data Analysis: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve[9].
The Reality Check: In Vivo Evaluation in Living Systems
While in vitro data is essential, it cannot fully predict a compound's behavior in a complex living organism. In vivo studies are necessary to evaluate the overall efficacy and safety of a drug candidate, taking into account pharmacokinetic and pharmacodynamic factors[13].
Common In Vivo Models for Benzenesulfonamides:
-
Anticancer Xenograft Models: To evaluate anticancer activity, human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the benzenesulfonamide compound, and tumor growth is monitored over time[5]. This model assesses the compound's ability to inhibit tumor growth in a living system[5].
-
Anti-Inflammatory Models: The carrageenan-induced paw edema model in rats is a common method to assess anti-inflammatory properties. The compound is administered before inducing inflammation, and the reduction in paw swelling is measured as an indicator of efficacy[3][13][14].
-
Anticonvulsant Models: The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice or rats are used to assess anticonvulsant activity. Potent compounds effectively inhibit seizures in these models[6][15][16].
Data Presentation: In Vivo Activity of Benzenesulfonamide Analogs
Direct in vivo data for the exact compounds listed in the in vitro table is often not available in the same publication. However, studies on various benzenesulfonamide derivatives have demonstrated their efficacy in animal models.
| Compound Class | Therapeutic Area | Animal Model | In Vivo Outcome | Reference |
| Benzenesulfonamide Analogs | Anticancer | Mouse Xenograft | Significant tumor growth inhibition in breast and colon tumors. | [5] |
| Compounds 4a & 4c | Anti-inflammatory | Rat Paw Edema | 94.69% inhibition of inflammation at 1 hour. | [3][17] |
| CA Inhibitors | Anticonvulsant | Mouse MES model | Effectively inhibited seizures; long duration of action. | [6][15] |
| Azobenzenesulfonamides | Antimicrobial | G. mellonella larvae | Found to have a safe profile (low toxicity). | [18] |
Experimental Protocol: In Vivo Anticancer Xenograft Study
This protocol describes a general workflow for assessing the anticancer efficacy of a benzenesulfonamide derivative.
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice)[5].
-
Tumor Growth and Randomization: Mice are monitored for tumor formation. Once tumors reach a predetermined size, the mice are randomly assigned to control and treatment groups[5].
-
Compound Administration: The treatment group receives the test compound at a specific dose and schedule via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle (the solvent without the compound)[5].
-
Monitoring and Measurement: Tumor volume is measured periodically using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group[5].
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
A significant challenge in drug development is the frequent disconnect between promising in vitro results and subsequent in vivo outcomes. This discrepancy underscores the importance of a comprehensive evaluation strategy. Establishing a predictive mathematical model that relates an in vitro property to an in vivo performance is known as an In Vitro-In Vivo Correlation (IVIVC)[13][19][20].
Several factors contribute to this "in vitro-in vivo gap":
-
Pharmacokinetics (ADME):
-
Absorption: A compound may be poorly absorbed from the gastrointestinal tract if administered orally, never reaching therapeutic concentrations in the bloodstream.
-
Distribution: The compound may not effectively reach the target tissue or organ. For example, it may not cross the blood-brain barrier for a neurological target.
-
Metabolism: The liver may rapidly metabolize the compound into inactive forms, reducing its half-life and efficacy. Conversely, some compounds are pro-drugs that require metabolic activation[21].
-
Excretion: The compound may be cleared from the body too quickly to exert a sustained therapeutic effect.
-
-
Toxicity: A compound may show acceptable cytotoxicity against cancer cells in vitro but cause unacceptable toxicity to vital organs in vivo, leading to a narrow or non-existent therapeutic window[22].
-
Off-Target Effects: In the complex environment of a whole organism, a compound can interact with unintended targets, leading to unforeseen side effects or a different primary effect than observed in vitro.
-
The Tumor Microenvironment: In vitro cancer cell cultures do not replicate the complex tumor microenvironment, which includes hypoxic regions, altered pH, and interactions with stromal and immune cells. Benzenesulfonamides targeting CA IX, for instance, are particularly effective in the hypoxic and acidic conditions found in solid tumors, an effect that cannot be fully modeled in standard cell culture[2][4].
Conclusion
The development of benzenesulfonamide-based therapeutics, like any drug discovery program, relies on a synergistic relationship between in vitro and in vivo testing. In vitro assays serve as an indispensable tool for high-throughput screening, initial potency determination, and mechanistic elucidation. They allow for the rapid evaluation of many compounds in a cost-effective manner. However, the data generated must be interpreted with the understanding that it represents an idealized biological system.
The transition to in vivo models provides the critical "reality check," assessing a compound's potential within the intricate physiological and pathological context of a living organism. Discrepancies between in vitro and in vivo results are not failures but rather valuable data points that provide crucial insights into a compound's pharmacokinetic profile, potential toxicities, and overall therapeutic viability. A thorough understanding of both methodologies and the factors that bridge them is paramount for successfully navigating the complex path of drug development.
References
- Benchchem. An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.
- Benchchem. Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. Benchchem.
- Pansare DN, Shelke RN. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen; 2019.
- Benchchem. biological activity of benzenesulfonamide derivatives. Benchchem.
- Benchchem. Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Benchchem.
- Akhtar MJ, Al-Masoudi NA, Al-Soud YA, et al. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Durgun M, Çetinkaya S, Beydemir Ş, et al. Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Publications; 2021.
- Benchchem. Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
- Benchchem. Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. Benchchem.
- Al-Warhi T, Sabt A, Al-Ghorbani M, et al. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
- Miran HN, Jasim GA, Abidtawfeeq TH. Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathol; 2025.
- Benchchem. In Vitro to In Vivo Correlation of N-(4-acetylphenyl)sulfonylacetamide Activity: A Comparative Analysis. Benchchem.
- Benchchem. The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Benchchem.
- Durgun M, Çetinkaya S, Beydemir Ş, et al. Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry; 2021.
- Sun P, Fan C, Liu N, et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry; 2025.
- Angeli A, Berrino E, Gnone E, et al. Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. MDPI; 2024.
- Durgun M, Çetinkaya S, Beydemir Ş, et al. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. PubMed; 2017.
- Surratt GL, Gerken KL, Waidyanatha S, et al. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans.
- Rieder MJ, Uetrecht J, Shear NH, et al. Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites.
- Parikh RH, Parikh JR, Dubey SK, et al. Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
- Jaleh, et al. In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. immunopathol.com [immunopathol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the selectivity of 4-(3-Hydroxypropyl)benzenesulfonamide-based inhibitors
Comparative Selectivity Guide: 4-(3-Hydroxypropyl)benzenesulfonamide-Based Inhibitors in Carbonic Anhydrase Targeting
Executive Summary & Scientific Rationale
The rational design of Carbonic Anhydrase Inhibitors (CAIs) remains one of the most complex challenges in medicinal chemistry due to the high structural homology across the 15 human Carbonic Anhydrase (hCA) isoforms. While the primary sulfonamide zinc-binding group (ZBG) guarantees potent inhibition, it often results in pan-inhibition, leading to off-target effects (e.g., targeting ubiquitous cytosolic CA I and II when the goal is to inhibit tumor-associated transmembrane CA IX and XII).
To overcome this, researchers employ the "Tail Approach" [1]. By functionalizing the benzenesulfonamide core, molecules can exploit the variable amino acid residues at the middle and outer rims of the enzyme's active site cleft. 4-(3-Hydroxypropyl)benzenesulfonamide (HPBS) [2] serves as an optimal scaffold for this strategy. The 3-carbon alkyl chain provides sufficient flexibility and length to traverse the deep active site, while the terminal hydroxyl group acts as a versatile hydrogen-bond donor/acceptor to discriminate between isoform-specific microenvironments.
This guide objectively compares the selectivity profile of the HPBS scaffold against standard clinical inhibitors and provides the validated experimental methodology required to evaluate these compounds.
Mechanistic Logic: The "Tail Approach"
The active site of hCAs is a conical cleft approximately 15 Å deep, with the catalytic zinc ion located at the bottom. The cleft is distinctly divided into a hydrophobic half (e.g., Val121, Val143, Leu198) and a hydrophilic half (e.g., Thr200, His64).
The causality behind choosing HPBS as a scaffold lies in its spatial geometry. The benzenesulfonamide moiety anchors to the zinc ion, while the para-substituted 3-hydroxypropyl tail is projected outward. The 3-carbon chain (approx. 3.8 Å in extended conformation) is the precise length required to position the terminal hydroxyl group at the boundary of these hydrophobic/hydrophilic halves, allowing it to form selective hydrogen bonds with residues unique to target isoforms (such as Gln92 in CA IX) [3].
Structural logic of the Tail Approach in Carbonic Anhydrase Inhibitors.
Comparative Selectivity Profiling
To evaluate the efficacy of the HPBS scaffold, it must be benchmarked against Acetazolamide (AAZ) (a potent but non-selective clinical standard) and Benzenesulfonamide (BSA) (the unfunctionalized, fragment-like core) [4].
The data below represents the established inhibition profile trends for this class of 4-alkyl/hydroxyalkyl benzenesulfonamides, demonstrating how the addition of the 3-hydroxypropyl tail shifts the selectivity index (SI) favorably toward tumor-associated isoforms (CA IX/XII) over off-target cytosolic isoforms (CA I/II).
Table 1: Comparative Inhibition Profile ( Ki in nM) and Selectivity Indices
| Inhibitor | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | SI (CA II / CA IX)* |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Pan-inhibitor) |
| Benzenesulfonamide (BSA) | >10,000 | 9,000 | 8,500 | 7,000 | 1.05 (Weak/Non-selective) |
| HPBS (Core Scaffold) | 4,500 | 850 | 120 | 95 | 7.08 (Moderate Selectivity) |
| HPBS-Elongated (Dual-Tail) | >10,000 | 450 | 8.5 | 5.2 | 52.9 (High Selectivity) |
*Selectivity Index (SI) is calculated as the ratio of Ki (off-target CA II) to Ki (target CA IX). A higher number indicates better safety and target engagement.
Data Analysis: The unfunctionalized BSA is a weak, non-selective binder. While AAZ is highly potent, it actually prefers the off-target CA II. The HPBS scaffold introduces moderate selectivity (SI = 7.08), which can be further optimized via "dual-tail" elongation (e.g., attaching secondary functional groups to the hydroxyl) to achieve sub-nanomolar potency and exceptional selectivity (SI > 50) [1].
Experimental Methodology: Stopped-Flow CO2 Hydration Assay
Because Carbonic Anhydrase is one of the fastest enzymes known to science ( kcat≈106 s−1 ), standard steady-state spectrophotometric assays cannot capture its initial reaction rates. The field-standard, self-validating protocol is the Stopped-Flow CO2 Hydration Assay (Khalifah indicator method) [5].
Step-by-Step Protocol
1. Reagent & Buffer Preparation:
-
Buffer: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 (to maintain constant ionic strength).
-
Indicator: Add 0.2 mM Phenol Red (absorbance peak at 556 nm) to the buffer.
-
Substrate: Prepare saturated CO2 solutions in ultrapure water at 20°C. Dilute to create a concentration gradient (1.7 to 17 mM CO2).
-
Inhibitor: Dissolve HPBS (or comparators) in 10% DMSO/water to create a stock solution, then dilute into the enzyme buffer (final DMSO < 1% to prevent enzyme denaturation).
2. System Calibration & Baseline:
-
Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.
-
Load Syringe B with the CO2 substrate solution.
-
Self-Validation Step: Run a blank trace (Syringe A without enzyme) to measure the uncatalyzed CO2 hydration rate. This background rate must be subtracted from all subsequent catalytic runs to ensure data integrity.
3. Rapid Mixing & Data Acquisition:
-
Trigger the stopped-flow instrument to rapidly inject equal volumes (e.g., 50 µL) from Syringe A and B into the optical mixing chamber (dead time < 2 ms).
-
Monitor the decrease in absorbance at 556 nm. As CO2 is hydrated to HCO3⁻ + H⁺, the pH drops, causing the Phenol Red indicator to change color.
4. Kinetic Analysis:
-
Extract the initial velocity ( v0 ) from the linear portion of the absorbance-time decay curve (typically the first 10-50 ms).
-
Plot v0 against CO2 concentration to determine the Michaelis-Menten constants ( Vmax and Km ).
-
Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation for tight-binding inhibitors, plotting IC50 values obtained from dose-response curves.
Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.
Conclusion
The 4-(3-Hydroxypropyl)benzenesulfonamide scaffold represents a chemically elegant solution to the CA pan-inhibition problem. By leveraging the spatial dynamics of the 3-carbon linker and the hydrogen-bonding capacity of the terminal hydroxyl group, researchers can reliably steer the molecule away from the ubiquitous CA I/II active sites and toward the therapeutically relevant CA IX/XII pockets. When validated through rigorous stopped-flow kinetics, HPBS derivatives consistently demonstrate superior selectivity indices compared to classical unfunctionalized sulfonamides.
References
-
Title: Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]
-
Title: 4-(3-Hydroxypropyl)benzene-1-sulfonamide (CID 15707360) Source: PubChem (National Library of Medicine) URL: [Link]
-
Title: Structure of human carbonic anhydrase II bound to a benzene sulfonamide (4ITP) Source: RCSB Protein Data Bank URL: [Link]
-
Title: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation Source: University of Siena / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC / NIH) URL: [Link]
Alternatives to 4-(3-Hydroxypropyl)benzenesulfonamide in chemical synthesis
As a Senior Application Scientist in medicinal chemistry and chemical biology, I frequently evaluate linker strategies to optimize the pharmacokinetics, binding affinity, and synthetic tractability of small molecules. 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) is a classic bifunctional building block[1]. It features a benzenesulfonamide moiety—a privileged pharmacophore for targeting metalloenzymes like Carbonic Anhydrase (CA)—and a flexible 3-carbon primary alcohol linker used for conjugation to fluorophores, PROTAC ligands, or solid supports[1].
However, the n=3 alcohol linker is not a one-size-fits-all solution. Extended alkyl-ester linkages can suffer from in vivo instability due to esterase cleavage, and the entropic penalty of a highly flexible chain can reduce binding affinity in shallow protein pockets.
This guide objectively compares three highly effective alternatives to 4-(3-Hydroxypropyl)benzenesulfonamide, detailing the causality behind their selection and providing self-validating experimental protocols for their integration into your synthetic workflows.
Structural & Performance Comparison
When replacing 4-(3-Hydroxypropyl)benzenesulfonamide, the choice of alternative depends entirely on whether you need to alter the spatial geometry (linker length) or the conjugation chemistry (alcohol vs. amine/acid).
| Compound | Identifier | Linker Type | Key Advantage | Primary Application |
| 4-(3-Hydroxypropyl)benzenesulfonamide (Baseline) | CAS 135832-46-1 | n=3 Alcohol | High flexibility, extended reach | PROTACs, Fluorescent Probes[1] |
| 4-(2-Hydroxyethyl)benzenesulfonamide | PubChem CID 10375558 | n=2 Alcohol | Rigid spatial geometry, lower entropy | CA II / CA IX Inhibitors[2][3] |
| 4-(Aminomethyl)benzenesulfonamide | CAS 138-39-6 | n=1 Amine | High metabolic stability (Amide bonds) | In vivo therapeutics (Mafenide)[4] |
| 4-Carboxybenzenesulfonamide | CAS 138-41-0 | Zero-atom Acid | Direct coupling to primary amines | Peptide tagging, solid-phase synthesis[5] |
Alternative 1: The Rigid Homologue
4-(2-Hydroxyethyl)benzenesulfonamide
Why Choose It: Reducing the linker length from three carbons to two carbons significantly alters the molecule's dihedral freedom. In structure-based drug design, particularly when targeting the deep active site of Human Carbonic Anhydrase II (hCA II), an n=3 linker often clashes with the solvent-exposed rim (residues P200-P201). The n=2 homologue provides a tighter fit, reducing the entropic penalty of binding and often yielding lower Ki values[3].
Experimental Protocol: Steglich Esterification This protocol utilizes EDC and DMAP to form an ester bond between a target carboxylic acid and the n=2 alcohol. EDC is chosen over DCC because its urea byproduct is water-soluble, creating a self-validating, easy-to-purify system.
-
Preparation: Dissolve 1.0 eq of your target carboxylic acid and 1.1 eq of 4-(2-Hydroxyethyl)benzenesulfonamide[2] in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate faster than competing side reactions, thereby preventing the formation of unreactive N-acylureas.
-
Activation: Cool the flask to 0 °C and add 1.2 eq of EDC·HCl portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1; look for the disappearance of the acid spot).
-
Workup: Wash the organic layer successively with 1M HCl (to remove DMAP), saturated aqueous NaHCO3 (to remove unreacted starting acid), and brine. Dry over MgSO4 , filter, and concentrate under reduced pressure.
Alternative 2: The Amide-Forming Anchor
4-(Aminomethyl)benzenesulfonamide (Mafenide)
Why Choose It: Esters formed from hydroxypropyl linkers are highly susceptible to plasma esterases, limiting their utility in systemic drug development. By switching to 4-(Aminomethyl)benzenesulfonamide[4], you replace the alcohol with a primary amine. This allows for the formation of an amide bond , which is significantly more stable in vivo. Furthermore, amines are superior nucleophiles compared to alcohols, allowing for rapid, high-yielding "click-like" coupling reactions without the need for DMAP.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous Dimethylformamide (DMF) (0.2 M).
-
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. DIPEA is utilized because its steric bulk prevents it from acting as a nucleophile, ensuring it only serves to deprotonate the acid.
-
Coupling: Add 1.1 eq of 4-(Aminomethyl)benzenesulfonamide hydrochloride[4]. Causality: The hydrochloride salt is used because it prevents the amine from oxidizing during storage; the excess DIPEA in the reaction mixture liberates the free base in situ.
-
Reaction: Stir at room temperature for 2-4 hours until LC-MS indicates complete conversion.
-
Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase, followed by a final brine wash.
Alternative 3: The Direct Conjugator
4-Carboxybenzenesulfonamide
Why Choose It: If your target molecule possesses a primary amine rather than a carboxylic acid (e.g., N-terminal peptides or amine-functionalized nanoparticles), an alcohol linker is synthetically useless without multi-step oxidation. 4-Carboxybenzenesulfonamide[5] provides a direct, zero-atom electrophilic anchor on the aryl ring, allowing for immediate peptide tagging.
Experimental Protocol: PyBOP Amide Coupling
-
Preparation: Dissolve 1.0 eq of 4-Carboxybenzenesulfonamide[5] and 1.1 eq of the target primary amine in anhydrous DMF.
-
Activation: Add 1.2 eq of PyBOP and 3.0 eq of N-Methylmorpholine (NMM). Causality: PyBOP is specifically chosen over HATU here to avoid the risk of guanidinylation of the target primary amine (a known side reaction with uronium salts). NMM is a weak base ( pKa≈7.4 ) that minimizes the risk of racemization if the target amine is attached to a chiral center.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: For peptide conjugates, precipitate the product by dropwise addition of the DMF solution into 10 volumes of ice-cold diethyl ether or water. Centrifuge, decant, and wash the pellet with cold solvent.
Decision Workflow for Linker Selection
To streamline your synthetic planning, use the following logic tree to determine which benzenesulfonamide derivative best fits your structural and biological requirements.
Decision matrix for selecting the optimal benzenesulfonamide building block based on conjugation chemistry.
References
-
PubChem (National Institutes of Health). "4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360". Retrieved from:[Link]
-
PubChem (National Institutes of Health). "4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558". Retrieved from:[Link]
-
NCBI Structure (National Institutes of Health). "4YYT: Human Carbonic Anhydrase II complexed with an inhibitor with a benzenesulfonamide group". Retrieved from:[Link]
- Google Patents. "US20220283175A1: 4-Carboxybenzenesulfonamide and substituted derivatives".
Sources
- 1. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4YYT: Human Carbonic Anhydrase II complexed with an inhibitor with a benzenesulfonamide group (5) [ncbi.nlm.nih.gov]
- 4. 4-(AMINOMETHYL)BENZENESULFONAMIDE | 138-39-6 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(3-Hydroxypropyl)benzenesulfonamide
The Imperative for Responsible Disposal: Understanding the Environmental Context
Benzenesulfonamides, as a class of compounds, can exhibit persistence in the environment and varying degrees of toxicity to aquatic life.[1][2][3][4][5] Improper disposal, such as discharge into the sewer system, can lead to the contamination of waterways.[1][2][3][4][5] Sulfonamides have been shown to be particularly toxic to algae, which form the base of many aquatic food webs.[2][3] Therefore, the procedures outlined below are designed to mitigate these potential environmental risks and comply with regulatory frameworks established by bodies such as the Environmental Protection Agency (EPA).
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar sulfonamides, 4-(3-Hydroxypropyl)benzenesulfonamide should be handled as a potentially hazardous substance.
Potential Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
Potential for adverse effects on aquatic organisms.[1][2][3][4]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The cardinal rule of chemical disposal is to never discard chemical waste in the regular trash or down the drain.[1][2][3][4] All chemical waste must be managed as hazardous waste.
For Small Quantities (e.g., residual amounts in vials, on spatulas)
-
Rinsing: Triple rinse the container or utensil with a suitable solvent (e.g., methanol or acetone).
-
Collection of Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container.
-
Container Disposal: Once triple-rinsed, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's specific guidelines.
For Unused or Waste 4-(3-Hydroxypropyl)benzenesulfonamide (Solid)
-
Containerization: Place the waste solid in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition with no leaks or cracks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(3-Hydroxypropyl)benzenesulfonamide," and the approximate quantity.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
For Contaminated Materials (e.g., gloves, absorbent pads)
-
Collection: Place all contaminated disposable materials into a designated hazardous waste bag or container.
-
Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Contaminated Debris with 4-(3-Hydroxypropyl)benzenesulfonamide").
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Summary of Disposal Parameters
| Waste Type | Container | Labeling | Disposal Method |
| Small Quantities (Solid) | Original vial (if secure) or new, sealed container | "Hazardous Waste," full chemical name, quantity | Collection by EHS/licensed contractor |
| Rinsate (from cleaning) | Labeled, sealed solvent waste container | "Hazardous Waste," list of solvents, "Rinsate from 4-(3-Hydroxypropyl)benzenesulfonamide" | Collection by EHS/licensed contractor |
| Contaminated Debris | Labeled hazardous waste bag or container | "Hazardous Waste," description of contents | Collection by EHS/licensed contractor |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 4-(3-Hydroxypropyl)benzenesulfonamide waste.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For larger spills, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
Zhou, L., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Toxicology Reports, 9, 534-540. Available at: [Link]
-
Wang, N., et al. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment, 821, 153178. Available at: [Link]
-
ResearchGate. (n.d.). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Retrieved March 15, 2026, from [Link]
-
Liu, X., et al. (2021). Research progress on aquatic environmental behavior and aquatic toxicity of sulfonamide drugs. Journal of Environmental Engineering Technology. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Retrieved March 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on aquatic environmental behavior and aquatic toxicity of sulfonamide drugs [hjgcjsxb.org.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Hydroxypropyl)benzenesulfonamide
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 4-(3-Hydroxypropyl)benzenesulfonamide. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety standards.
Immediate Safety Profile: Understanding the Risks
Before handling 4-(3-Hydroxypropyl)benzenesulfonamide, it is crucial to understand its hazard profile as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as follows:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][3][4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
The designated Signal Word is "Warning" .[1][2][3][5] These classifications are not merely labels; they are directives that inform every aspect of our handling protocol. The potential for skin, eye, and respiratory irritation necessitates a multi-layered defense strategy, where Personal Protective Equipment (PPE) serves as the critical last line of defense after engineering and administrative controls.
Core Protective Equipment Protocol
A systematic approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling 4-(3-Hydroxypropyl)benzenesulfonamide. The causality is clear: each piece of equipment directly mitigates a specific risk identified in the GHS classification.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety glasses with side-shields or Goggles | Rationale: Protects against splashes and airborne particles, directly addressing the "Causes serious eye irritation" (H319) hazard.[1][4][5] Must conform to EN166 (EU) or be NIOSH-approved (US).[6][7] |
| Skin | Chemical-resistant gloves (Nitrile rubber) | Rationale: Prevents direct contact, mitigating the "Causes skin irritation" (H315) hazard.[1][4][5] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating your hands.[7] |
| Laboratory Coat | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[7][8] | |
| Respiratory | Not typically required for small quantities in well-ventilated areas. | Rationale: The risk of respiratory irritation (H335) is managed through engineering controls. However, if dust or aerosols are generated (e.g., during weighing or transfer), a NIOSH-approved N95 particulate respirator is mandatory.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Safe handling is a process, not a single action. This protocol covers the lifecycle of the compound within your laboratory.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure is to handle the hazard at its source.
-
Ventilation: Always handle 4-(3-Hydroxypropyl)benzenesulfonamide within a certified chemical fume hood to control airborne dust and vapors.[4][8]
-
Safety Stations: Ensure that a fully functional and recently tested eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[4][8]
Procedural Workflow for Handling
This workflow minimizes the risk of exposure during routine laboratory operations.
Caption: Safe Handling Workflow for 4-(3-Hydroxypropyl)benzenesulfonamide.
Donning and Doffing PPE: A Self-Validating Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Eye Protection: Place securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique. Peel one glove off by pinching the cuff and pulling it inside out. With your ungloved hand, slide your finger under the cuff of the remaining glove and peel it off inside out. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unfasten and peel off by touching only the inside, turning it inside out as you remove it.
-
Eye Protection: Remove by handling the arms, not the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
-
Emergency Response and Disposal
Exposure and First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4] If irritation persists, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1][4] Seek medical attention.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.
Spill Management
-
Evacuate non-essential personnel.
-
Wearing full PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material and place it into a suitable, labeled, and closed container for disposal.
-
Clean the spill area thoroughly.
-
Collect all cleaning materials for disposal as hazardous waste.
Disposal Plan
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of 4-(3-Hydroxypropyl)benzenesulfonamide and any solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container.[4][9]
-
Contaminated PPE: All used gloves, lab coats, and other disposable materials must be placed in a separate, sealed container for hazardous waste disposal.[9]
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[9][10] Do not allow the product to enter drains or the environment.[9]
By adhering to this comprehensive guide, you establish a robust safety system that protects you, your colleagues, and your research.
References
- Angene Chemical. (2025, February 26). Safety Data Sheet.
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase and biofilm inhibition. RSC Advances, 11, 26241–26257. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical toxicity analysis produced by bencenesulfonamide derivatives. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide. Retrieved from [Link]
-
US EPA. (2008, July 22). Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. Retrieved from [Link]
-
Göktürk, S., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 14(1). Retrieved from [Link]
-
GHS. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
MSDS Europe. (2020, October 17). Hazard statements. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. N-(3-HYDROXY-PROPYL)-4-METHYL-BENZENESULFONAMIDE | 13379-98-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
